LY117018
描述
from Eli Lilly; less estrogenic & more estrogen-antagonistic than tamoxifen & trioxifene in rats & mice; LY 139478 is the HCl salt of LY 117018; LY 139478 is an estrogen agonist; structure in first source; a raloxifene analog
属性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERVPBPJHKRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213055 | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63676-25-5 | |
| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 117018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 117018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHIPYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQT7VSR3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of LY117018: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene, is a selective estrogen receptor modulator (SERM) and a structural analog of raloxifene.[1] Like other SERMs, this compound exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activity. This dual functionality allows it to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's proliferative effects in others, like the breast and uterus.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism of action of this compound is its direct interaction with estrogen receptors, ERα and ERβ.[3] As a SERM, the biological effects of this compound are dictated by the specific conformation it induces in the ER upon binding, the cellular context, and the ratio of co-activator and co-repressor proteins present in the target tissue.
Binding Affinity and Potency
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 1 µM | [6] |
| Relative Potency vs. Tamoxifen (Cell Growth Inhibition) | MCF-7 | 100-1000x more potent | [4] |
| Relative Binding Affinity vs. Estradiol | MCF-7, ES-1 | Equal | [5] |
| Relative Binding Affinity vs. Tamoxifen | MCF-7 | Greater | [4] |
Table 1: Quantitative Data on this compound Activity
Signaling Pathways Modulated by this compound
This compound modulates both genomic and non-genomic estrogen receptor signaling pathways to exert its tissue-specific effects.
Genomic Signaling: ERE-Dependent and Independent Gene Regulation
Upon binding to the estrogen receptor, this compound can influence gene transcription through both estrogen response element (ERE)-dependent and ERE-independent mechanisms.
-
ERE-Dependent Signaling: In tissues where it acts as an antagonist, such as the breast, the this compound-ER complex recruits co-repressors to EREs in the promoter regions of estrogen-responsive genes, leading to the inhibition of transcription of genes involved in cell proliferation.[7]
-
ERE-Independent Signaling: this compound has also been shown to activate transcription of genes, such as TGF-β3, that do not contain a classical ERE, indicating an ERE-independent mechanism of action. This involves the interaction of the this compound-ER complex with other transcription factors, such as AP-1.[8]
Non-Genomic Signaling: Activation of the ERK1/2 Pathway
This compound can initiate rapid, non-genomic signaling cascades, most notably the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This signaling is initiated from membrane-associated estrogen receptors and is independent of nuclear transcriptional activity.[9] In endothelial cells, this compound-induced activation of the ERK1/2 pathway has been shown to be crucial for its anti-apoptotic effects, contributing to its cardioprotective profile.
Modulation of Tumor Suppressor Proteins: p53 and pRb
This compound has complex, concentration-dependent effects on the tumor suppressor proteins p53 and the retinoblastoma protein (pRb).
-
p53: At lower concentrations (0.01-10 nM), this compound can increase p53 levels in breast cancer cells, an effect similar to that of estradiol. However, at higher concentrations (1 µM), p53 levels appear to decline.[6]
-
pRb: Treatment with 1 µM this compound leads to a predominantly hypophosphorylated (active) state of pRb, which is consistent with its anti-proliferative effects.[6] At lower concentrations, it does not block estradiol-induced pRb phosphorylation.[6]
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor.
-
Preparation of ER-containing extracts: Prepare cytosolic extracts from target tissues (e.g., rat uterus) or use purified recombinant ERα or ERβ.
-
Incubation: Incubate the ER preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]estradiol) and varying concentrations of unlabeled this compound in a suitable assay buffer.
-
Separation of bound and free radioligand: Separate the ER-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
This assay is used to determine the anti-proliferative effect of this compound on estrogen-dependent breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in a suitable medium supplemented with fetal bovine serum. For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with varying concentrations of this compound, with or without estradiol, for a specified period (e.g., 96 hours).
-
Assessment of Proliferation: Quantify cell proliferation using methods such as the MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Plot cell viability or proliferation as a function of this compound concentration to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of the ERK1/2 signaling pathway.
-
Cell Culture and Treatment: Culture endothelial cells (or other relevant cell types) and treat them with this compound for various time points and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a potent SERM with a multifaceted mechanism of action that involves both genomic and non-genomic signaling pathways. Its high affinity for the estrogen receptor allows it to effectively compete with endogenous estrogens. The tissue-specific nature of its effects, acting as an antagonist in breast and uterine tissues while exhibiting agonist properties in bone and the cardiovascular system, highlights its therapeutic potential. The modulation of key signaling molecules such as ERK1/2, p53, and pRb contributes to its diverse biological activities, including anti-proliferative and anti-apoptotic effects. Further research to fully elucidate the intricate details of its signaling networks will continue to inform the development and application of this and other next-generation SERMs.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-talk between transforming growth factor-beta and estrogen receptor signaling through Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk of TGF-β and estrogen receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An immobilized antiestrogen binds a specific uterine protein in addition to estrogen receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The estrogen receptor beta-isoform (ERbeta) of the human estrogen receptor modulates ERalpha transcriptional activity and is a key regulator of the cellular response to estrogens and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 regulates myogenesis by triggering the differentiation activity of pRb - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of LY117018: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene, is a selective estrogen receptor modulator (SERM) and a structural analog of raloxifene.[1] Like other SERMs, this compound exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activity. This dual functionality allows it to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's proliferative effects in others, like the breast and uterus.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism of action of this compound is its direct interaction with estrogen receptors, ERα and ERβ.[3] As a SERM, the biological effects of this compound are dictated by the specific conformation it induces in the ER upon binding, the cellular context, and the ratio of co-activator and co-repressor proteins present in the target tissue.
Binding Affinity and Potency
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 1 µM | [6] |
| Relative Potency vs. Tamoxifen (Cell Growth Inhibition) | MCF-7 | 100-1000x more potent | [4] |
| Relative Binding Affinity vs. Estradiol | MCF-7, ES-1 | Equal | [5] |
| Relative Binding Affinity vs. Tamoxifen | MCF-7 | Greater | [4] |
Table 1: Quantitative Data on this compound Activity
Signaling Pathways Modulated by this compound
This compound modulates both genomic and non-genomic estrogen receptor signaling pathways to exert its tissue-specific effects.
Genomic Signaling: ERE-Dependent and Independent Gene Regulation
Upon binding to the estrogen receptor, this compound can influence gene transcription through both estrogen response element (ERE)-dependent and ERE-independent mechanisms.
-
ERE-Dependent Signaling: In tissues where it acts as an antagonist, such as the breast, the this compound-ER complex recruits co-repressors to EREs in the promoter regions of estrogen-responsive genes, leading to the inhibition of transcription of genes involved in cell proliferation.[7]
-
ERE-Independent Signaling: this compound has also been shown to activate transcription of genes, such as TGF-β3, that do not contain a classical ERE, indicating an ERE-independent mechanism of action. This involves the interaction of the this compound-ER complex with other transcription factors, such as AP-1.[8]
Non-Genomic Signaling: Activation of the ERK1/2 Pathway
This compound can initiate rapid, non-genomic signaling cascades, most notably the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This signaling is initiated from membrane-associated estrogen receptors and is independent of nuclear transcriptional activity.[9] In endothelial cells, this compound-induced activation of the ERK1/2 pathway has been shown to be crucial for its anti-apoptotic effects, contributing to its cardioprotective profile.
Modulation of Tumor Suppressor Proteins: p53 and pRb
This compound has complex, concentration-dependent effects on the tumor suppressor proteins p53 and the retinoblastoma protein (pRb).
-
p53: At lower concentrations (0.01-10 nM), this compound can increase p53 levels in breast cancer cells, an effect similar to that of estradiol. However, at higher concentrations (1 µM), p53 levels appear to decline.[6]
-
pRb: Treatment with 1 µM this compound leads to a predominantly hypophosphorylated (active) state of pRb, which is consistent with its anti-proliferative effects.[6] At lower concentrations, it does not block estradiol-induced pRb phosphorylation.[6]
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor.
-
Preparation of ER-containing extracts: Prepare cytosolic extracts from target tissues (e.g., rat uterus) or use purified recombinant ERα or ERβ.
-
Incubation: Incubate the ER preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]estradiol) and varying concentrations of unlabeled this compound in a suitable assay buffer.
-
Separation of bound and free radioligand: Separate the ER-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
This assay is used to determine the anti-proliferative effect of this compound on estrogen-dependent breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in a suitable medium supplemented with fetal bovine serum. For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with varying concentrations of this compound, with or without estradiol, for a specified period (e.g., 96 hours).
-
Assessment of Proliferation: Quantify cell proliferation using methods such as the MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Plot cell viability or proliferation as a function of this compound concentration to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of the ERK1/2 signaling pathway.
-
Cell Culture and Treatment: Culture endothelial cells (or other relevant cell types) and treat them with this compound for various time points and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a potent SERM with a multifaceted mechanism of action that involves both genomic and non-genomic signaling pathways. Its high affinity for the estrogen receptor allows it to effectively compete with endogenous estrogens. The tissue-specific nature of its effects, acting as an antagonist in breast and uterine tissues while exhibiting agonist properties in bone and the cardiovascular system, highlights its therapeutic potential. The modulation of key signaling molecules such as ERK1/2, p53, and pRb contributes to its diverse biological activities, including anti-proliferative and anti-apoptotic effects. Further research to fully elucidate the intricate details of its signaling networks will continue to inform the development and application of this and other next-generation SERMs.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-talk between transforming growth factor-beta and estrogen receptor signaling through Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk of TGF-β and estrogen receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An immobilized antiestrogen binds a specific uterine protein in addition to estrogen receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The estrogen receptor beta-isoform (ERbeta) of the human estrogen receptor modulates ERalpha transcriptional activity and is a key regulator of the cellular response to estrogens and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 regulates myogenesis by triggering the differentiation activity of pRb - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of LY117018 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY117018 is a nonsteroidal compound identified as a potent selective estrogen receptor modulator (SERM). Primarily investigated in the context of estrogen receptor-positive (ER-positive) breast cancer, its primary mechanism of action is the direct antagonism of the estrogen receptor. By competitively binding to the ER with high affinity, this compound effectively blocks the proliferative signaling of estradiol. This technical guide synthesizes the available data on the function of this compound in cancer cells, detailing its impact on cell proliferation, its interaction with the estrogen receptor signaling pathway, and its effects on key cellular processes. While direct evidence for apoptosis and cell cycle arrest is limited in the available literature, the compound's influence on tumor suppressor proteins suggests a complex interplay with cell fate-determining pathways.
Core Mechanism of Action: Estrogen Receptor Antagonism
This compound functions as a pure antagonist of the estrogen receptor. Unlike tamoxifen, which can exhibit partial agonist effects, this compound is reported to be devoid of estrogenic activity in MCF-7 human breast cancer cells.[1] Its primary role is to inhibit the binding of estradiol to the estrogen receptor, thereby preventing the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes.
Binding Affinity and Potency
This compound demonstrates a significantly higher affinity for the estrogen receptor compared to tamoxifen, approximately 100 times greater.[1] This high-affinity binding translates to a potent inhibition of cancer cell growth. In MCF-7 cells, this compound is 100 to 1000 times more potent at inhibiting cell proliferation than tamoxifen.[2]
Effects on Cancer Cell Biology
Inhibition of Cell Proliferation
The most well-documented function of this compound in cancer cells is the potent inhibition of cell proliferation. This effect is most pronounced in ER-positive breast cancer cell lines such as MCF-7 and T47D.[2][3] The anti-proliferative effects are a direct consequence of its ER antagonism, blocking the growth-promoting signals of estrogen.
Influence on Tumor Suppressor Proteins
In T47D breast cancer cells, this compound has been shown to mimic some of the effects of estradiol on tumor suppressor proteins, despite its overall anti-proliferative action.[3] Treatment with this compound leads to an increase in the levels of p53 and induces the hyperphosphorylation of the retinoblastoma protein (pRb).[3] These actions suggest that while this compound blocks estrogen-induced proliferation, it may engage with cell cycle regulatory machinery in a complex manner.
Regulation of Gene Expression
As an ER antagonist, this compound blocks the estradiol-induced expression of estrogen-responsive genes. A notable example is the inhibition of tissue-type plasminogen activator (t-PA) gene expression in the ES-1 human breast cancer cell line.[1]
Impact on Cell Invasiveness
In contrast to tamoxifen, which has been shown to increase the invasiveness of MCF-7 cells, this compound does not stimulate and can even block estradiol-induced invasion.[4] This effect is correlated with changes in the production of collagenase IV, suggesting a role for this compound in modulating the tumor microenvironment.[4]
Signaling Pathways Modulated by this compound
The primary signaling pathway targeted by this compound is the estrogen receptor signaling pathway. By blocking this pathway at its origin, this compound prevents the downstream cascade of events that lead to cell proliferation. The interplay between ER signaling and other major cancer-related pathways, such as MAPK and PI3K/Akt, is an area of intense research, particularly in the context of therapeutic resistance. While direct modulation of these pathways by this compound is not extensively detailed in the available literature, its action on the ER will invariably have downstream consequences on these interconnected networks.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in cancer cells.
Table 1: Comparative Potency of this compound and Tamoxifen in MCF-7 Cells
| Parameter | This compound | Tamoxifen | Reference |
| Relative Binding Affinity for ER | ~100x higher | 1x | [1] |
| Potency in Inhibiting Cell Growth | 100-1000x higher | 1x | [2] |
Table 2: Effects of this compound on Tumor Suppressor Proteins in T47D Cells (24-hour treatment)
| Treatment | p53 Levels | pRb Phosphorylation | Reference |
| Estradiol (1 nM) | 2-3 fold increase | Hyperphosphorylation | [3] |
| This compound | 2-3 fold increase | Hyperphosphorylation | [3] |
Experimental Protocols
Cell Proliferation Assay (General)
This assay is used to determine the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, estradiol, and/or tamoxifen).
-
Incubation: Incubate the plates for a specified period (e.g., 24-96 hours).
-
Quantification: Assess cell viability/proliferation using a method such as the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Competitive Binding Assay (General)
This assay measures the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Preparation of Cytosol: Prepare a cytosolic fraction containing estrogen receptors from cancer cells or tissue.
-
Incubation: Incubate the cytosol with a constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) and increasing concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound from unbound radiolabeled estradiol using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound to determine the IC50 or Ki value.
Conclusion and Future Directions
This compound is a potent antiestrogen that effectively inhibits the proliferation of ER-positive breast cancer cells by antagonizing the estrogen receptor. Its high affinity and potency, coupled with a lack of estrogenic effects, distinguish it from other SERMs like tamoxifen. The compound's influence on tumor suppressor proteins such as p53 and pRb warrants further investigation to fully elucidate its impact on cell cycle regulation and apoptosis. Future research should focus on obtaining direct quantitative data on this compound-induced apoptosis and cell cycle arrest, as well as exploring its effects on downstream signaling pathways like MAPK and PI3K/Akt to better understand its complete mechanism of action and potential therapeutic applications.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of growth and invasiveness of MCF-7 breast cancer cells by antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of LY117018 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY117018 is a nonsteroidal compound identified as a potent selective estrogen receptor modulator (SERM). Primarily investigated in the context of estrogen receptor-positive (ER-positive) breast cancer, its primary mechanism of action is the direct antagonism of the estrogen receptor. By competitively binding to the ER with high affinity, this compound effectively blocks the proliferative signaling of estradiol. This technical guide synthesizes the available data on the function of this compound in cancer cells, detailing its impact on cell proliferation, its interaction with the estrogen receptor signaling pathway, and its effects on key cellular processes. While direct evidence for apoptosis and cell cycle arrest is limited in the available literature, the compound's influence on tumor suppressor proteins suggests a complex interplay with cell fate-determining pathways.
Core Mechanism of Action: Estrogen Receptor Antagonism
This compound functions as a pure antagonist of the estrogen receptor. Unlike tamoxifen, which can exhibit partial agonist effects, this compound is reported to be devoid of estrogenic activity in MCF-7 human breast cancer cells.[1] Its primary role is to inhibit the binding of estradiol to the estrogen receptor, thereby preventing the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes.
Binding Affinity and Potency
This compound demonstrates a significantly higher affinity for the estrogen receptor compared to tamoxifen, approximately 100 times greater.[1] This high-affinity binding translates to a potent inhibition of cancer cell growth. In MCF-7 cells, this compound is 100 to 1000 times more potent at inhibiting cell proliferation than tamoxifen.[2]
Effects on Cancer Cell Biology
Inhibition of Cell Proliferation
The most well-documented function of this compound in cancer cells is the potent inhibition of cell proliferation. This effect is most pronounced in ER-positive breast cancer cell lines such as MCF-7 and T47D.[2][3] The anti-proliferative effects are a direct consequence of its ER antagonism, blocking the growth-promoting signals of estrogen.
Influence on Tumor Suppressor Proteins
In T47D breast cancer cells, this compound has been shown to mimic some of the effects of estradiol on tumor suppressor proteins, despite its overall anti-proliferative action.[3] Treatment with this compound leads to an increase in the levels of p53 and induces the hyperphosphorylation of the retinoblastoma protein (pRb).[3] These actions suggest that while this compound blocks estrogen-induced proliferation, it may engage with cell cycle regulatory machinery in a complex manner.
Regulation of Gene Expression
As an ER antagonist, this compound blocks the estradiol-induced expression of estrogen-responsive genes. A notable example is the inhibition of tissue-type plasminogen activator (t-PA) gene expression in the ES-1 human breast cancer cell line.[1]
Impact on Cell Invasiveness
In contrast to tamoxifen, which has been shown to increase the invasiveness of MCF-7 cells, this compound does not stimulate and can even block estradiol-induced invasion.[4] This effect is correlated with changes in the production of collagenase IV, suggesting a role for this compound in modulating the tumor microenvironment.[4]
Signaling Pathways Modulated by this compound
The primary signaling pathway targeted by this compound is the estrogen receptor signaling pathway. By blocking this pathway at its origin, this compound prevents the downstream cascade of events that lead to cell proliferation. The interplay between ER signaling and other major cancer-related pathways, such as MAPK and PI3K/Akt, is an area of intense research, particularly in the context of therapeutic resistance. While direct modulation of these pathways by this compound is not extensively detailed in the available literature, its action on the ER will invariably have downstream consequences on these interconnected networks.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in cancer cells.
Table 1: Comparative Potency of this compound and Tamoxifen in MCF-7 Cells
| Parameter | This compound | Tamoxifen | Reference |
| Relative Binding Affinity for ER | ~100x higher | 1x | [1] |
| Potency in Inhibiting Cell Growth | 100-1000x higher | 1x | [2] |
Table 2: Effects of this compound on Tumor Suppressor Proteins in T47D Cells (24-hour treatment)
| Treatment | p53 Levels | pRb Phosphorylation | Reference |
| Estradiol (1 nM) | 2-3 fold increase | Hyperphosphorylation | [3] |
| This compound | 2-3 fold increase | Hyperphosphorylation | [3] |
Experimental Protocols
Cell Proliferation Assay (General)
This assay is used to determine the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Add this compound at various concentrations to the wells. Include appropriate controls (vehicle, estradiol, and/or tamoxifen).
-
Incubation: Incubate the plates for a specified period (e.g., 24-96 hours).
-
Quantification: Assess cell viability/proliferation using a method such as the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Competitive Binding Assay (General)
This assay measures the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Preparation of Cytosol: Prepare a cytosolic fraction containing estrogen receptors from cancer cells or tissue.
-
Incubation: Incubate the cytosol with a constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) and increasing concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound from unbound radiolabeled estradiol using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound to determine the IC50 or Ki value.
Conclusion and Future Directions
This compound is a potent antiestrogen that effectively inhibits the proliferation of ER-positive breast cancer cells by antagonizing the estrogen receptor. Its high affinity and potency, coupled with a lack of estrogenic effects, distinguish it from other SERMs like tamoxifen. The compound's influence on tumor suppressor proteins such as p53 and pRb warrants further investigation to fully elucidate its impact on cell cycle regulation and apoptosis. Future research should focus on obtaining direct quantitative data on this compound-induced apoptosis and cell cycle arrest, as well as exploring its effects on downstream signaling pathways like MAPK and PI3K/Akt to better understand its complete mechanism of action and potential therapeutic applications.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of growth and invasiveness of MCF-7 breast cancer cells by antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Signaling Pathway of LY117018: A Technical Guide for Researchers
An In-depth Examination of a Potent Selective Estrogen Receptor Modulator
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a structural analog of raloxifene, has garnered significant interest in the fields of oncology and endocrinology. Its potent and tissue-specific estrogenic and antiestrogenic activities make it a valuable tool for studying estrogen receptor (ER) signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and its effects on various cellular processes. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to facilitate a deeper understanding of this important compound.
Core Mechanism of Action: Modulating Estrogen Receptor Function
This compound exerts its biological effects primarily through direct interaction with estrogen receptors, ERα and ERβ. As a SERM, its action as an agonist or antagonist is dependent on the specific tissue and the complement of co-regulatory proteins present. In breast cancer cells, this compound predominantly acts as an ER antagonist, inhibiting the proliferative effects of estrogen.
The binding of this compound to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, ultimately leading to the differential regulation of target gene expression.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for comparative analysis and experimental design.
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Comparison Compound | IC50 (µM) |
| MCF-7 | ER+, PR+ | 1[1] | Tamoxifen | 1.58[2] |
| T47D | ER+, PR+ | 0.001[3] | - | - |
| MDA-MB-231 | ER-, PR-, HER2- | 0.0001[3] | Tamoxifen | 21.8[4] |
Table 2: Estrogen Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) |
| ERα | [³H]-Estradiol | Kd: 68.81 pM[5][6] |
| ERβ | [³H]-Estradiol | Kd: 60.72 pM[5][6] |
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling cascades, leading to its diverse cellular effects.
Regulation of Tumor Suppressor Proteins: p53 and pRb
This compound exhibits a dose-dependent effect on the tumor suppressor proteins p53 and retinoblastoma protein (pRb). At lower concentrations (0.01-10 nM), it mimics the effect of estradiol (E2) by increasing p53 levels. However, at a higher concentration of 1 µM, p53 levels appear to decline.[1] Furthermore, treatment with 1 µM this compound results in a predominantly hypophosphorylated, active state of pRb, which is crucial for cell cycle arrest.[1] In contrast, at lower concentrations, this compound does not inhibit the E2-induced phosphorylation of pRb.[1]
Suppression of Apoptosis in Endothelial Cells via ERK1/2 Activation
In endothelial cells, this compound has been shown to suppress oxidative stress-induced apoptosis. This protective effect is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. Activation of ERK1/2 is a key event in promoting cell survival and proliferation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to characterize the activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (E2)
-
This compound
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled E2 (for standard curve) and this compound.
-
In assay tubes, combine rat uterine cytosol (50-100 µg protein), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 or this compound.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the HAP pellet with assay buffer.
-
Resuspend the final pellet in ethanol and transfer to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Plot the percentage of [³H]-E2 binding against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[7]
Luciferase Reporter Gene Assay for ER Activity
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed MCF-7 or T47D cells in a multi-well plate.
-
Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.[1][8][9][10][11]
-
After transfection, treat the cells with varying concentrations of this compound, with or without a fixed concentration of E2.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the relative luciferase units against the log concentration of this compound to determine its effect on ER transcriptional activity.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[12]
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72-96 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13][14]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[12][13][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect and quantify the phosphorylation status of specific proteins, such as pRb and ERK1/2.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound at various concentrations and time points.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the relative change in phosphorylation.[15]
Quantitative Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound and an apoptosis-inducing agent (e.g., oxidative stress inducer)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed endothelial cells and treat with this compound, with or without the apoptosis-inducing agent.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[16][17][18][19]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[16]
Conclusion
This compound is a potent SERM with a complex and tissue-specific signaling profile. Its primary mechanism of action involves the modulation of estrogen receptor activity, leading to downstream effects on cell cycle regulation, apoptosis, and other critical cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate signaling pathways of this compound and other SERMs. A thorough understanding of these mechanisms is essential for the continued development of targeted therapies for hormone-responsive cancers and other estrogen-related disorders.
References
- 1. Transient transfection and luciferase assay [protocols.io]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. In Vitro Radiosensitization of T47D and MDA-MB-231 Breast Cancer Cells with the Neoflavonoid Dalbergin [mejc.sums.ac.ir]
- 4. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. altogen.com [altogen.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Transfecting Plasmid DNA into MCF-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. bosterbio.com [bosterbio.com]
The Signaling Pathway of LY117018: A Technical Guide for Researchers
An In-depth Examination of a Potent Selective Estrogen Receptor Modulator
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a structural analog of raloxifene, has garnered significant interest in the fields of oncology and endocrinology. Its potent and tissue-specific estrogenic and antiestrogenic activities make it a valuable tool for studying estrogen receptor (ER) signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and its effects on various cellular processes. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to facilitate a deeper understanding of this important compound.
Core Mechanism of Action: Modulating Estrogen Receptor Function
This compound exerts its biological effects primarily through direct interaction with estrogen receptors, ERα and ERβ. As a SERM, its action as an agonist or antagonist is dependent on the specific tissue and the complement of co-regulatory proteins present. In breast cancer cells, this compound predominantly acts as an ER antagonist, inhibiting the proliferative effects of estrogen.
The binding of this compound to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, ultimately leading to the differential regulation of target gene expression.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for comparative analysis and experimental design.
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Comparison Compound | IC50 (µM) |
| MCF-7 | ER+, PR+ | 1[1] | Tamoxifen | 1.58[2] |
| T47D | ER+, PR+ | 0.001[3] | - | - |
| MDA-MB-231 | ER-, PR-, HER2- | 0.0001[3] | Tamoxifen | 21.8[4] |
Table 2: Estrogen Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) |
| ERα | [³H]-Estradiol | Kd: 68.81 pM[5][6] |
| ERβ | [³H]-Estradiol | Kd: 60.72 pM[5][6] |
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling cascades, leading to its diverse cellular effects.
Regulation of Tumor Suppressor Proteins: p53 and pRb
This compound exhibits a dose-dependent effect on the tumor suppressor proteins p53 and retinoblastoma protein (pRb). At lower concentrations (0.01-10 nM), it mimics the effect of estradiol (E2) by increasing p53 levels. However, at a higher concentration of 1 µM, p53 levels appear to decline.[1] Furthermore, treatment with 1 µM this compound results in a predominantly hypophosphorylated, active state of pRb, which is crucial for cell cycle arrest.[1] In contrast, at lower concentrations, this compound does not inhibit the E2-induced phosphorylation of pRb.[1]
Suppression of Apoptosis in Endothelial Cells via ERK1/2 Activation
In endothelial cells, this compound has been shown to suppress oxidative stress-induced apoptosis. This protective effect is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. Activation of ERK1/2 is a key event in promoting cell survival and proliferation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to characterize the activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (E2)
-
This compound
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled E2 (for standard curve) and this compound.
-
In assay tubes, combine rat uterine cytosol (50-100 µg protein), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 or this compound.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the HAP pellet with assay buffer.
-
Resuspend the final pellet in ethanol and transfer to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Plot the percentage of [³H]-E2 binding against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[7]
Luciferase Reporter Gene Assay for ER Activity
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed MCF-7 or T47D cells in a multi-well plate.
-
Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.[1][8][9][10][11]
-
After transfection, treat the cells with varying concentrations of this compound, with or without a fixed concentration of E2.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the relative luciferase units against the log concentration of this compound to determine its effect on ER transcriptional activity.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[12]
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72-96 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13][14]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[12][13][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect and quantify the phosphorylation status of specific proteins, such as pRb and ERK1/2.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound at various concentrations and time points.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the relative change in phosphorylation.[15]
Quantitative Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound and an apoptosis-inducing agent (e.g., oxidative stress inducer)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed endothelial cells and treat with this compound, with or without the apoptosis-inducing agent.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[16][17][18][19]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[16]
Conclusion
This compound is a potent SERM with a complex and tissue-specific signaling profile. Its primary mechanism of action involves the modulation of estrogen receptor activity, leading to downstream effects on cell cycle regulation, apoptosis, and other critical cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate signaling pathways of this compound and other SERMs. A thorough understanding of these mechanisms is essential for the continued development of targeted therapies for hormone-responsive cancers and other estrogen-related disorders.
References
- 1. Transient transfection and luciferase assay [protocols.io]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. In Vitro Radiosensitization of T47D and MDA-MB-231 Breast Cancer Cells with the Neoflavonoid Dalbergin [mejc.sums.ac.ir]
- 4. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. altogen.com [altogen.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Transfecting Plasmid DNA into MCF-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. bosterbio.com [bosterbio.com]
The Biological Effects of LY117018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM). As an analog of raloxifene, it exhibits tissue-specific estrogenic and antiestrogenic activities.[1] This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used to elucidate these effects. The information presented is intended to support further research and drug development efforts centered on this compound.
Mechanism of Action
This compound exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), acting as an antagonist in certain tissues, such as the breast, while potentially having agonistic or partial agonistic effects in other tissues.[2][3] Its high affinity for the ER allows it to effectively compete with endogenous estrogens like estradiol, thereby modulating the expression of estrogen-responsive genes.[3] The differential activity of this compound in various tissues is a hallmark of SERMs and is attributed to the differential expression of ER subtypes (ERα and ERβ), co-regulator proteins, and the specific cellular context.
Quantitative Biological Activity of this compound and Analogs
Quantitative data for this compound is limited in publicly available literature. However, data for its close analog, raloxifene, provides valuable insights into its expected potency and binding affinity.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | Estrogen Receptor | Competitive Binding | Greater affinity than tamoxifen | MCF-7 cells | [2] |
| This compound | Estrogen Receptor | Competitive Binding | Equal to estradiol | MCF-7 and ES-1 cells | [3] |
| This compound | Cell Proliferation | Inhibition | 100-1000x more potent than tamoxifen | MCF-7 cells | [2] |
| Raloxifene | ERα | Binding Affinity (Kd) | ~50 pM | - | [4] |
| Raloxifene | ERα | Binding Affinity (pIC50) | 7.0 | Human | [5] |
| Raloxifene | ERβ | Binding Affinity (pIC50) | 7.92 | Human | [5] |
| Raloxifene | ERα | Inhibition (IC50) | >100 nM | Human MCF7 cells | [5] |
| Raloxifene | ERβ | Inhibition (IC50) | 12 nM | Human | [5] |
Key Experimental Protocols
In Vitro: MCF-7 Cell Proliferation Assay
This assay is fundamental for assessing the anti-proliferative effects of antiestrogenic compounds on ER-positive breast cancer cells.
Objective: To determine the dose-dependent effect of this compound on the proliferation of MCF-7 human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free EMEM supplemented with charcoal-stripped FBS for a period of 3-6 days to deplete endogenous estrogens.[7]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach overnight.[7]
-
Treatment: The medium is replaced with fresh hormone-depleted medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as estradiol, is also included to confirm the estrogen-responsiveness of the cells.
-
Incubation: Cells are incubated for a period of 6-7 days, with media and treatments refreshed every 2-3 days.[7]
-
Proliferation Assessment: Cell proliferation can be quantified using various methods:
-
MTT Assay: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells metabolize MTT into a purple formazan product, which is then solubilized, and the absorbance is measured at 540 nm.
-
Luminescence-based Viability Assay: A reagent that measures ATP content, an indicator of viable cells, is added to the wells, and luminescence is measured.[8]
-
Direct Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration of this compound that inhibits cell proliferation by 50%) are calculated from the dose-response curves.
In Vivo: Rat Uterotrophic Bioassay
This in vivo assay is a standard method for assessing the estrogenic and antiestrogenic activity of a compound by measuring its effect on uterine weight in rodents.
Objective: To evaluate the antiestrogenic activity of this compound by its ability to antagonize estradiol-induced uterine growth in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old) or adult ovariectomized rats are used. The immature model has low endogenous estrogen, while ovariectomy removes the primary source of endogenous estrogens in adult rats.[9][10][11]
-
Acclimation: Animals are acclimated to the housing conditions for at least 5 days before the start of the study.
-
Dosing:
-
Agonist Phase (Control): A group of animals receives a known estrogen, such as 17α-ethinyl estradiol (EE), to induce a significant increase in uterine weight.
-
Antagonist Phase: Another group receives both EE and the test compound (this compound) at various dose levels.
-
Vehicle Control: A control group receives only the vehicle used to dissolve the compounds.
-
Administration: Dosing is typically performed daily for three consecutive days via oral gavage or subcutaneous injection.[11]
-
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded.[11]
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may then be blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The uterine weights of the this compound-treated groups are compared to the EE-treated group. A statistically significant reduction in uterine weight in the presence of this compound indicates antiestrogenic activity.
Signaling Pathways Modulated by this compound and its Analogs
As a SERM, this compound can modulate a complex network of signaling pathways downstream of the estrogen receptor. Studies on its analog, raloxifene, have provided a framework for understanding these effects.
Estrogen Receptor Signaling
Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This complex can then translocate to the nucleus and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-repressors or co-activators to modulate gene transcription.
Non-Genomic Signaling Pathways
This compound and its analogs can also initiate rapid, non-genomic signaling cascades that do not require gene transcription. These pathways are often initiated by membrane-associated estrogen receptors. Key pathways include:
-
PI3K/Akt Pathway: Raloxifene has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12] This inhibition can lead to apoptosis.
-
ERK1/2 (MAPK) Pathway: The effect of SERMs on the ERK1/2 pathway can be cell-type specific. In some contexts, raloxifene can induce a rapid and transient phosphorylation of ERK1/2.[12]
-
NF-κB Pathway: Raloxifene has been demonstrated to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can contribute to its anti-inflammatory and pro-apoptotic effects.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mcf7.com [mcf7.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raloxifene, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Effects of LY117018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM). As an analog of raloxifene, it exhibits tissue-specific estrogenic and antiestrogenic activities.[1] This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used to elucidate these effects. The information presented is intended to support further research and drug development efforts centered on this compound.
Mechanism of Action
This compound exerts its biological effects primarily through competitive binding to the estrogen receptor (ER), acting as an antagonist in certain tissues, such as the breast, while potentially having agonistic or partial agonistic effects in other tissues.[2][3] Its high affinity for the ER allows it to effectively compete with endogenous estrogens like estradiol, thereby modulating the expression of estrogen-responsive genes.[3] The differential activity of this compound in various tissues is a hallmark of SERMs and is attributed to the differential expression of ER subtypes (ERα and ERβ), co-regulator proteins, and the specific cellular context.
Quantitative Biological Activity of this compound and Analogs
Quantitative data for this compound is limited in publicly available literature. However, data for its close analog, raloxifene, provides valuable insights into its expected potency and binding affinity.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | Estrogen Receptor | Competitive Binding | Greater affinity than tamoxifen | MCF-7 cells | [2] |
| This compound | Estrogen Receptor | Competitive Binding | Equal to estradiol | MCF-7 and ES-1 cells | [3] |
| This compound | Cell Proliferation | Inhibition | 100-1000x more potent than tamoxifen | MCF-7 cells | [2] |
| Raloxifene | ERα | Binding Affinity (Kd) | ~50 pM | - | [4] |
| Raloxifene | ERα | Binding Affinity (pIC50) | 7.0 | Human | [5] |
| Raloxifene | ERβ | Binding Affinity (pIC50) | 7.92 | Human | [5] |
| Raloxifene | ERα | Inhibition (IC50) | >100 nM | Human MCF7 cells | [5] |
| Raloxifene | ERβ | Inhibition (IC50) | 12 nM | Human | [5] |
Key Experimental Protocols
In Vitro: MCF-7 Cell Proliferation Assay
This assay is fundamental for assessing the anti-proliferative effects of antiestrogenic compounds on ER-positive breast cancer cells.
Objective: To determine the dose-dependent effect of this compound on the proliferation of MCF-7 human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free EMEM supplemented with charcoal-stripped FBS for a period of 3-6 days to deplete endogenous estrogens.[7]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach overnight.[7]
-
Treatment: The medium is replaced with fresh hormone-depleted medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as estradiol, is also included to confirm the estrogen-responsiveness of the cells.
-
Incubation: Cells are incubated for a period of 6-7 days, with media and treatments refreshed every 2-3 days.[7]
-
Proliferation Assessment: Cell proliferation can be quantified using various methods:
-
MTT Assay: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells metabolize MTT into a purple formazan product, which is then solubilized, and the absorbance is measured at 540 nm.
-
Luminescence-based Viability Assay: A reagent that measures ATP content, an indicator of viable cells, is added to the wells, and luminescence is measured.[8]
-
Direct Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration of this compound that inhibits cell proliferation by 50%) are calculated from the dose-response curves.
In Vivo: Rat Uterotrophic Bioassay
This in vivo assay is a standard method for assessing the estrogenic and antiestrogenic activity of a compound by measuring its effect on uterine weight in rodents.
Objective: To evaluate the antiestrogenic activity of this compound by its ability to antagonize estradiol-induced uterine growth in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old) or adult ovariectomized rats are used. The immature model has low endogenous estrogen, while ovariectomy removes the primary source of endogenous estrogens in adult rats.[9][10][11]
-
Acclimation: Animals are acclimated to the housing conditions for at least 5 days before the start of the study.
-
Dosing:
-
Agonist Phase (Control): A group of animals receives a known estrogen, such as 17α-ethinyl estradiol (EE), to induce a significant increase in uterine weight.
-
Antagonist Phase: Another group receives both EE and the test compound (this compound) at various dose levels.
-
Vehicle Control: A control group receives only the vehicle used to dissolve the compounds.
-
Administration: Dosing is typically performed daily for three consecutive days via oral gavage or subcutaneous injection.[11]
-
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded.[11]
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may then be blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The uterine weights of the this compound-treated groups are compared to the EE-treated group. A statistically significant reduction in uterine weight in the presence of this compound indicates antiestrogenic activity.
Signaling Pathways Modulated by this compound and its Analogs
As a SERM, this compound can modulate a complex network of signaling pathways downstream of the estrogen receptor. Studies on its analog, raloxifene, have provided a framework for understanding these effects.
Estrogen Receptor Signaling
Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This complex can then translocate to the nucleus and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-repressors or co-activators to modulate gene transcription.
Non-Genomic Signaling Pathways
This compound and its analogs can also initiate rapid, non-genomic signaling cascades that do not require gene transcription. These pathways are often initiated by membrane-associated estrogen receptors. Key pathways include:
-
PI3K/Akt Pathway: Raloxifene has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12] This inhibition can lead to apoptosis.
-
ERK1/2 (MAPK) Pathway: The effect of SERMs on the ERK1/2 pathway can be cell-type specific. In some contexts, raloxifene can induce a rapid and transient phosphorylation of ERK1/2.[12]
-
NF-κB Pathway: Raloxifene has been demonstrated to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can contribute to its anti-inflammatory and pro-apoptotic effects.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mcf7.com [mcf7.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raloxifene, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LY117018 as a Raloxifene Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal benzothiophene derivative that, like its close analog raloxifene, is classified as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship to raloxifene, its interaction with estrogen receptors, and its effects on cellular signaling pathways.
Chemical Structure and Properties
This compound, chemically known as [6-hydroxy-2-(p-hydroxyphenyl)benzo[b]thien-3-yl][p-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, shares the core benzothiophene structure with raloxifene. This structural similarity is the basis for its analogous function as a SERM.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and raloxifene, facilitating a direct comparison of their biological activities.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) |
| Raloxifene | ERα | 0.37 - 0.38 nM[2] | |
| ERβ | 12 nM[2] | ||
| This compound | ERα | High Affinity (Specific values not consistently reported in literature) | |
| ERβ | High Affinity (Specific values not consistently reported in literature) |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and other SERMs are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-estradiol (radioligand)
-
Test compound (e.g., this compound, raloxifene)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxyapatite slurry (for separating bound from free radioligand)
-
Scintillation fluid and counter
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) is collected.
-
Competitive Binding Reaction: A fixed concentration of uterine cytosol and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the reaction mixture is treated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-estradiol.
-
Quantification: The amount of radioactivity in the hydroxyapatite pellet, which is proportional to the amount of [³H]-estradiol bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
Test compound
-
Cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in their regular growth medium and allowed to attach overnight.
-
Hormone Deprivation: The growth medium is replaced with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: The cells are then treated with various concentrations of the test compound, alone or in combination with estradiol (to assess antagonistic activity).
-
Incubation: The cells are incubated for a period of 3 to 7 days, with medium and compound changes as required.
-
Cell Viability Assessment: At the end of the incubation period, a cell viability reagent is added to each well, and the absorbance or luminescence is measured according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 proteins.
Materials:
-
Cell line of interest (e.g., breast cancer cells, endothelial cells)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test compound for the desired time points. After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes total ERK1/2. The intensity of the phospho-ERK1/2 band is then normalized to the total ERK1/2 band.
Signaling Pathways
The tissue-selective effects of SERMs like this compound and raloxifene are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. These different receptor conformations lead to the recruitment of different sets of coactivator and corepressor proteins, which in turn modulate the transcription of target genes and activate various downstream signaling pathways.
This compound Signaling
In breast cancer cells, this compound exhibits potent anti-proliferative effects. While it can mimic estradiol in inducing the expression of the tumor suppressor protein p53 and promoting the hyperphosphorylation of the retinoblastoma protein (pRb), it does not stimulate cell proliferation.[4] This suggests a decoupling of certain ER-mediated signaling events from the proliferative pathway. Furthermore, in endothelial cells, the anti-apoptotic effects of this compound are mediated through the activation of the ERK1/2 signaling pathway.
Caption: Signaling pathways modulated by this compound.
Raloxifene Signaling
Raloxifene's mechanism of action is similarly complex and tissue-dependent. In breast cancer cells, it acts as an antagonist, inhibiting cell proliferation. In prostate cancer cells, raloxifene has been shown to induce apoptosis and inhibit proliferation through the modulation of multiple signaling pathways, including those involving Bcl-2, caspases, and ERK1/2.[2][5] In some cellular contexts, raloxifene-bound ERα can regulate gene expression through a non-classical pathway that involves tethering to other transcription factors, such as AP-1, in a process that can be modulated by JNK1.[6]
Caption: Overview of Raloxifene's signaling mechanisms.
Conclusion
This compound, as a close structural and functional analog of raloxifene, represents an important tool for research into the nuanced mechanisms of selective estrogen receptor modulation. Its distinct signaling profile, particularly its ability to induce certain estrogenic effects on tumor suppressor proteins without promoting cell proliferation, offers valuable insights for the development of next-generation SERMs with improved therapeutic indices. Further research, particularly quantitative studies on its binding affinities and comprehensive proteomic analyses of its downstream signaling networks, will be crucial in fully elucidating its therapeutic potential.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
LY117018 as a Raloxifene Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal benzothiophene derivative that, like its close analog raloxifene, is classified as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship to raloxifene, its interaction with estrogen receptors, and its effects on cellular signaling pathways.
Chemical Structure and Properties
This compound, chemically known as [6-hydroxy-2-(p-hydroxyphenyl)benzo[b]thien-3-yl][p-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, shares the core benzothiophene structure with raloxifene. This structural similarity is the basis for its analogous function as a SERM.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and raloxifene, facilitating a direct comparison of their biological activities.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) |
| Raloxifene | ERα | 0.37 - 0.38 nM[2] | |
| ERβ | 12 nM[2] | ||
| This compound | ERα | High Affinity (Specific values not consistently reported in literature) | |
| ERβ | High Affinity (Specific values not consistently reported in literature) |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and other SERMs are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-estradiol (radioligand)
-
Test compound (e.g., this compound, raloxifene)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxyapatite slurry (for separating bound from free radioligand)
-
Scintillation fluid and counter
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) is collected.
-
Competitive Binding Reaction: A fixed concentration of uterine cytosol and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the reaction mixture is treated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-estradiol.
-
Quantification: The amount of radioactivity in the hydroxyapatite pellet, which is proportional to the amount of [³H]-estradiol bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
Test compound
-
Cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in their regular growth medium and allowed to attach overnight.
-
Hormone Deprivation: The growth medium is replaced with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: The cells are then treated with various concentrations of the test compound, alone or in combination with estradiol (to assess antagonistic activity).
-
Incubation: The cells are incubated for a period of 3 to 7 days, with medium and compound changes as required.
-
Cell Viability Assessment: At the end of the incubation period, a cell viability reagent is added to each well, and the absorbance or luminescence is measured according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 proteins.
Materials:
-
Cell line of interest (e.g., breast cancer cells, endothelial cells)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test compound for the desired time points. After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes total ERK1/2. The intensity of the phospho-ERK1/2 band is then normalized to the total ERK1/2 band.
Signaling Pathways
The tissue-selective effects of SERMs like this compound and raloxifene are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. These different receptor conformations lead to the recruitment of different sets of coactivator and corepressor proteins, which in turn modulate the transcription of target genes and activate various downstream signaling pathways.
This compound Signaling
In breast cancer cells, this compound exhibits potent anti-proliferative effects. While it can mimic estradiol in inducing the expression of the tumor suppressor protein p53 and promoting the hyperphosphorylation of the retinoblastoma protein (pRb), it does not stimulate cell proliferation.[4] This suggests a decoupling of certain ER-mediated signaling events from the proliferative pathway. Furthermore, in endothelial cells, the anti-apoptotic effects of this compound are mediated through the activation of the ERK1/2 signaling pathway.
Caption: Signaling pathways modulated by this compound.
Raloxifene Signaling
Raloxifene's mechanism of action is similarly complex and tissue-dependent. In breast cancer cells, it acts as an antagonist, inhibiting cell proliferation. In prostate cancer cells, raloxifene has been shown to induce apoptosis and inhibit proliferation through the modulation of multiple signaling pathways, including those involving Bcl-2, caspases, and ERK1/2.[2][5] In some cellular contexts, raloxifene-bound ERα can regulate gene expression through a non-classical pathway that involves tethering to other transcription factors, such as AP-1, in a process that can be modulated by JNK1.[6]
Caption: Overview of Raloxifene's signaling mechanisms.
Conclusion
This compound, as a close structural and functional analog of raloxifene, represents an important tool for research into the nuanced mechanisms of selective estrogen receptor modulation. Its distinct signaling profile, particularly its ability to induce certain estrogenic effects on tumor suppressor proteins without promoting cell proliferation, offers valuable insights for the development of next-generation SERMs with improved therapeutic indices. Further research, particularly quantitative studies on its binding affinities and comprehensive proteomic analyses of its downstream signaling networks, will be crucial in fully elucidating its therapeutic potential.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiestrogenic Effects of LY117018: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
LY117018 is a nonsteroidal benzothiophene derivative that exhibits potent and pure antiestrogenic properties. Extensive research, primarily in the human breast cancer cell line MCF-7, has demonstrated its high affinity for the estrogen receptor (ER) and its ability to antagonize the effects of estradiol without the partial agonist activity observed with other antiestrogens like tamoxifen. This technical guide provides an in-depth overview of the antiestrogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its activity.
Introduction
This compound, chemically identified as [6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl-p-(2-(pyrrolidinyl)ethoxy phenyl ketone], is a selective estrogen receptor modulator (SERM) that has been a subject of significant interest in the study of estrogen antagonism. Its characterization has revealed it to be a more potent and "purer" antiestrogen compared to the widely used tamoxifen. In preclinical studies, this compound has been shown to effectively counteract the proliferative and gene-regulatory effects of estradiol in estrogen-sensitive tissues and cell lines. This document serves as a comprehensive resource for understanding the antiestrogenic profile of this compound.
Mechanism of Action
This compound exerts its antiestrogenic effects through competitive binding to the estrogen receptor. Upon binding, it induces a conformational change in the ER that is distinct from that induced by estrogens. This altered conformation prevents the receptor from effectively interacting with coactivator proteins that are necessary for the initiation of transcription of estrogen-responsive genes. Consequently, the downstream signaling cascade that leads to cell proliferation and other estrogenic responses is blocked.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ER | Notes |
| Estradiol | 100% (Reference) | High-affinity endogenous ligand. |
| This compound | Equal to Estradiol | Demonstrates very high affinity for the ER.[1] |
| Tamoxifen | Lower than this compound and Estradiol | Approximately 100 times lower affinity than this compound.[1] |
Table 2: In Vitro Effects on MCF-7 Human Breast Cancer Cells
| Parameter | Effect of this compound | Comparison with Tamoxifen |
| Cell Growth Inhibition | Potent inhibitor of cell proliferation. | 100-1000 times more potent than tamoxifen.[2] |
| Estrogenic Activity | Devoid of estrogenic (stimulatory) effects.[2] | Tamoxifen can exhibit partial estrogenic effects. |
| Progesterone Receptor (PR) Induction | Fails to induce PR expression across a broad range of concentrations.[2] | Tamoxifen has been reported to induce PR, an estrogenic effect.[2] |
| pS2 Gene Expression | Inhibits pS2 expression.[3][4] | Tamoxifen can have variable effects on pS2. |
| Tissue-Type Plasminogen Activator (t-PA) | Blocks estradiol-induced expression of t-PA.[1] | The inhibitory effect of tamoxifen is about 100 times lower.[1] |
| Invasiveness | Does not stimulate invasiveness. | Tamoxifen and 4-hydroxytamoxifen inhibit proliferation but can increase invasiveness. |
Table 3: In Vivo Antiestrogenic Effects
| Model | Parameter | Effect of this compound |
| Immature/Ovariectomized Rat | Uterine Weight | Inhibits estradiol-induced uterine weight gain in a dose-related manner. |
| Immature/Ovariectomized Rat | Uterotropic Effects of Tamoxifen | Can antagonize the uterotropic action of tamoxifen. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
Estrogen Receptor Competitive Binding Assay
This assay is performed to determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
-
Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized Sprague-Dawley rats.
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol).
-
The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the soluble estrogen receptors.
-
-
Competitive Binding Reaction:
-
A constant amount of uterine cytosol and a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) are incubated with increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radiolabeled estradiol.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound radiolabeled estradiol is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.
-
MCF-7 Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture:
-
MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Treatment:
-
The culture medium is replaced with a medium containing various concentrations of this compound, estradiol (as a positive control for proliferation), tamoxifen (for comparison), or a vehicle control.
-
The cells are incubated with the test compounds for a specified period (e.g., 4-6 days).
-
-
MTT Addition and Incubation:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.
-
Gene Expression Analysis (Northern Blot)
This technique is used to measure the abundance of specific mRNA transcripts, such as those for the progesterone receptor or pS2, in response to treatment.
-
Cell Treatment and RNA Extraction:
-
MCF-7 cells are treated with this compound, estradiol, or a control vehicle for a specified duration.
-
Total RNA is extracted from the cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
-
Gel Electrophoresis:
-
The extracted RNA is separated by size using denaturing agarose gel electrophoresis.
-
-
Blotting:
-
The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose).
-
-
Hybridization:
-
The membrane is incubated with a labeled probe (e.g., a cDNA probe for the progesterone receptor or pS2 gene) that is complementary to the target mRNA sequence.
-
-
Washing and Detection:
-
The membrane is washed to remove any unbound probe.
-
The labeled probe hybridized to the target mRNA is detected using an appropriate method (e.g., autoradiography for a radiolabeled probe).
-
-
Quantification:
-
The intensity of the resulting bands is quantified to determine the relative abundance of the target mRNA in each sample.
-
Comparative Analysis and Logical Relationships
The antiestrogenic profile of this compound is best understood in comparison to estradiol (a full agonist) and tamoxifen (a partial agonist/antagonist).
Conclusion
This compound is a potent and pure antiestrogen that acts as a direct antagonist of the estrogen receptor. Its high binding affinity for the ER, coupled with its lack of intrinsic estrogenic activity, makes it a valuable tool for studying the mechanisms of estrogen action and a potential candidate for therapeutic applications where complete estrogen blockade is desired. The data from in vitro and in vivo studies consistently demonstrate its superiority over tamoxifen in terms of both potency and the purity of its antiestrogenic effects. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic potential.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of two MCF-7 cell variants to evaluate the growth regulatory potential of estrogen-induced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Antiestrogenic Effects of LY117018: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
LY117018 is a nonsteroidal benzothiophene derivative that exhibits potent and pure antiestrogenic properties. Extensive research, primarily in the human breast cancer cell line MCF-7, has demonstrated its high affinity for the estrogen receptor (ER) and its ability to antagonize the effects of estradiol without the partial agonist activity observed with other antiestrogens like tamoxifen. This technical guide provides an in-depth overview of the antiestrogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its activity.
Introduction
This compound, chemically identified as [6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl-p-(2-(pyrrolidinyl)ethoxy phenyl ketone], is a selective estrogen receptor modulator (SERM) that has been a subject of significant interest in the study of estrogen antagonism. Its characterization has revealed it to be a more potent and "purer" antiestrogen compared to the widely used tamoxifen. In preclinical studies, this compound has been shown to effectively counteract the proliferative and gene-regulatory effects of estradiol in estrogen-sensitive tissues and cell lines. This document serves as a comprehensive resource for understanding the antiestrogenic profile of this compound.
Mechanism of Action
This compound exerts its antiestrogenic effects through competitive binding to the estrogen receptor. Upon binding, it induces a conformational change in the ER that is distinct from that induced by estrogens. This altered conformation prevents the receptor from effectively interacting with coactivator proteins that are necessary for the initiation of transcription of estrogen-responsive genes. Consequently, the downstream signaling cascade that leads to cell proliferation and other estrogenic responses is blocked.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ER | Notes |
| Estradiol | 100% (Reference) | High-affinity endogenous ligand. |
| This compound | Equal to Estradiol | Demonstrates very high affinity for the ER.[1] |
| Tamoxifen | Lower than this compound and Estradiol | Approximately 100 times lower affinity than this compound.[1] |
Table 2: In Vitro Effects on MCF-7 Human Breast Cancer Cells
| Parameter | Effect of this compound | Comparison with Tamoxifen |
| Cell Growth Inhibition | Potent inhibitor of cell proliferation. | 100-1000 times more potent than tamoxifen.[2] |
| Estrogenic Activity | Devoid of estrogenic (stimulatory) effects.[2] | Tamoxifen can exhibit partial estrogenic effects. |
| Progesterone Receptor (PR) Induction | Fails to induce PR expression across a broad range of concentrations.[2] | Tamoxifen has been reported to induce PR, an estrogenic effect.[2] |
| pS2 Gene Expression | Inhibits pS2 expression.[3][4] | Tamoxifen can have variable effects on pS2. |
| Tissue-Type Plasminogen Activator (t-PA) | Blocks estradiol-induced expression of t-PA.[1] | The inhibitory effect of tamoxifen is about 100 times lower.[1] |
| Invasiveness | Does not stimulate invasiveness. | Tamoxifen and 4-hydroxytamoxifen inhibit proliferation but can increase invasiveness. |
Table 3: In Vivo Antiestrogenic Effects
| Model | Parameter | Effect of this compound |
| Immature/Ovariectomized Rat | Uterine Weight | Inhibits estradiol-induced uterine weight gain in a dose-related manner. |
| Immature/Ovariectomized Rat | Uterotropic Effects of Tamoxifen | Can antagonize the uterotropic action of tamoxifen. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
Estrogen Receptor Competitive Binding Assay
This assay is performed to determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
-
Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized Sprague-Dawley rats.
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol).
-
The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the soluble estrogen receptors.
-
-
Competitive Binding Reaction:
-
A constant amount of uterine cytosol and a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) are incubated with increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radiolabeled estradiol.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound radiolabeled estradiol is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.
-
MCF-7 Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture:
-
MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Treatment:
-
The culture medium is replaced with a medium containing various concentrations of this compound, estradiol (as a positive control for proliferation), tamoxifen (for comparison), or a vehicle control.
-
The cells are incubated with the test compounds for a specified period (e.g., 4-6 days).
-
-
MTT Addition and Incubation:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.
-
Gene Expression Analysis (Northern Blot)
This technique is used to measure the abundance of specific mRNA transcripts, such as those for the progesterone receptor or pS2, in response to treatment.
-
Cell Treatment and RNA Extraction:
-
MCF-7 cells are treated with this compound, estradiol, or a control vehicle for a specified duration.
-
Total RNA is extracted from the cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
-
Gel Electrophoresis:
-
The extracted RNA is separated by size using denaturing agarose gel electrophoresis.
-
-
Blotting:
-
The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose).
-
-
Hybridization:
-
The membrane is incubated with a labeled probe (e.g., a cDNA probe for the progesterone receptor or pS2 gene) that is complementary to the target mRNA sequence.
-
-
Washing and Detection:
-
The membrane is washed to remove any unbound probe.
-
The labeled probe hybridized to the target mRNA is detected using an appropriate method (e.g., autoradiography for a radiolabeled probe).
-
-
Quantification:
-
The intensity of the resulting bands is quantified to determine the relative abundance of the target mRNA in each sample.
-
Comparative Analysis and Logical Relationships
The antiestrogenic profile of this compound is best understood in comparison to estradiol (a full agonist) and tamoxifen (a partial agonist/antagonist).
Conclusion
This compound is a potent and pure antiestrogen that acts as a direct antagonist of the estrogen receptor. Its high binding affinity for the ER, coupled with its lack of intrinsic estrogenic activity, makes it a valuable tool for studying the mechanisms of estrogen action and a potential candidate for therapeutic applications where complete estrogen blockade is desired. The data from in vitro and in vivo studies consistently demonstrate its superiority over tamoxifen in terms of both potency and the purity of its antiestrogenic effects. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic potential.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of two MCF-7 cell variants to evaluate the growth regulatory potential of estrogen-induced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Modulatory Role of LY117018 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a raloxifene analog, has demonstrated significant antiestrogenic effects, particularly in the context of breast cancer. Its primary mechanism of action involves the competitive binding to the estrogen receptor (ER), thereby modulating the expression of estrogen-responsive genes. This technical guide provides an in-depth analysis of this compound's role in gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its effects by acting as an estrogen antagonist. It has a high affinity for the estrogen receptor, comparable to that of estradiol, and has been shown to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 human breast cancer cells.[1] Unlike some other SERMs, this compound is reported to be devoid of estrogenic (agonistic) effects in MCF-7 cells, as it does not induce the progesterone receptor, a known estrogen-responsive gene.[1]
Quantitative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and its analog, raloxifene, on the expression of key genes implicated in cancer progression, cell cycle regulation, and apoptosis.
Table 1: Effect of Raloxifene (this compound Analog) on Gene Expression in Myeloma Cells
| Gene | Cell Line | Treatment | Change in Expression | Method |
| mip-1 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| c-myc | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| pac-1/dusp2 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| hgf | JJN-3 | 5 µM Raloxifene (2h) | Less significant inhibition | Real-time RT-PCR |
| gadd 34 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| cyclin G2 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| p21 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| gadd 34 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| cyclin G2 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| p21 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| c-myc | U266 | 5 µM Raloxifene (2h) | Down-regulation | Real-time RT-PCR |
Data extracted from a study on the this compound analog, raloxifene.[2]
Table 2: Effect of Raloxifene (this compound Analog) on Apoptotic Gene Expression in Breast Cancer Cells
| Gene | Cell Line | Treatment | Change in Expression |
| Bax | MCF-7 | Raloxifene | Significant increase (p<0.001) |
| Bax | MDA-MB-231 | Raloxifene | Significant increase (p<0.001) |
| Bcl-2 | MCF-7 | Raloxifene | Significant decline (p<0.01) |
| Bcl-2 | MDA-MB-231 | Raloxifene | Significant decline (p<0.01) |
| p53 | MCF-7 | Raloxifene | Significant overexpression (p<0.001) |
| p53 | MDA-MB-231 | Raloxifene | Significant overexpression (p<0.001) |
Data extracted from a study on the this compound analog, raloxifene.[3]
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways that regulate cell fate. The primary interaction is with the estrogen receptor, which then modulates downstream pathways, including those involving p53, pRb, and ERK1/2.
References
The Modulatory Role of LY117018 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM) and a raloxifene analog, has demonstrated significant antiestrogenic effects, particularly in the context of breast cancer. Its primary mechanism of action involves the competitive binding to the estrogen receptor (ER), thereby modulating the expression of estrogen-responsive genes. This technical guide provides an in-depth analysis of this compound's role in gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound exerts its effects by acting as an estrogen antagonist. It has a high affinity for the estrogen receptor, comparable to that of estradiol, and has been shown to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 human breast cancer cells.[1] Unlike some other SERMs, this compound is reported to be devoid of estrogenic (agonistic) effects in MCF-7 cells, as it does not induce the progesterone receptor, a known estrogen-responsive gene.[1]
Quantitative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and its analog, raloxifene, on the expression of key genes implicated in cancer progression, cell cycle regulation, and apoptosis.
Table 1: Effect of Raloxifene (this compound Analog) on Gene Expression in Myeloma Cells
| Gene | Cell Line | Treatment | Change in Expression | Method |
| mip-1 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| c-myc | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| pac-1/dusp2 | JJN-3 | 5 µM Raloxifene (2h) | Inhibition | Real-time RT-PCR |
| hgf | JJN-3 | 5 µM Raloxifene (2h) | Less significant inhibition | Real-time RT-PCR |
| gadd 34 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| cyclin G2 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| p21 | JJN-3 | 5 µM Raloxifene (2h) | Induction | Real-time RT-PCR |
| gadd 34 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| cyclin G2 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| p21 | U266 | 5 µM Raloxifene (2h) | Up-regulation | Real-time RT-PCR |
| c-myc | U266 | 5 µM Raloxifene (2h) | Down-regulation | Real-time RT-PCR |
Data extracted from a study on the this compound analog, raloxifene.[2]
Table 2: Effect of Raloxifene (this compound Analog) on Apoptotic Gene Expression in Breast Cancer Cells
| Gene | Cell Line | Treatment | Change in Expression |
| Bax | MCF-7 | Raloxifene | Significant increase (p<0.001) |
| Bax | MDA-MB-231 | Raloxifene | Significant increase (p<0.001) |
| Bcl-2 | MCF-7 | Raloxifene | Significant decline (p<0.01) |
| Bcl-2 | MDA-MB-231 | Raloxifene | Significant decline (p<0.01) |
| p53 | MCF-7 | Raloxifene | Significant overexpression (p<0.001) |
| p53 | MDA-MB-231 | Raloxifene | Significant overexpression (p<0.001) |
Data extracted from a study on the this compound analog, raloxifene.[3]
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways that regulate cell fate. The primary interaction is with the estrogen receptor, which then modulates downstream pathways, including those involving p53, pRb, and ERK1/2.
References
Preliminary Studies on LY117018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, an analog of raloxifene, is a non-steroidal selective estrogen receptor modulator (SERM). As a SERM, it exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. This differential activity makes it a compound of interest for various therapeutic areas, including oncology and osteoporosis. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action
This compound exerts its effects by binding to estrogen receptors and modulating the expression of estrogen-responsive genes. Its action is tissue-specific:
-
Antagonist Activity: In breast tissue and the uterus, this compound generally acts as an estrogen antagonist, inhibiting the proliferative effects of estradiol. This is the basis for its investigation in breast cancer.
-
Agonist Activity: In bone and the cardiovascular system, it can mimic the beneficial effects of estrogen, such as preserving bone mineral density and offering potential cardioprotection.
A key aspect of its mechanism involves the modulation of key cell cycle and apoptosis-related proteins, including p53 and the retinoblastoma protein (pRb). Furthermore, it can activate non-genomic signaling pathways, such as the ERK1/2 pathway, contributing to its anti-apoptotic effects in certain cell types.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 1 µM (at 96 hours) | [1] |
| Potency vs. Tamoxifen | MCF-7 | 100-1000 times more potent at inhibiting cell growth | [2] |
| ER Binding Affinity | MCF-7, ES-1 | ~100 times higher than tamoxifen | [3] |
| p53 Protein Levels | T47D | 2- to 3-fold increase (at 1 nM for 24h) | [4] |
| pRb Phosphorylation | T47D | Hyperphosphorylation (at 1 nM for 24h) | [4] |
| t-PA Expression Inhibition | ES-1 | ~100 times more potent than tamoxifen | [3] |
Table 2: In Vivo Effects in Rodent Models
| Parameter | Animal Model | Treatment/Dosage | Key Result | Reference |
| Bone Mineral Density | Oophorectomized Rats | 1 mg/kg/day for 3 months | Offsets the reduction in bone mineral density | [5] |
| Uterine Weight | Oophorectomized Mice | Single dose (agonist effect) | Increased uterine weight by 70% | [6] |
| Uterine Weight | Immature Rats | N/A | Less uterotrophic (estrogenic) than tamoxifen | [1][5] |
| Total Cholesterol | Insulin-Resistant JCR:LA-cp Rats | N/A | 40% reduction | [2] |
| β-Endorphin Levels | Oophorectomized Rats | N/A | Significantly increased in pituitary, hypothalamus, and plasma | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are protocols for key experiments cited.
Cell Proliferation and Protein Expression in Breast Cancer Cells (MCF-7 & T47D)
-
Cell Culture: MCF-7 or T47D cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum. For experiments evaluating estrogenic or anti-estrogenic effects, cells are often grown in media with charcoal-stripped serum to remove endogenous hormones.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of this compound (e.g., 0.01 nM to 10 µM), estradiol (E2) as a positive control, or vehicle control for specified durations (e.g., 24 to 96 hours).
-
Cell Proliferation Assay (MTT Assay):
-
After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
-
-
Protein Analysis (Western Blot):
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, pRb, phospho-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Bone Density and Uterine Weight in Oophorectomized (OVX) Rats
-
Animal Model: Twelve-week-old female Wistar rats are used as a model for postmenopausal osteoporosis.
-
Surgical Procedure: Rats undergo either a bilateral oophorectomy (OVX) to induce estrogen deficiency or a sham operation (control).
-
Treatment: Following a recovery period, animals are treated daily for an extended period (e.g., 3 months) via oral gavage or subcutaneous injection with:
-
Vehicle control
-
This compound (e.g., 1 mg/kg/day)
-
Positive control (e.g., 17α-ethinyl estradiol, 0.1 mg/kg/day)
-
-
Bone Mineral Density (BMD) Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The lumbar spine and femurs are excised.
-
BMD is determined using dual-energy X-ray absorptiometry (DEXA) with a specialized small animal densitometer.
-
-
Uterine Weight (Uterotrophic Assay):
-
The uterus is carefully dissected and trimmed of fat and connective tissue.
-
The wet weight of the uterus is recorded. This is a standard measure of estrogenic/anti-estrogenic activity in this organ.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Non-genomic activation of the ERK1/2 pathway by this compound.
Caption: Experimental workflow for the oophorectomized rat model.
Caption: Logical relationships of uterine effects.
References
- 1. Comparison of the biological effects of tamoxifen and a new antioestrogen (LY 117018) on the immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. The antiestrogen this compound blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on LY117018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, an analog of raloxifene, is a non-steroidal selective estrogen receptor modulator (SERM). As a SERM, it exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. This differential activity makes it a compound of interest for various therapeutic areas, including oncology and osteoporosis. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action
This compound exerts its effects by binding to estrogen receptors and modulating the expression of estrogen-responsive genes. Its action is tissue-specific:
-
Antagonist Activity: In breast tissue and the uterus, this compound generally acts as an estrogen antagonist, inhibiting the proliferative effects of estradiol. This is the basis for its investigation in breast cancer.
-
Agonist Activity: In bone and the cardiovascular system, it can mimic the beneficial effects of estrogen, such as preserving bone mineral density and offering potential cardioprotection.
A key aspect of its mechanism involves the modulation of key cell cycle and apoptosis-related proteins, including p53 and the retinoblastoma protein (pRb). Furthermore, it can activate non-genomic signaling pathways, such as the ERK1/2 pathway, contributing to its anti-apoptotic effects in certain cell types.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 1 µM (at 96 hours) | [1] |
| Potency vs. Tamoxifen | MCF-7 | 100-1000 times more potent at inhibiting cell growth | [2] |
| ER Binding Affinity | MCF-7, ES-1 | ~100 times higher than tamoxifen | [3] |
| p53 Protein Levels | T47D | 2- to 3-fold increase (at 1 nM for 24h) | [4] |
| pRb Phosphorylation | T47D | Hyperphosphorylation (at 1 nM for 24h) | [4] |
| t-PA Expression Inhibition | ES-1 | ~100 times more potent than tamoxifen | [3] |
Table 2: In Vivo Effects in Rodent Models
| Parameter | Animal Model | Treatment/Dosage | Key Result | Reference |
| Bone Mineral Density | Oophorectomized Rats | 1 mg/kg/day for 3 months | Offsets the reduction in bone mineral density | [5] |
| Uterine Weight | Oophorectomized Mice | Single dose (agonist effect) | Increased uterine weight by 70% | [6] |
| Uterine Weight | Immature Rats | N/A | Less uterotrophic (estrogenic) than tamoxifen | [1][5] |
| Total Cholesterol | Insulin-Resistant JCR:LA-cp Rats | N/A | 40% reduction | [2] |
| β-Endorphin Levels | Oophorectomized Rats | N/A | Significantly increased in pituitary, hypothalamus, and plasma | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are protocols for key experiments cited.
Cell Proliferation and Protein Expression in Breast Cancer Cells (MCF-7 & T47D)
-
Cell Culture: MCF-7 or T47D cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum. For experiments evaluating estrogenic or anti-estrogenic effects, cells are often grown in media with charcoal-stripped serum to remove endogenous hormones.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of this compound (e.g., 0.01 nM to 10 µM), estradiol (E2) as a positive control, or vehicle control for specified durations (e.g., 24 to 96 hours).
-
Cell Proliferation Assay (MTT Assay):
-
After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
-
-
Protein Analysis (Western Blot):
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, pRb, phospho-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Bone Density and Uterine Weight in Oophorectomized (OVX) Rats
-
Animal Model: Twelve-week-old female Wistar rats are used as a model for postmenopausal osteoporosis.
-
Surgical Procedure: Rats undergo either a bilateral oophorectomy (OVX) to induce estrogen deficiency or a sham operation (control).
-
Treatment: Following a recovery period, animals are treated daily for an extended period (e.g., 3 months) via oral gavage or subcutaneous injection with:
-
Vehicle control
-
This compound (e.g., 1 mg/kg/day)
-
Positive control (e.g., 17α-ethinyl estradiol, 0.1 mg/kg/day)
-
-
Bone Mineral Density (BMD) Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The lumbar spine and femurs are excised.
-
BMD is determined using dual-energy X-ray absorptiometry (DEXA) with a specialized small animal densitometer.
-
-
Uterine Weight (Uterotrophic Assay):
-
The uterus is carefully dissected and trimmed of fat and connective tissue.
-
The wet weight of the uterus is recorded. This is a standard measure of estrogenic/anti-estrogenic activity in this organ.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Non-genomic activation of the ERK1/2 pathway by this compound.
Caption: Experimental workflow for the oophorectomized rat model.
Caption: Logical relationships of uterine effects.
References
- 1. Comparison of the biological effects of tamoxifen and a new antioestrogen (LY 117018) on the immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. The antiestrogen this compound blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LY117018 for MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LY117018, a potent nonsteroidal antiestrogen, in studies involving the MCF-7 human breast cancer cell line. MCF-7 cells are an invaluable in vitro model for estrogen receptor-positive (ER+) breast cancer research.
Introduction
This compound is a selective estrogen receptor modulator (SERM) that exhibits strong antagonistic effects on the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells. Unlike tamoxifen, this compound is considered a pure antiestrogen, devoid of partial agonist activity in this cell line. Its high affinity for ERα makes it a powerful tool for investigating the mechanisms of hormone-dependent breast cancer and for evaluating potential therapeutic strategies. Studies have shown this compound to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on MCF-7 cell proliferation and apoptosis. Disclaimer: The following quantitative data is illustrative and representative of typical results for a potent antiestrogen like this compound, synthesized from the available literature. Precise IC50 and apoptosis induction percentages can vary between experiments and laboratories.
Table 1: Effect of this compound on MCF-7 Cell Proliferation (72-hour treatment)
| This compound Concentration (nM) | Percent Inhibition of Cell Proliferation (%) |
| 0.1 | 15 ± 3 |
| 1 | 48 ± 5 |
| 10 | 85 ± 4 |
| 100 | 95 ± 2 |
| 1000 | 98 ± 1 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)
| This compound Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 1 | 8 ± 2 |
| 10 | 25 ± 4 |
| 100 | 55 ± 6 |
Experimental Protocols
MCF-7 Cell Culture
A foundational requirement for reliable and reproducible results is the proper maintenance of MCF-7 cell cultures.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and other sterile plasticware
Protocol:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. For studies investigating estrogenic effects, it is crucial to use phenol red-free EMEM and charcoal-stripped FBS to eliminate exogenous estrogenic compounds.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Observe the cells under a microscope for confluence and morphology.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:3 to 1:6.
-
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
MCF-7 cells
-
Complete growth medium (phenol red-free for this assay)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells as described in the subculturing protocol.
-
Resuspend the cells in phenol red-free complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free complete growth medium.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for 72 hours.
-
-
Cell Fixation and Staining:
-
Carefully add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways and Visualizations
This compound exerts its antiproliferative effects by competitively binding to the estrogen receptor, preventing the binding of estradiol (E2). This blocks the downstream signaling cascade that promotes cell cycle progression.
Caption: Mechanism of this compound action in MCF-7 cells.
The following diagram illustrates the general workflow for assessing the effect of this compound on MCF-7 cell proliferation.
Caption: Experimental workflow for a cell proliferation assay.
References
Application Notes and Protocols: LY117018 for MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LY117018, a potent nonsteroidal antiestrogen, in studies involving the MCF-7 human breast cancer cell line. MCF-7 cells are an invaluable in vitro model for estrogen receptor-positive (ER+) breast cancer research.
Introduction
This compound is a selective estrogen receptor modulator (SERM) that exhibits strong antagonistic effects on the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells. Unlike tamoxifen, this compound is considered a pure antiestrogen, devoid of partial agonist activity in this cell line. Its high affinity for ERα makes it a powerful tool for investigating the mechanisms of hormone-dependent breast cancer and for evaluating potential therapeutic strategies. Studies have shown this compound to be 100 to 1000 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on MCF-7 cell proliferation and apoptosis. Disclaimer: The following quantitative data is illustrative and representative of typical results for a potent antiestrogen like this compound, synthesized from the available literature. Precise IC50 and apoptosis induction percentages can vary between experiments and laboratories.
Table 1: Effect of this compound on MCF-7 Cell Proliferation (72-hour treatment)
| This compound Concentration (nM) | Percent Inhibition of Cell Proliferation (%) |
| 0.1 | 15 ± 3 |
| 1 | 48 ± 5 |
| 10 | 85 ± 4 |
| 100 | 95 ± 2 |
| 1000 | 98 ± 1 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)
| This compound Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 1 | 8 ± 2 |
| 10 | 25 ± 4 |
| 100 | 55 ± 6 |
Experimental Protocols
MCF-7 Cell Culture
A foundational requirement for reliable and reproducible results is the proper maintenance of MCF-7 cell cultures.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and other sterile plasticware
Protocol:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. For studies investigating estrogenic effects, it is crucial to use phenol red-free EMEM and charcoal-stripped FBS to eliminate exogenous estrogenic compounds.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Observe the cells under a microscope for confluence and morphology.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:3 to 1:6.
-
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
MCF-7 cells
-
Complete growth medium (phenol red-free for this assay)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells as described in the subculturing protocol.
-
Resuspend the cells in phenol red-free complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free complete growth medium.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for 72 hours.
-
-
Cell Fixation and Staining:
-
Carefully add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways and Visualizations
This compound exerts its antiproliferative effects by competitively binding to the estrogen receptor, preventing the binding of estradiol (E2). This blocks the downstream signaling cascade that promotes cell cycle progression.
Caption: Mechanism of this compound action in MCF-7 cells.
The following diagram illustrates the general workflow for assessing the effect of this compound on MCF-7 cell proliferation.
Caption: Experimental workflow for a cell proliferation assay.
References
Application Notes and Protocols for LY117018 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a non-steroidal selective estrogen receptor modulator (SERM), is an analog of raloxifene. It exhibits high affinity for the estrogen receptor (ER) and displays tissue-selective estrogenic and anti-estrogenic activities. These properties make it a valuable tool for investigating the role of estrogen signaling in various physiological and pathological processes, including osteoporosis, cardiovascular disease, and hormone-dependent cancers. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available scientific literature. While specific data for this compound in mice is limited, this guide incorporates information from studies on closely related SERMs, such as raloxifene, to provide a comprehensive framework for experimental design.
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its effects by binding to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. Upon binding, the receptor undergoes a conformational change, leading to a cascade of molecular events that modulate gene expression in a tissue-specific manner. The differential effects of this compound in various tissues are attributed to the recruitment of different co-activator and co-repressor proteins to the ER complex.
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Bone Mineral Density and Uterine Weight in Oophorectomized Rats
| Species | Model | Treatment | Dose | Duration | Outcome | Reference |
| Rat | Oophorectomized | This compound HCl | 1 mg/kg/day | 3 months | Offset reduction in bone mineral density | [1] |
| Rat | Oophorectomized | 17α-ethinyl estradiol | 0.1 mg/kg/day | 3 months | Prevented loss of bone mass; increased uterine weight | [1] |
Table 2: Effects of Raloxifene on Bone Volume in Ovariectomized Mice
| Species | Model | Treatment | Dose | Duration | Outcome | Reference |
| Mouse (C57Bl/6J) | Ovariectomized | Raloxifene | 0.5 mg/kg/day (s.c.) | 6 weeks | Increased trabecular bone volume/tissue volume (BV/TV) | [2][3] |
Experimental Protocols
Ovariectomized Mouse Model of Estrogen Deficiency
Ovariectomy (OVX) is a standard surgical procedure to induce estrogen deficiency, mimicking postmenopausal conditions.
Materials:
-
Female mice (e.g., C57BL/6J, 8-12 weeks old)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Sterile saline
-
Betadine or other surgical scrub
-
Warming pad
Protocol:
-
Anesthesia and Pre-operative Care: Anesthetize the mouse using an approved protocol. Administer pre-operative analgesics as per institutional guidelines.
-
Surgical Preparation: Shave the surgical area (dorsal or ventral aspect, depending on the chosen approach). Cleanse the area with a surgical scrub.
-
Incision: Make a small incision through the skin and the underlying muscle layer to access the peritoneal cavity.
-
Ovary Localization and Removal: Locate the ovaries, which are typically embedded in a fat pad near the kidneys. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics for 2-3 days. Monitor the mice for signs of pain, infection, or distress. Allow a recovery period of at least two weeks before initiating treatment to ensure endogenous estrogen levels have declined.
Preparation and Administration of this compound
Vehicle Preparation: this compound is a lipophilic compound. A common vehicle for similar compounds is a mixture of ethanol, a surfactant like Cremophor, and saline. For example, a vehicle of 5% ethanol, 5% Cremophor EL, and 90% sterile saline can be used.[4] Alternatively, for oral gavage, a suspension in 0.5% methylcellulose or corn oil can be considered.
Dose-Finding Study: Based on rat studies (1 mg/kg/day) and raloxifene studies in mice (0.5 mg/kg/day), a starting dose range for a pilot study in mice could be 0.1 to 5.0 mg/kg/day.[1][2][3] The optimal dose will depend on the specific experimental endpoint.
Administration Routes:
-
Subcutaneous (s.c.) Injection:
-
Prepare the this compound solution in the chosen vehicle.
-
Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent."
-
Insert a sterile needle (25-27 gauge) into the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
-
Oral Gavage:
-
Prepare the this compound suspension.
-
Use a proper-sized, ball-tipped gavage needle.
-
Firmly restrain the mouse and gently insert the gavage needle into the esophagus.
-
Administer the suspension slowly.
-
Uterine Wet Weight Assay
This assay is a classic method to assess the estrogenic or anti-estrogenic activity of a compound.
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Blot the uterus gently on absorbent paper to remove excess fluid.
-
Weigh the uterus immediately to obtain the wet weight.
-
Normalize the uterine weight to the body weight of the mouse.
Bone Mineral Density (BMD) Measurement
BMD can be assessed using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
Protocol (using DXA):
-
Anesthetize the mouse.
-
Position the mouse on the DXA scanner platform.
-
Perform a whole-body or region-of-interest (e.g., femur, lumbar spine) scan according to the manufacturer's instructions.
-
Analyze the images to determine BMD (g/cm²).
Pharmacokinetics
Specific pharmacokinetic data for this compound in mice is limited. Generally, SERMs are orally bioavailable and undergo hepatic metabolism.[5] The half-life of related compounds in rodents can vary. For example, the elimination half-life of linezolid in mice after oral administration was found to be greater than 70% bioavailable.[6] It is important to consider the pharmacokinetic profile when designing the dosing regimen (e.g., once or twice daily administration).
Conclusion
This compound is a potent SERM with potential applications in various fields of biomedical research. While detailed protocols for its use in mice are not extensively published, the methodologies outlined in this document, based on established procedures for related compounds and animal models, provide a solid foundation for researchers. It is crucial to conduct pilot studies to determine the optimal dosage and vehicle for specific experimental aims. As with all animal research, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codelivery of Raloxifene and Rutin as PEGylated Nanoliposomes: Formulation, Characterization, and Prophylactic Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene Mitigates Emotional Deficits after Mild Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a novel butylated hydroxytoluene-thiazolidinone CNS antiischemic agent LY256548 in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY117018 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a non-steroidal selective estrogen receptor modulator (SERM), is an analog of raloxifene. It exhibits high affinity for the estrogen receptor (ER) and displays tissue-selective estrogenic and anti-estrogenic activities. These properties make it a valuable tool for investigating the role of estrogen signaling in various physiological and pathological processes, including osteoporosis, cardiovascular disease, and hormone-dependent cancers. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available scientific literature. While specific data for this compound in mice is limited, this guide incorporates information from studies on closely related SERMs, such as raloxifene, to provide a comprehensive framework for experimental design.
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its effects by binding to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. Upon binding, the receptor undergoes a conformational change, leading to a cascade of molecular events that modulate gene expression in a tissue-specific manner. The differential effects of this compound in various tissues are attributed to the recruitment of different co-activator and co-repressor proteins to the ER complex.
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Bone Mineral Density and Uterine Weight in Oophorectomized Rats
| Species | Model | Treatment | Dose | Duration | Outcome | Reference |
| Rat | Oophorectomized | This compound HCl | 1 mg/kg/day | 3 months | Offset reduction in bone mineral density | [1] |
| Rat | Oophorectomized | 17α-ethinyl estradiol | 0.1 mg/kg/day | 3 months | Prevented loss of bone mass; increased uterine weight | [1] |
Table 2: Effects of Raloxifene on Bone Volume in Ovariectomized Mice
| Species | Model | Treatment | Dose | Duration | Outcome | Reference |
| Mouse (C57Bl/6J) | Ovariectomized | Raloxifene | 0.5 mg/kg/day (s.c.) | 6 weeks | Increased trabecular bone volume/tissue volume (BV/TV) | [2][3] |
Experimental Protocols
Ovariectomized Mouse Model of Estrogen Deficiency
Ovariectomy (OVX) is a standard surgical procedure to induce estrogen deficiency, mimicking postmenopausal conditions.
Materials:
-
Female mice (e.g., C57BL/6J, 8-12 weeks old)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Sterile saline
-
Betadine or other surgical scrub
-
Warming pad
Protocol:
-
Anesthesia and Pre-operative Care: Anesthetize the mouse using an approved protocol. Administer pre-operative analgesics as per institutional guidelines.
-
Surgical Preparation: Shave the surgical area (dorsal or ventral aspect, depending on the chosen approach). Cleanse the area with a surgical scrub.
-
Incision: Make a small incision through the skin and the underlying muscle layer to access the peritoneal cavity.
-
Ovary Localization and Removal: Locate the ovaries, which are typically embedded in a fat pad near the kidneys. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics for 2-3 days. Monitor the mice for signs of pain, infection, or distress. Allow a recovery period of at least two weeks before initiating treatment to ensure endogenous estrogen levels have declined.
Preparation and Administration of this compound
Vehicle Preparation: this compound is a lipophilic compound. A common vehicle for similar compounds is a mixture of ethanol, a surfactant like Cremophor, and saline. For example, a vehicle of 5% ethanol, 5% Cremophor EL, and 90% sterile saline can be used.[4] Alternatively, for oral gavage, a suspension in 0.5% methylcellulose or corn oil can be considered.
Dose-Finding Study: Based on rat studies (1 mg/kg/day) and raloxifene studies in mice (0.5 mg/kg/day), a starting dose range for a pilot study in mice could be 0.1 to 5.0 mg/kg/day.[1][2][3] The optimal dose will depend on the specific experimental endpoint.
Administration Routes:
-
Subcutaneous (s.c.) Injection:
-
Prepare the this compound solution in the chosen vehicle.
-
Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent."
-
Insert a sterile needle (25-27 gauge) into the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
-
Oral Gavage:
-
Prepare the this compound suspension.
-
Use a proper-sized, ball-tipped gavage needle.
-
Firmly restrain the mouse and gently insert the gavage needle into the esophagus.
-
Administer the suspension slowly.
-
Uterine Wet Weight Assay
This assay is a classic method to assess the estrogenic or anti-estrogenic activity of a compound.
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Blot the uterus gently on absorbent paper to remove excess fluid.
-
Weigh the uterus immediately to obtain the wet weight.
-
Normalize the uterine weight to the body weight of the mouse.
Bone Mineral Density (BMD) Measurement
BMD can be assessed using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
Protocol (using DXA):
-
Anesthetize the mouse.
-
Position the mouse on the DXA scanner platform.
-
Perform a whole-body or region-of-interest (e.g., femur, lumbar spine) scan according to the manufacturer's instructions.
-
Analyze the images to determine BMD (g/cm²).
Pharmacokinetics
Specific pharmacokinetic data for this compound in mice is limited. Generally, SERMs are orally bioavailable and undergo hepatic metabolism.[5] The half-life of related compounds in rodents can vary. For example, the elimination half-life of linezolid in mice after oral administration was found to be greater than 70% bioavailable.[6] It is important to consider the pharmacokinetic profile when designing the dosing regimen (e.g., once or twice daily administration).
Conclusion
This compound is a potent SERM with potential applications in various fields of biomedical research. While detailed protocols for its use in mice are not extensively published, the methodologies outlined in this document, based on established procedures for related compounds and animal models, provide a solid foundation for researchers. It is crucial to conduct pilot studies to determine the optimal dosage and vehicle for specific experimental aims. As with all animal research, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codelivery of Raloxifene and Rutin as PEGylated Nanoliposomes: Formulation, Characterization, and Prophylactic Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene Mitigates Emotional Deficits after Mild Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a novel butylated hydroxytoluene-thiazolidinone CNS antiischemic agent LY256548 in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY117018 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical breast cancer research. As an analog of raloxifene, it exerts its effects by binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent cellular processes. These notes provide an overview of the in vitro and potential in vivo applications of this compound, including dosage recommendations derived from available literature, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive antagonist of the estrogen receptor in breast tissue. By binding to ERα, it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.[1][2] Additionally, studies have shown that this compound can induce changes in the levels and activity of key tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb), further contributing to its anti-proliferative effects.[3][4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the effective concentrations and inhibitory effects of this compound in various breast cancer cell lines.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| MCF-7 | Proliferation Assay | 1 µM | IC50 for inhibition of cell proliferation. | [5] |
| MCF-7 | Proliferation Assay | 10⁻¹⁰ M | Inhibition of cell growth. | [6] |
| T47D | Western Blot | 1 nM (with E2) | Inhibition of E2-dependent cell proliferation. | [4] |
| T47D | Western Blot | various | 2- to 3-fold increase in p53 levels and hyperphosphorylation of pRb. | [4] |
| ES-1 | Growth Inhibition Assay | Not specified | Reversal of estradiol-induced growth inhibition. | [7] |
Experimental Protocols
Cell Proliferation Assay (MCF-7 Cells)
This protocol is designed to assess the anti-proliferative effects of this compound on the ER-positive MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM with 10% FBS. Allow cells to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM containing 10% cs-FBS and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free DMEM with 10% cs-FBS. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., tamoxifen).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
Western Blot for p53 and pRb Phosphorylation (T47D Cells)
This protocol details the procedure for analyzing the effect of this compound on the expression of p53 and the phosphorylation status of pRb in T47D breast cancer cells.
Materials:
-
T47D cells
-
RPMI-1640 with 10% FBS, 1% penicillin-streptomycin
-
Phenol red-free RPMI-1640 with 10% cs-FBS
-
This compound stock solution (in DMSO)
-
Estradiol (E2)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-phospho-pRb (Ser807/811), anti-pRb, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed T47D cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.01-1000 nM) with or without 1 nM E2 for 24 hours in phenol red-free RPMI-1640 with 10% cs-FBS.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study (Mouse Model)
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
MCF-7 or T47D cells
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil)
Protocol:
-
Cell Preparation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Based on studies with the analog raloxifene, a starting dosage of 18-27 mg/kg/day of this compound administered via oral gavage or subcutaneous injection could be considered.[6] Note: This is an estimated dosage and should be optimized in a pilot study.
-
The control group should receive the vehicle alone.
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in ER+ breast cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound breast cancer research.
Conclusion
This compound is a potent selective estrogen receptor modulator with demonstrated anti-proliferative effects in ER-positive breast cancer cell lines. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. While in vivo dosage and clinical data are limited, the information on its analog, raloxifene, provides a rational starting point for preclinical animal studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in breast cancer.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Novel Treatment Eliminates Breast Cancer Tumors in Mice in a Single Dose [axial.acs.org]
- 6. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY117018 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical breast cancer research. As an analog of raloxifene, it exerts its effects by binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent cellular processes. These notes provide an overview of the in vitro and potential in vivo applications of this compound, including dosage recommendations derived from available literature, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive antagonist of the estrogen receptor in breast tissue. By binding to ERα, it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.[1][2] Additionally, studies have shown that this compound can induce changes in the levels and activity of key tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb), further contributing to its anti-proliferative effects.[3][4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the effective concentrations and inhibitory effects of this compound in various breast cancer cell lines.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| MCF-7 | Proliferation Assay | 1 µM | IC50 for inhibition of cell proliferation. | [5] |
| MCF-7 | Proliferation Assay | 10⁻¹⁰ M | Inhibition of cell growth. | [6] |
| T47D | Western Blot | 1 nM (with E2) | Inhibition of E2-dependent cell proliferation. | [4] |
| T47D | Western Blot | various | 2- to 3-fold increase in p53 levels and hyperphosphorylation of pRb. | [4] |
| ES-1 | Growth Inhibition Assay | Not specified | Reversal of estradiol-induced growth inhibition. | [7] |
Experimental Protocols
Cell Proliferation Assay (MCF-7 Cells)
This protocol is designed to assess the anti-proliferative effects of this compound on the ER-positive MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM with 10% FBS. Allow cells to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM containing 10% cs-FBS and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free DMEM with 10% cs-FBS. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., tamoxifen).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
Western Blot for p53 and pRb Phosphorylation (T47D Cells)
This protocol details the procedure for analyzing the effect of this compound on the expression of p53 and the phosphorylation status of pRb in T47D breast cancer cells.
Materials:
-
T47D cells
-
RPMI-1640 with 10% FBS, 1% penicillin-streptomycin
-
Phenol red-free RPMI-1640 with 10% cs-FBS
-
This compound stock solution (in DMSO)
-
Estradiol (E2)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-phospho-pRb (Ser807/811), anti-pRb, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed T47D cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.01-1000 nM) with or without 1 nM E2 for 24 hours in phenol red-free RPMI-1640 with 10% cs-FBS.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study (Mouse Model)
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
MCF-7 or T47D cells
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil)
Protocol:
-
Cell Preparation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Based on studies with the analog raloxifene, a starting dosage of 18-27 mg/kg/day of this compound administered via oral gavage or subcutaneous injection could be considered.[6] Note: This is an estimated dosage and should be optimized in a pilot study.
-
The control group should receive the vehicle alone.
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in ER+ breast cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound breast cancer research.
Conclusion
This compound is a potent selective estrogen receptor modulator with demonstrated anti-proliferative effects in ER-positive breast cancer cell lines. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. While in vivo dosage and clinical data are limited, the information on its analog, raloxifene, provides a rational starting point for preclinical animal studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in breast cancer.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Novel Treatment Eliminates Breast Cancer Tumors in Mice in a Single Dose [axial.acs.org]
- 6. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LY117018 in Apoptosis Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM) and a structural analog of raloxifene. As a SERM, this compound exhibits tissue-selective estrogenic and antiestrogenic activities. In the context of apoptosis, or programmed cell death, this compound has demonstrated complex, cell-type-dependent effects, making it a valuable tool for research in cancer biology and cardiovascular science. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound primarily acts as an antiestrogen, inhibiting cell proliferation and inducing apoptosis. Conversely, in vascular endothelial cells, this compound can exert protective, anti-apoptotic effects, particularly in response to oxidative stress.
This document provides detailed application notes and protocols for the use of this compound in various apoptosis assays, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action in Apoptosis
The apoptotic activity of this compound is multifaceted and depends on the cellular context, particularly the expression and activity of estrogen receptors and other signaling molecules.
In Breast Cancer Cells (e.g., MCF-7):
-
Antiestrogenic Effects: this compound is significantly more potent than tamoxifen in inhibiting the growth of MCF-7 breast cancer cells[1]. It acts as an estrogen antagonist, blocking the proliferative signals mediated by estrogen.
-
Modulation of Tumor Suppressor Proteins: this compound treatment can lead to an increase in the levels of the tumor suppressor protein p53 and induce hypophosphorylation of the retinoblastoma protein (pRb), both of which are critical for cell cycle arrest and apoptosis induction.
-
Induction of Intrinsic Apoptotic Pathway: By inhibiting pro-survival signals, this compound can indirectly lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
In Endothelial Cells:
-
Suppression of Oxidative Stress-Induced Apoptosis: this compound has been shown to protect vascular endothelial cells from apoptosis induced by oxidative stress.
-
Activation of Pro-Survival Signaling Pathways: This protective effect is mediated through the activation of the PI3K/Akt and MAPK/ERK1/2 signaling pathways. Activation of ERK1/2, in particular, is a key mechanism by which this compound exerts its anti-apoptotic effects in the endothelium.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The following tables summarize quantitative data from representative studies on the effects of this compound on apoptosis in different cell lines.
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 1 µM | 96 hours | Proliferation Assay (IC50) | 50% inhibition of cell proliferation | [2] |
| Endothelial Cells | Not Specified | Not Specified | Apoptosis Assay | Suppression of oxidative stress-induced apoptosis | [3] |
Note: Specific quantitative data on the percentage of apoptotic cells following this compound treatment is limited in the currently available literature. The provided data reflects the reported antiproliferative and anti-apoptotic effects.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. These are general protocols that should be optimized for your specific cell type and experimental conditions when using this compound.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then centrifuge to collect the cell pellet.
-
Suspension cells: Centrifuge the cell suspension to collect the cell pellet.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3][4][5]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, collect the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Interpretation of Results: An increase in absorbance or fluorescence compared to the control group indicates an increase in caspase activity and apoptosis.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Grow and treat cells with this compound on coverslips (for microscopy) or in culture plates (for flow cytometry).
-
Fixation: After treatment, wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining:
-
Wash the cells again with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Analysis:
Interpretation of Results: An increased number of TUNEL-positive cells in the this compound-treated group compared to the control indicates an increase in apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 breast cancer cells.
Figure 2: Signaling pathway for this compound-mediated suppression of apoptosis in endothelial cells.
Figure 3: General experimental workflow for assessing apoptosis in response to this compound treatment.
References
- 1. Suppression of apoptosis in vascular endothelial cell, the promising way for natural medicines to treat atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of LY117018 in Apoptosis Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM) and a structural analog of raloxifene. As a SERM, this compound exhibits tissue-selective estrogenic and antiestrogenic activities. In the context of apoptosis, or programmed cell death, this compound has demonstrated complex, cell-type-dependent effects, making it a valuable tool for research in cancer biology and cardiovascular science. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound primarily acts as an antiestrogen, inhibiting cell proliferation and inducing apoptosis. Conversely, in vascular endothelial cells, this compound can exert protective, anti-apoptotic effects, particularly in response to oxidative stress.
This document provides detailed application notes and protocols for the use of this compound in various apoptosis assays, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action in Apoptosis
The apoptotic activity of this compound is multifaceted and depends on the cellular context, particularly the expression and activity of estrogen receptors and other signaling molecules.
In Breast Cancer Cells (e.g., MCF-7):
-
Antiestrogenic Effects: this compound is significantly more potent than tamoxifen in inhibiting the growth of MCF-7 breast cancer cells[1]. It acts as an estrogen antagonist, blocking the proliferative signals mediated by estrogen.
-
Modulation of Tumor Suppressor Proteins: this compound treatment can lead to an increase in the levels of the tumor suppressor protein p53 and induce hypophosphorylation of the retinoblastoma protein (pRb), both of which are critical for cell cycle arrest and apoptosis induction.
-
Induction of Intrinsic Apoptotic Pathway: By inhibiting pro-survival signals, this compound can indirectly lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
In Endothelial Cells:
-
Suppression of Oxidative Stress-Induced Apoptosis: this compound has been shown to protect vascular endothelial cells from apoptosis induced by oxidative stress.
-
Activation of Pro-Survival Signaling Pathways: This protective effect is mediated through the activation of the PI3K/Akt and MAPK/ERK1/2 signaling pathways. Activation of ERK1/2, in particular, is a key mechanism by which this compound exerts its anti-apoptotic effects in the endothelium.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The following tables summarize quantitative data from representative studies on the effects of this compound on apoptosis in different cell lines.
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 1 µM | 96 hours | Proliferation Assay (IC50) | 50% inhibition of cell proliferation | [2] |
| Endothelial Cells | Not Specified | Not Specified | Apoptosis Assay | Suppression of oxidative stress-induced apoptosis | [3] |
Note: Specific quantitative data on the percentage of apoptotic cells following this compound treatment is limited in the currently available literature. The provided data reflects the reported antiproliferative and anti-apoptotic effects.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. These are general protocols that should be optimized for your specific cell type and experimental conditions when using this compound.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then centrifuge to collect the cell pellet.
-
Suspension cells: Centrifuge the cell suspension to collect the cell pellet.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3][4][5]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, collect the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Interpretation of Results: An increase in absorbance or fluorescence compared to the control group indicates an increase in caspase activity and apoptosis.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Grow and treat cells with this compound on coverslips (for microscopy) or in culture plates (for flow cytometry).
-
Fixation: After treatment, wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining:
-
Wash the cells again with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Analysis:
Interpretation of Results: An increased number of TUNEL-positive cells in the this compound-treated group compared to the control indicates an increase in apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 breast cancer cells.
Figure 2: Signaling pathway for this compound-mediated suppression of apoptosis in endothelial cells.
Figure 3: General experimental workflow for assessing apoptosis in response to this compound treatment.
References
- 1. Suppression of apoptosis in vascular endothelial cell, the promising way for natural medicines to treat atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for LY117018 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene, is a selective estrogen receptor modulator (SERM) and a structural analog of raloxifene.[1] Like other SERMs, this compound exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. In breast cancer cells, it primarily acts as an ER antagonist, inhibiting estrogen-dependent cell proliferation.[2] Conversely, it can exert estrogen-like (agonist) effects in other tissues, such as bone and the cardiovascular system, suggesting its potential therapeutic application in osteoporosis and cardiovascular diseases.[3][4]
These application notes provide a comprehensive guide to designing and conducting in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of this compound. The protocols detailed below are foundational and can be adapted based on specific research questions and experimental systems.
Data Presentation
| Parameter | Value (Raloxifene as a proxy) | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~0.1 - 1 nM | Human Estrogen Receptor α | [5] |
| IC50 (Cell Viability) | ~10 µM (at 48h) | MCF-7 | [6] |
| Effective Concentration | 10⁻¹⁰ M to 10⁻⁶ M | MCF-7 | [7] |
Note: The provided values for raloxifene should be considered as estimates for this compound. It is recommended to determine these values experimentally for this compound in the specific system under investigation.
Experimental Protocols
In Vitro Studies
1. Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the estrogen receptor. It measures the ability of this compound to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the ER.
Protocol:
-
Preparation of Uterine Cytosol:
-
Uteri are collected from female rats (Sprague-Dawley or Wistar) that were ovariectomized 7-10 days prior to the experiment.[1]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[1]
-
The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[1]
-
-
Binding Assay:
-
A constant concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) and uterine cytosol (50-100 µg of protein) are incubated with increasing concentrations of this compound.[1]
-
To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]-estradiol binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of estrogen-responsive breast cancer cell lines like MCF-7 and T47D.
Protocol:
-
Cell Culture:
-
Culture MCF-7 or T47D cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
For estrogen-deprivation studies, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 72 hours before the experiment.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in the presence or absence of 17β-estradiol (E2, e.g., 1 nM).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[9]
-
3. Western Blot Analysis of Signaling Proteins
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the ER signaling pathway, such as ERK1/2, p53, and pRb.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described for the MTT assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p53, anti-p-Rb, anti-Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of estrogen-responsive genes (e.g., c-Myc, Cyclin D1, pS2/TFF1) following treatment with this compound.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described previously.
-
Extract total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based method).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in this compound-treated cells to vehicle-treated controls.
-
In Vivo Studies
Ovariectomized (OVX) Rat Model
The OVX rat is a widely used model to study the effects of SERMs on bone density and uterine tissue, mimicking a postmenopausal state of estrogen deficiency.
Protocol:
-
Animal Model:
-
Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[10]
-
Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.[10]
-
Allow the animals to recover for at least 2-3 weeks to ensure depletion of endogenous estrogens.[10]
-
-
Treatment:
-
Administer this compound daily by oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., 17β-estradiol) should be included.
-
-
Endpoint Analysis:
-
Uterine Wet Weight: At the end of the study, euthanize the animals and dissect the uteri. Trim any adhering fat and weigh the uteri. A decrease in uterine weight in the OVX group compared to the sham group, and an antagonistic effect of this compound on estradiol-induced uterine growth, can be assessed.
-
Bone Mineral Density (BMD): Analyze the BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Histological Analysis: Process the uteri and bones for histological examination to assess tissue morphology.
-
Gene Expression Analysis: Isolate RNA from bone or other target tissues to analyze the expression of relevant genes by qPCR.[11]
-
Mandatory Visualizations
Caption: this compound signaling via Estrogen Receptor.
Caption: Workflow for this compound evaluation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection and characterization of a breast cancer cell line resistant to the antiestrogen LY 117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Raloxifene-induced myeloma cell apoptosis: a study of nuclear factor-kappaB inhibition and gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Experimental Design for LY117018 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene, is a selective estrogen receptor modulator (SERM) and a structural analog of raloxifene.[1] Like other SERMs, this compound exhibits tissue-selective estrogen receptor (ER) agonist or antagonist activity. In breast cancer cells, it primarily acts as an ER antagonist, inhibiting estrogen-dependent cell proliferation.[2] Conversely, it can exert estrogen-like (agonist) effects in other tissues, such as bone and the cardiovascular system, suggesting its potential therapeutic application in osteoporosis and cardiovascular diseases.[3][4]
These application notes provide a comprehensive guide to designing and conducting in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of this compound. The protocols detailed below are foundational and can be adapted based on specific research questions and experimental systems.
Data Presentation
| Parameter | Value (Raloxifene as a proxy) | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~0.1 - 1 nM | Human Estrogen Receptor α | [5] |
| IC50 (Cell Viability) | ~10 µM (at 48h) | MCF-7 | [6] |
| Effective Concentration | 10⁻¹⁰ M to 10⁻⁶ M | MCF-7 | [7] |
Note: The provided values for raloxifene should be considered as estimates for this compound. It is recommended to determine these values experimentally for this compound in the specific system under investigation.
Experimental Protocols
In Vitro Studies
1. Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the estrogen receptor. It measures the ability of this compound to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the ER.
Protocol:
-
Preparation of Uterine Cytosol:
-
Uteri are collected from female rats (Sprague-Dawley or Wistar) that were ovariectomized 7-10 days prior to the experiment.[1]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[1]
-
The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[1]
-
-
Binding Assay:
-
A constant concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) and uterine cytosol (50-100 µg of protein) are incubated with increasing concentrations of this compound.[1]
-
To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]-estradiol binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of estrogen-responsive breast cancer cell lines like MCF-7 and T47D.
Protocol:
-
Cell Culture:
-
Culture MCF-7 or T47D cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
For estrogen-deprivation studies, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 72 hours before the experiment.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in the presence or absence of 17β-estradiol (E2, e.g., 1 nM).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[9]
-
3. Western Blot Analysis of Signaling Proteins
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the ER signaling pathway, such as ERK1/2, p53, and pRb.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described for the MTT assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p53, anti-p-Rb, anti-Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of estrogen-responsive genes (e.g., c-Myc, Cyclin D1, pS2/TFF1) following treatment with this compound.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described previously.
-
Extract total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based method).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in this compound-treated cells to vehicle-treated controls.
-
In Vivo Studies
Ovariectomized (OVX) Rat Model
The OVX rat is a widely used model to study the effects of SERMs on bone density and uterine tissue, mimicking a postmenopausal state of estrogen deficiency.
Protocol:
-
Animal Model:
-
Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[10]
-
Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.[10]
-
Allow the animals to recover for at least 2-3 weeks to ensure depletion of endogenous estrogens.[10]
-
-
Treatment:
-
Administer this compound daily by oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., 17β-estradiol) should be included.
-
-
Endpoint Analysis:
-
Uterine Wet Weight: At the end of the study, euthanize the animals and dissect the uteri. Trim any adhering fat and weigh the uteri. A decrease in uterine weight in the OVX group compared to the sham group, and an antagonistic effect of this compound on estradiol-induced uterine growth, can be assessed.
-
Bone Mineral Density (BMD): Analyze the BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Histological Analysis: Process the uteri and bones for histological examination to assess tissue morphology.
-
Gene Expression Analysis: Isolate RNA from bone or other target tissues to analyze the expression of relevant genes by qPCR.[11]
-
Mandatory Visualizations
Caption: this compound signaling via Estrogen Receptor.
Caption: Workflow for this compound evaluation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection and characterization of a breast cancer cell line resistant to the antiestrogen LY 117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Raloxifene-induced myeloma cell apoptosis: a study of nuclear factor-kappaB inhibition and gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for LY117018 in Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene derivative, is a selective estrogen receptor modulator (SERM) with potent antiestrogenic properties. It is an analog of raloxifene and demonstrates a high affinity for the estrogen receptor (ER).[1][2] In hormone-dependent cancers, such as specific types of breast cancer, the growth and proliferation of cancer cells are driven by estrogen. This compound acts as an antagonist to the estrogen receptor in these cells, thereby inhibiting their growth and offering a valuable tool for studying the mechanisms of hormone-dependent cancer and developing novel therapeutic strategies.
In preclinical studies, this compound has been shown to be significantly more potent than tamoxifen in inhibiting the growth of ER-positive breast cancer cells, such as MCF-7.[1] Unlike tamoxifen, which can exhibit partial agonist effects, this compound is considered a pure antagonist in these cell lines, making it a useful compound for dissecting estrogen-mediated signaling pathways without the confounding effects of partial agonism.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the study of hormone-dependent cancers.
Data Presentation
The following table summarizes the quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7 | 1 µM | [2] |
| Relative Potency | MCF-7 | 100-1000 times more potent than tamoxifen at inhibiting cell growth | [1] |
| Estrogen Receptor (ER) Binding Affinity | Not Specified | Higher affinity than tamoxifen | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the modulation of the estrogen receptor signaling pathway. Upon entering the cell, it binds to the estrogen receptor, preventing the binding of estradiol. This competitive inhibition blocks the conformational changes in the ER that are necessary for its activation and subsequent downstream signaling.
The binding of this compound to the ER leads to the recruitment of corepressors and the inhibition of transcription of estrogen-responsive genes that are critical for cell proliferation and survival. Furthermore, studies have shown that this compound can influence the expression and phosphorylation status of key tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb), further contributing to its anti-proliferative effects.[2]
Experimental Protocols
Cell Culture of Hormone-Dependent Breast Cancer Cells (MCF-7)
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the confluent cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
Application Notes and Protocols for LY117018 in Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene derivative, is a selective estrogen receptor modulator (SERM) with potent antiestrogenic properties. It is an analog of raloxifene and demonstrates a high affinity for the estrogen receptor (ER).[1][2] In hormone-dependent cancers, such as specific types of breast cancer, the growth and proliferation of cancer cells are driven by estrogen. This compound acts as an antagonist to the estrogen receptor in these cells, thereby inhibiting their growth and offering a valuable tool for studying the mechanisms of hormone-dependent cancer and developing novel therapeutic strategies.
In preclinical studies, this compound has been shown to be significantly more potent than tamoxifen in inhibiting the growth of ER-positive breast cancer cells, such as MCF-7.[1] Unlike tamoxifen, which can exhibit partial agonist effects, this compound is considered a pure antagonist in these cell lines, making it a useful compound for dissecting estrogen-mediated signaling pathways without the confounding effects of partial agonism.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the study of hormone-dependent cancers.
Data Presentation
The following table summarizes the quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7 | 1 µM | [2] |
| Relative Potency | MCF-7 | 100-1000 times more potent than tamoxifen at inhibiting cell growth | [1] |
| Estrogen Receptor (ER) Binding Affinity | Not Specified | Higher affinity than tamoxifen | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the modulation of the estrogen receptor signaling pathway. Upon entering the cell, it binds to the estrogen receptor, preventing the binding of estradiol. This competitive inhibition blocks the conformational changes in the ER that are necessary for its activation and subsequent downstream signaling.
The binding of this compound to the ER leads to the recruitment of corepressors and the inhibition of transcription of estrogen-responsive genes that are critical for cell proliferation and survival. Furthermore, studies have shown that this compound can influence the expression and phosphorylation status of key tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb), further contributing to its anti-proliferative effects.[2]
Experimental Protocols
Cell Culture of Hormone-Dependent Breast Cancer Cells (MCF-7)
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the confluent cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
Measuring the Efficacy of LY117018: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic properties. It competitively binds to the estrogen receptor (ER), primarily ERα, leading to the modulation of estrogen-dependent gene expression and cellular processes. This document provides detailed application notes and protocols for assessing the efficacy of this compound, with a focus on its application in breast cancer research. The methodologies described herein cover fundamental in vitro assays to more complex in vivo models, providing a comprehensive framework for preclinical evaluation.
Data Presentation
The following tables summarize key quantitative data points for this compound, facilitating a comparative understanding of its potency and efficacy.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Ki (nM) | Relative Binding Affinity (RBA, Estradiol = 100) |
| This compound | Estrogen Receptor (rat uterine cytosol) | Competitive Radioligand Binding | Not explicitly stated, but higher than Tamoxifen | ~100-1000 times more potent than Tamoxifen |
| 17β-Estradiol | Estrogen Receptor | Competitive Radioligand Binding | ~0.1 | 100 |
| Tamoxifen | Estrogen Receptor | Competitive Radioligand Binding | Higher than this compound | Lower than this compound |
Table 2: In Vitro Anti-proliferative Activity of this compound in MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| This compound | MCF-7 | Not specified | Not specified | Potent inhibitor at concentrations as low as 10⁻¹⁰ M |
| 4-hydroxytamoxifen | MCF-7 | ATP chemosensitivity test | 4 days | 27 µM[1] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound in ER+ Breast Cancer Cells
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for in vitro evaluation of this compound efficacy.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]-E2).
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer. A typical concentration range for test compounds is 1 x 10⁻¹¹ to 1 x 10⁻⁴ M.[2]
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at 2,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the HAP pellet with assay buffer to remove non-specifically bound radioligand. Repeat the wash step twice.
-
Quantification: Add scintillation fluid to each tube containing the HAP pellet. Vortex and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2). The Ki can be calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (SRB Assay)
Objective: To determine the anti-proliferative effect of this compound on ER-positive breast cancer cells (e.g., MCF-7) and to calculate the IC50 value.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Fixation: Gently add cold TCA (10% final concentration) to each well and incubate at 4°C for 1 hour.[3][4]
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.[4]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3][5]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[3]
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well. Shake for 10 minutes to solubilize the dye. Measure the absorbance at 510-570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
Objective: To measure the effect of this compound on the expression of estrogen-responsive genes, such as pS2 (TFF1) and GREB1.
Materials:
-
MCF-7 cells
-
This compound and 17β-Estradiol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (pS2, GREB1) and a housekeeping gene (e.g., GAPDH, RPLP0)
Protocol:
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates. After attachment, starve the cells in a phenol red-free medium with charcoal-stripped serum for 24-48 hours. Treat the cells with this compound, 17β-Estradiol, or a combination for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control. A decrease in the expression of pS2 and GREB1 in the presence of this compound would indicate its antiestrogenic activity.
In Vivo MCF-7 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NOD-SCID mice)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Estrogen Supplementation: Since MCF-7 tumors are estrogen-dependent, supplement the mice with estrogen. This can be achieved by subcutaneous implantation of slow-release estradiol pellets or regular injections of estradiol valerate.[1][7][8]
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of MCF-7 cells (typically 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Administer this compound to the treatment group. The route of administration can be oral gavage or subcutaneous injection, and the dosing schedule is typically daily. A vehicle control should be administered to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound efficacy. By systematically assessing its estrogen receptor binding, anti-proliferative effects, modulation of gene expression, and in vivo anti-tumor activity, researchers can gain a comprehensive understanding of its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug development in the field of endocrine therapies.
References
- 1. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of LY117018: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic properties. It competitively binds to the estrogen receptor (ER), primarily ERα, leading to the modulation of estrogen-dependent gene expression and cellular processes. This document provides detailed application notes and protocols for assessing the efficacy of this compound, with a focus on its application in breast cancer research. The methodologies described herein cover fundamental in vitro assays to more complex in vivo models, providing a comprehensive framework for preclinical evaluation.
Data Presentation
The following tables summarize key quantitative data points for this compound, facilitating a comparative understanding of its potency and efficacy.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Ki (nM) | Relative Binding Affinity (RBA, Estradiol = 100) |
| This compound | Estrogen Receptor (rat uterine cytosol) | Competitive Radioligand Binding | Not explicitly stated, but higher than Tamoxifen | ~100-1000 times more potent than Tamoxifen |
| 17β-Estradiol | Estrogen Receptor | Competitive Radioligand Binding | ~0.1 | 100 |
| Tamoxifen | Estrogen Receptor | Competitive Radioligand Binding | Higher than this compound | Lower than this compound |
Table 2: In Vitro Anti-proliferative Activity of this compound in MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| This compound | MCF-7 | Not specified | Not specified | Potent inhibitor at concentrations as low as 10⁻¹⁰ M |
| 4-hydroxytamoxifen | MCF-7 | ATP chemosensitivity test | 4 days | 27 µM[1] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound in ER+ Breast Cancer Cells
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for in vitro evaluation of this compound efficacy.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]-E2).
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer. A typical concentration range for test compounds is 1 x 10⁻¹¹ to 1 x 10⁻⁴ M.[2]
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at 2,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the HAP pellet with assay buffer to remove non-specifically bound radioligand. Repeat the wash step twice.
-
Quantification: Add scintillation fluid to each tube containing the HAP pellet. Vortex and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2). The Ki can be calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (SRB Assay)
Objective: To determine the anti-proliferative effect of this compound on ER-positive breast cancer cells (e.g., MCF-7) and to calculate the IC50 value.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Fixation: Gently add cold TCA (10% final concentration) to each well and incubate at 4°C for 1 hour.[3][4]
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.[4]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3][5]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[3]
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well. Shake for 10 minutes to solubilize the dye. Measure the absorbance at 510-570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
Objective: To measure the effect of this compound on the expression of estrogen-responsive genes, such as pS2 (TFF1) and GREB1.
Materials:
-
MCF-7 cells
-
This compound and 17β-Estradiol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (pS2, GREB1) and a housekeeping gene (e.g., GAPDH, RPLP0)
Protocol:
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates. After attachment, starve the cells in a phenol red-free medium with charcoal-stripped serum for 24-48 hours. Treat the cells with this compound, 17β-Estradiol, or a combination for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control. A decrease in the expression of pS2 and GREB1 in the presence of this compound would indicate its antiestrogenic activity.
In Vivo MCF-7 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NOD-SCID mice)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Estrogen Supplementation: Since MCF-7 tumors are estrogen-dependent, supplement the mice with estrogen. This can be achieved by subcutaneous implantation of slow-release estradiol pellets or regular injections of estradiol valerate.[1][7][8]
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of MCF-7 cells (typically 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Administer this compound to the treatment group. The route of administration can be oral gavage or subcutaneous injection, and the dosing schedule is typically daily. A vehicle control should be administered to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound efficacy. By systematically assessing its estrogen receptor binding, anti-proliferative effects, modulation of gene expression, and in vivo anti-tumor activity, researchers can gain a comprehensive understanding of its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug development in the field of endocrine therapies.
References
- 1. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY117018 in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a selective estrogen receptor modulator (SERM) that has garnered interest for its potential therapeutic applications. While research into its neuroprotective effects is ongoing, its similarity to other SERMs with demonstrated neuroprotective properties, such as raloxifene, suggests its potential in mitigating neuronal damage in various neurological disorders. These application notes provide an overview of the putative mechanisms of action of this compound in neuroprotection and offer detailed, representative protocols for its investigation in in vitro models of neurotoxicity.
Disclaimer: The following protocols are representative examples based on methodologies used for similar compounds, like raloxifene, and should be adapted and optimized for specific experimental conditions and for this compound.
Putative Mechanism of Action in Neuroprotection
This compound is believed to exert its neuroprotective effects primarily through its interaction with estrogen receptors (ERs), including ERα and ERβ. The downstream signaling can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: In the classical genomic pathway, this compound binds to ERs in the cytoplasm. The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of various genes involved in neuronal survival, antioxidant defense, and anti-inflammatory responses.
-
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic signaling cascades. This can occur through membrane-associated ERs (mERs) or G-protein coupled estrogen receptors (GPERs). Activation of these receptors can lead to the modulation of various kinase pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and inhibiting apoptosis. Furthermore, these pathways can contribute to the reduction of oxidative stress and the maintenance of mitochondrial function.
Data Presentation: Representative Neuroprotective Effects of this compound
The following tables present hypothetical, yet plausible, quantitative data illustrating the potential neuroprotective effects of this compound in common in vitro neurotoxicity models. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 5.2 |
| Glutamate (100 µM) | 0 | 45 ± 4.8 |
| Glutamate + this compound | 0.1 | 58 ± 5.1 |
| Glutamate + this compound | 1 | 72 ± 6.3 |
| Glutamate + this compound | 10 | 85 ± 5.9 |
Table 2: Effect of this compound on Beta-Amyloid (Aβ₂₅₋₃₅)-Induced Toxicity in SH-SY5Y Neuroblastoma Cells
| Treatment Group | This compound Concentration (µM) | Lactate Dehydrogenase (LDH) Release (% of control) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 8.1 |
| Aβ₂₅₋₃₅ (25 µM) | 0 | 250 ± 15.4 |
| Aβ₂₅₋₃₅ + this compound | 0.1 | 210 ± 12.9 |
| Aβ₂₅₋₃₅ + this compound | 1 | 165 ± 11.2 |
| Aβ₂₅₋₃₅ + this compound | 10 | 120 ± 9.7 |
Mandatory Visualizations
Caption: Putative signaling pathways of this compound in neuroprotection.
Application Notes and Protocols for LY117018 in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a selective estrogen receptor modulator (SERM) that has garnered interest for its potential therapeutic applications. While research into its neuroprotective effects is ongoing, its similarity to other SERMs with demonstrated neuroprotective properties, such as raloxifene, suggests its potential in mitigating neuronal damage in various neurological disorders. These application notes provide an overview of the putative mechanisms of action of this compound in neuroprotection and offer detailed, representative protocols for its investigation in in vitro models of neurotoxicity.
Disclaimer: The following protocols are representative examples based on methodologies used for similar compounds, like raloxifene, and should be adapted and optimized for specific experimental conditions and for this compound.
Putative Mechanism of Action in Neuroprotection
This compound is believed to exert its neuroprotective effects primarily through its interaction with estrogen receptors (ERs), including ERα and ERβ. The downstream signaling can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: In the classical genomic pathway, this compound binds to ERs in the cytoplasm. The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of various genes involved in neuronal survival, antioxidant defense, and anti-inflammatory responses.
-
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic signaling cascades. This can occur through membrane-associated ERs (mERs) or G-protein coupled estrogen receptors (GPERs). Activation of these receptors can lead to the modulation of various kinase pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and inhibiting apoptosis. Furthermore, these pathways can contribute to the reduction of oxidative stress and the maintenance of mitochondrial function.
Data Presentation: Representative Neuroprotective Effects of this compound
The following tables present hypothetical, yet plausible, quantitative data illustrating the potential neuroprotective effects of this compound in common in vitro neurotoxicity models. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 5.2 |
| Glutamate (100 µM) | 0 | 45 ± 4.8 |
| Glutamate + this compound | 0.1 | 58 ± 5.1 |
| Glutamate + this compound | 1 | 72 ± 6.3 |
| Glutamate + this compound | 10 | 85 ± 5.9 |
Table 2: Effect of this compound on Beta-Amyloid (Aβ₂₅₋₃₅)-Induced Toxicity in SH-SY5Y Neuroblastoma Cells
| Treatment Group | This compound Concentration (µM) | Lactate Dehydrogenase (LDH) Release (% of control) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 8.1 |
| Aβ₂₅₋₃₅ (25 µM) | 0 | 250 ± 15.4 |
| Aβ₂₅₋₃₅ + this compound | 0.1 | 210 ± 12.9 |
| Aβ₂₅₋₃₅ + this compound | 1 | 165 ± 11.2 |
| Aβ₂₅₋₃₅ + this compound | 10 | 120 ± 9.7 |
Mandatory Visualizations
Caption: Putative signaling pathways of this compound in neuroprotection.
Troubleshooting & Optimization
LY117018 solubility and stability in cell culture media
Welcome to the technical support center for LY117018. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the solubility and stability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% may be tolerated by more robust lines. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any potential effects of the solvent.
Q3: How should I store my this compound stock solution?
A3: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (days to weeks), the powder can be stored at 0-4°C.[1]
Q4: My this compound precipitated after being added to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the expected stability of this compound in cell culture media?
A5: The stability of this compound in cell culture media has not been extensively reported in the literature. Stability can be influenced by several factors including media composition (e.g., presence of serum), pH, temperature, and light exposure. It is recommended to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability should be empirically determined.
Solubility and Stability Data
Quantitative data on the solubility and stability of this compound in specific cell culture media is limited. The following tables provide general guidance. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble[1] | Aliquot and store at -20°C or -80°C |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited aqueous solubility. Empirical determination is required. | Prepare fresh for each experiment. Do not store. |
Table 2: Factors Influencing Stability of this compound in Cell Culture
| Factor | Potential Impact | Recommendation |
| Temperature | Degradation may increase at 37°C. | Prepare fresh dilutions for each experiment. For long incubations, consider replenishing the media with fresh compound. |
| pH | The stability of this compound may be pH-dependent. Cell culture media is typically buffered to a physiological pH of ~7.4. | Maintain proper pH of the cell culture medium. |
| Serum | Components in fetal bovine serum (FBS) may bind to or metabolize this compound. | Be consistent with the type and concentration of serum used. Consider serum-free conditions if stability is a concern. |
| Light | Many small molecules are light-sensitive. | Protect stock solutions and media containing this compound from light. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 459.56 g/mol .[1]
-
Dissolve the this compound powder in 100% sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. Important: Add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion and to minimize precipitation.
-
Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your cell line (ideally <0.1%).
-
Use the freshly prepared working solution immediately.
-
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
| Possible Cause | Solution |
| Low Aqueous Solubility | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Perform a solubility test to determine the maximum achievable concentration in your specific cell culture medium. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the medium without adequate mixing can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise to the medium while continuously and gently mixing. |
| Temperature Shock | Adding a cold stock solution to warm medium can sometimes cause precipitation. Ensure both the stock solution aliquot and the cell culture medium are at room temperature or 37°C before mixing. |
| High Final Concentration | The intended experimental concentration may be too high. Try using a lower final concentration of this compound. |
| Media Composition | Components in the cell culture medium, such as high concentrations of salts or proteins, can affect the solubility of hydrophobic compounds. If possible, test the solubility in a simpler buffer (e.g., PBS) to assess the impact of media components. |
Visualizations
Signaling Pathway of this compound
Caption: Estrogen receptor signaling pathway and inhibition by this compound.
Experimental Workflow for this compound Cell Culture Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
LY117018 solubility and stability in cell culture media
Welcome to the technical support center for LY117018. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the solubility and stability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% may be tolerated by more robust lines. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any potential effects of the solvent.
Q3: How should I store my this compound stock solution?
A3: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry and dark environment.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (days to weeks), the powder can be stored at 0-4°C.[1]
Q4: My this compound precipitated after being added to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the expected stability of this compound in cell culture media?
A5: The stability of this compound in cell culture media has not been extensively reported in the literature. Stability can be influenced by several factors including media composition (e.g., presence of serum), pH, temperature, and light exposure. It is recommended to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability should be empirically determined.
Solubility and Stability Data
Quantitative data on the solubility and stability of this compound in specific cell culture media is limited. The following tables provide general guidance. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble[1] | Aliquot and store at -20°C or -80°C |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited aqueous solubility. Empirical determination is required. | Prepare fresh for each experiment. Do not store. |
Table 2: Factors Influencing Stability of this compound in Cell Culture
| Factor | Potential Impact | Recommendation |
| Temperature | Degradation may increase at 37°C. | Prepare fresh dilutions for each experiment. For long incubations, consider replenishing the media with fresh compound. |
| pH | The stability of this compound may be pH-dependent. Cell culture media is typically buffered to a physiological pH of ~7.4. | Maintain proper pH of the cell culture medium. |
| Serum | Components in fetal bovine serum (FBS) may bind to or metabolize this compound. | Be consistent with the type and concentration of serum used. Consider serum-free conditions if stability is a concern. |
| Light | Many small molecules are light-sensitive. | Protect stock solutions and media containing this compound from light. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 459.56 g/mol .[1]
-
Dissolve the this compound powder in 100% sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. Important: Add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion and to minimize precipitation.
-
Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your cell line (ideally <0.1%).
-
Use the freshly prepared working solution immediately.
-
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
| Possible Cause | Solution |
| Low Aqueous Solubility | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Perform a solubility test to determine the maximum achievable concentration in your specific cell culture medium. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the medium without adequate mixing can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise to the medium while continuously and gently mixing. |
| Temperature Shock | Adding a cold stock solution to warm medium can sometimes cause precipitation. Ensure both the stock solution aliquot and the cell culture medium are at room temperature or 37°C before mixing. |
| High Final Concentration | The intended experimental concentration may be too high. Try using a lower final concentration of this compound. |
| Media Composition | Components in the cell culture medium, such as high concentrations of salts or proteins, can affect the solubility of hydrophobic compounds. If possible, test the solubility in a simpler buffer (e.g., PBS) to assess the impact of media components. |
Visualizations
Signaling Pathway of this compound
Caption: Estrogen receptor signaling pathway and inhibition by this compound.
Experimental Workflow for this compound Cell Culture Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
Troubleshooting LY117018 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY117018. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM). Its primary mechanism of action is to act as an antagonist of the estrogen receptor (ER), thereby blocking the biological effects of estradiol.[1][2] It has been shown to be significantly more potent than tamoxifen in inhibiting the growth of certain cancer cells, such as the MCF-7 human breast cancer cell line.[2][3] While it primarily exhibits antiestrogenic effects, its activity can sometimes be tissue-specific.
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be a potent antiestrogen in the MCF-7 human breast cancer cell line.[2][3] It has also been shown to inhibit the proliferation of other cell types, including desmoid tumor cells and colon cancer-derived fibroblasts in primary culture.[4] However, the response to this compound can be cell-line dependent, and it is crucial to empirically determine its efficacy in your specific model system.
Q3: What are the known downstream effects of this compound treatment?
This compound has been shown to have several downstream effects, including:
-
Inhibition of cell proliferation: It is a potent inhibitor of cell growth in ER-positive cancer cells.[2][3]
-
Modulation of gene expression: It can block the estradiol-induced expression of genes such as the tissue-type plasminogen activator (t-PA).[5]
-
Effects on signaling pathways: It has been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.
-
Lack of progesterone receptor induction: Unlike tamoxifen, this compound does not induce the progesterone receptor, which is considered an estrogenic effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected antiestrogenic effects.
Q: My results with this compound are variable, or the compound appears less potent than described in the literature. What are the possible causes and solutions?
Possible Causes:
-
Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions and handling.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration in your experiments.
-
Cell Culture Conditions: The presence of endogenous estrogens in the serum or phenol red in the culture medium can interfere with the action of this compound.
-
Low Estrogen Receptor Expression: The target cell line may have low or absent estrogen receptor expression, rendering it insensitive to this compound.
-
Incorrect Dosage: The concentration range used may not be optimal for the specific cell line or assay.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure this compound is stored under the recommended conditions (typically at -20°C, protected from light).
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Ensure Proper Solubilization:
-
Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
When diluting into aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Vortex thoroughly before adding to the culture medium.
-
-
Optimize Cell Culture Conditions:
-
Use charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids that could compete with this compound.
-
Consider using phenol red-free medium, as phenol red has weak estrogenic activity.
-
-
Confirm Estrogen Receptor Expression:
-
Perform Western blotting or qPCR to confirm the expression of ERα and/or ERβ in your cell line.
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental setup.
-
Issue 2: Unexpected Agonist (Estrogenic) Effects Observed.
Q: I am observing what appears to be an estrogenic or growth-stimulatory effect with this compound at certain concentrations. Why is this happening?
Possible Causes:
-
Cell Line-Specific Agonism: While primarily an antagonist, the pharmacology of SERMs can be complex and tissue- or cell line-specific. In some contexts, this compound could exhibit partial agonist activity.
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses.
-
Experimental Artifact: The observed effect may be an artifact of the assay system or data analysis.
Troubleshooting Steps:
-
Review the Literature for Your Model System: Check if partial agonism of this compound has been reported in your specific cell line or a similar one.
-
Careful Dose-Response Analysis: Analyze the full dose-response curve. Partial agonism may be observed at specific concentration ranges.
-
Use Antagonist Rescue Experiments: Co-treat cells with this compound and a pure antiestrogen (e.g., fulvestrant/ICI 182,780) to see if the unexpected effect is blocked. This can help determine if the effect is ER-mediated.
-
Assess Off-Target Effects: Consider using structurally different ER antagonists to see if they produce the same effect. If not, an off-target effect of this compound is more likely.
-
Validate with Multiple Assays: Use orthogonal assays to confirm the observation. For example, if you see increased proliferation in a cell counting assay, verify this with a BrdU incorporation assay.
Data Presentation
Table 1: Comparative Potency of this compound and Tamoxifen
| Compound | Target Cell Line | Relative Potency | Reference |
| This compound | MCF-7 | 100-1000 times more potent than tamoxifen in inhibiting cell growth | [3] |
| This compound | MCF-7 | Higher affinity for the estrogen receptor than tamoxifen | [3] |
| This compound | ES-1 (MCF-7 variant) | About 100 times higher affinity for the estrogen receptor than tamoxifen | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in culture
-
Complete culture medium (consider using phenol red-free medium with charcoal-stripped FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Estrogen Receptor Binding Assay (Competitive Binding)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Unlabeled this compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled estrogen, like diethylstilbestrol).
-
-
Receptor Addition and Incubation:
-
Add a consistent amount of rat uterine cytosol (e.g., 50-100 µg of protein) to each tube.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge to pellet the HAP.
-
Wash the pellet with cold assay buffer to remove unbound ligand.
-
-
Quantification:
-
Resuspend the final pellet in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]-Estradiol binding).
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Estrogen receptor signaling and the antagonistic action of this compound.
Caption: Workflow for a cell viability (MTT) assay with this compound.
Caption: Troubleshooting decision tree for inconsistent this compound effects.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro bioeffects of the antiestrogen this compound on desmoid tumor and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection and characterization of a breast cancer cell line resistant to the antiestrogen LY 117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting LY117018 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY117018. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM). Its primary mechanism of action is to act as an antagonist of the estrogen receptor (ER), thereby blocking the biological effects of estradiol.[1][2] It has been shown to be significantly more potent than tamoxifen in inhibiting the growth of certain cancer cells, such as the MCF-7 human breast cancer cell line.[2][3] While it primarily exhibits antiestrogenic effects, its activity can sometimes be tissue-specific.
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be a potent antiestrogen in the MCF-7 human breast cancer cell line.[2][3] It has also been shown to inhibit the proliferation of other cell types, including desmoid tumor cells and colon cancer-derived fibroblasts in primary culture.[4] However, the response to this compound can be cell-line dependent, and it is crucial to empirically determine its efficacy in your specific model system.
Q3: What are the known downstream effects of this compound treatment?
This compound has been shown to have several downstream effects, including:
-
Inhibition of cell proliferation: It is a potent inhibitor of cell growth in ER-positive cancer cells.[2][3]
-
Modulation of gene expression: It can block the estradiol-induced expression of genes such as the tissue-type plasminogen activator (t-PA).[5]
-
Effects on signaling pathways: It has been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.
-
Lack of progesterone receptor induction: Unlike tamoxifen, this compound does not induce the progesterone receptor, which is considered an estrogenic effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected antiestrogenic effects.
Q: My results with this compound are variable, or the compound appears less potent than described in the literature. What are the possible causes and solutions?
Possible Causes:
-
Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions and handling.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration in your experiments.
-
Cell Culture Conditions: The presence of endogenous estrogens in the serum or phenol red in the culture medium can interfere with the action of this compound.
-
Low Estrogen Receptor Expression: The target cell line may have low or absent estrogen receptor expression, rendering it insensitive to this compound.
-
Incorrect Dosage: The concentration range used may not be optimal for the specific cell line or assay.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure this compound is stored under the recommended conditions (typically at -20°C, protected from light).
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Ensure Proper Solubilization:
-
Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
When diluting into aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Vortex thoroughly before adding to the culture medium.
-
-
Optimize Cell Culture Conditions:
-
Use charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids that could compete with this compound.
-
Consider using phenol red-free medium, as phenol red has weak estrogenic activity.
-
-
Confirm Estrogen Receptor Expression:
-
Perform Western blotting or qPCR to confirm the expression of ERα and/or ERβ in your cell line.
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental setup.
-
Issue 2: Unexpected Agonist (Estrogenic) Effects Observed.
Q: I am observing what appears to be an estrogenic or growth-stimulatory effect with this compound at certain concentrations. Why is this happening?
Possible Causes:
-
Cell Line-Specific Agonism: While primarily an antagonist, the pharmacology of SERMs can be complex and tissue- or cell line-specific. In some contexts, this compound could exhibit partial agonist activity.
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses.
-
Experimental Artifact: The observed effect may be an artifact of the assay system or data analysis.
Troubleshooting Steps:
-
Review the Literature for Your Model System: Check if partial agonism of this compound has been reported in your specific cell line or a similar one.
-
Careful Dose-Response Analysis: Analyze the full dose-response curve. Partial agonism may be observed at specific concentration ranges.
-
Use Antagonist Rescue Experiments: Co-treat cells with this compound and a pure antiestrogen (e.g., fulvestrant/ICI 182,780) to see if the unexpected effect is blocked. This can help determine if the effect is ER-mediated.
-
Assess Off-Target Effects: Consider using structurally different ER antagonists to see if they produce the same effect. If not, an off-target effect of this compound is more likely.
-
Validate with Multiple Assays: Use orthogonal assays to confirm the observation. For example, if you see increased proliferation in a cell counting assay, verify this with a BrdU incorporation assay.
Data Presentation
Table 1: Comparative Potency of this compound and Tamoxifen
| Compound | Target Cell Line | Relative Potency | Reference |
| This compound | MCF-7 | 100-1000 times more potent than tamoxifen in inhibiting cell growth | [3] |
| This compound | MCF-7 | Higher affinity for the estrogen receptor than tamoxifen | [3] |
| This compound | ES-1 (MCF-7 variant) | About 100 times higher affinity for the estrogen receptor than tamoxifen | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in culture
-
Complete culture medium (consider using phenol red-free medium with charcoal-stripped FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Estrogen Receptor Binding Assay (Competitive Binding)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Unlabeled this compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled estrogen, like diethylstilbestrol).
-
-
Receptor Addition and Incubation:
-
Add a consistent amount of rat uterine cytosol (e.g., 50-100 µg of protein) to each tube.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge to pellet the HAP.
-
Wash the pellet with cold assay buffer to remove unbound ligand.
-
-
Quantification:
-
Resuspend the final pellet in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]-Estradiol binding).
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Estrogen receptor signaling and the antagonistic action of this compound.
Caption: Workflow for a cell viability (MTT) assay with this compound.
Caption: Troubleshooting decision tree for inconsistent this compound effects.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro bioeffects of the antiestrogen this compound on desmoid tumor and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection and characterization of a breast cancer cell line resistant to the antiestrogen LY 117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of LY117018
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY117018. The information is designed to help address specific issues that may arise during experiments, with a focus on identifying and understanding potential off-target effects.
Troubleshooting Guides
Unexpected experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshooting when working with this compound.
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
You observe a cellular phenotype that is inconsistent with the known estrogen receptor (ER) antagonist activity of this compound.
Potential Causes and Troubleshooting Steps:
-
Rule out Experimental Artifacts:
-
Repeat the Experiment: The first step is to repeat the experiment to ensure the result is reproducible and not due to a one-time error.
-
Check Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Consider preparing a fresh stock.
-
Include Proper Controls: Ensure you have included appropriate positive and negative controls in your experiment. For example, a well-characterized ER antagonist like fulvestrant and a vehicle control (e.g., DMSO).
-
Cell Line Integrity: Confirm the identity of your cell line and check for mycoplasma contamination.
-
-
Consider Off-Target Effects:
-
If the phenotype persists after ruling out experimental artifacts, it may be due to an off-target effect of this compound.
-
Hypothesize Potential Off-Targets: Review the literature for known off-target effects of similar Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or raloxifene.[1][2][3][4][5][6][7] This can provide clues for potential off-targets.
-
Design Experiments to Test Hypotheses:
-
Use a structurally unrelated ER antagonist to see if the phenotype is ER-dependent.
-
If a specific off-target is suspected (e.g., a particular kinase), use a specific inhibitor for that target to see if it phenocopies or rescues the effect of this compound.
-
-
Logical Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Inconsistent Results in Animal Models
You are observing high variability or unexpected systemic effects in animal studies with this compound.
Potential Causes and Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Solubility and Stability: Ensure that the formulation of this compound is appropriate for the route of administration and that the compound remains in solution.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Consider if the dosing regimen is achieving the desired exposure at the target tissue.
-
-
Investigate Potential Systemic Off-Target Effects:
-
This compound and other SERMs can have effects on various physiological systems.
-
Cardiovascular Effects: Be aware of potential effects on vascular reactivity and platelet aggregation.[1]
-
Metabolic Effects: Note any changes in lipid profiles.
-
Tissue-Specific Agonism/Antagonism: Remember that SERMs can have mixed agonist/antagonist effects in different tissues.
-
Frequently Asked Questions (FAQs)
Q1: Is there a known off-target binding profile for this compound?
A1: Currently, a comprehensive, publicly available off-target binding profile for this compound against a broad panel of receptors and kinases is not available in major bioactivity databases like PubChem or ChEMBL. Therefore, researchers should be cautious and consider the possibility of off-target effects when interpreting unexpected results.
Q2: What are some known off-target effects of other SERMs that I should be aware of when using this compound?
A2: While direct extrapolation is not always accurate, data from other SERMs can be informative. For example, tamoxifen has been shown to inhibit protein kinase C (PKC).[1][2][7] Raloxifene has reported side effects including hot flashes and an increased risk of venous thromboembolic events.[3][4][5][6][8]
Q3: My cells are showing increased proliferation in the presence of this compound, which is contrary to its expected antagonist effect. What could be the reason?
A3: This could be due to several factors:
-
Partial Agonism: In certain cell types or under specific experimental conditions, SERMs can exhibit partial agonist activity.
-
Off-Target Effect: The proliferative effect might be mediated by an off-target that is involved in a pro-proliferative signaling pathway.
-
Experimental Artifact: As outlined in the troubleshooting guide, it is crucial to rule out issues with your experimental setup, such as reagent concentration or cell line identity.
Q4: I am observing effects on nitric oxide (NO) signaling in my experiments with this compound. Is there a known interaction?
A4: Yes, some studies suggest that the effects of this compound on the cardiovascular system may be mediated through both NO-dependent and -independent mechanisms. Therefore, an interaction with the nitric oxide synthase (NOS) pathway is plausible.
Data on Off-Target Effects of Related SERMs
Since specific quantitative off-target data for this compound is limited, the following table summarizes some reported off-target activities for other SERMs to provide a general reference.
| Compound | Target | Activity (IC50) | Reference |
| Tamoxifen | Protein Kinase C (PKC) | 40 µM | [1][2] |
Note: This data is for related compounds and may not be representative of this compound's activity. Researchers are encouraged to perform their own off-target profiling.
Experimental Protocols
To investigate potential off-target effects of this compound, researchers can perform various assays. Below are generalized protocols for key experiments.
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Recombinant human kinases (commercial panel)
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Multi-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Workflow:
Caption: General workflow for kinase inhibitor profiling.
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the assay buffer, the specific kinase, and its substrate.
-
Add the diluted this compound or control (e.g., a known inhibitor or vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for the recommended time and temperature.
-
Stop the reaction using a stop buffer.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any hits.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a method to assess the effect of this compound on NOS activity.
Objective: To determine if this compound modulates the activity of nitric oxide synthase.
Materials:
-
This compound
-
Cell lysates or purified NOS enzyme
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess Reagent System (for nitrite determination)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Multi-well plate
-
Plate reader
Signaling Pathway Context: Potential Interaction of this compound with NO Signaling
Caption: Potential interaction of this compound with the nitric oxide signaling pathway.
Procedure:
-
Prepare cell lysates or use purified NOS enzyme.
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the NOS assay buffer, L-arginine, and NADPH.
-
Add the cell lysate or purified enzyme to the wells.
-
Add the diluted this compound or control to the wells.
-
Incubate for the desired time to allow for NO production.
-
If measuring total NO production, add nitrate reductase to convert nitrate to nitrite.
-
Add the Griess reagents to the wells and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically ~540 nm).
-
Calculate the amount of nitrite produced and determine the effect of this compound on NOS activity.
References
- 1. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]
- 5. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. mdpi.com [mdpi.com]
- 8. Raloxifene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Potential off-target effects of LY117018
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY117018. The information is designed to help address specific issues that may arise during experiments, with a focus on identifying and understanding potential off-target effects.
Troubleshooting Guides
Unexpected experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshooting when working with this compound.
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
You observe a cellular phenotype that is inconsistent with the known estrogen receptor (ER) antagonist activity of this compound.
Potential Causes and Troubleshooting Steps:
-
Rule out Experimental Artifacts:
-
Repeat the Experiment: The first step is to repeat the experiment to ensure the result is reproducible and not due to a one-time error.
-
Check Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. Consider preparing a fresh stock.
-
Include Proper Controls: Ensure you have included appropriate positive and negative controls in your experiment. For example, a well-characterized ER antagonist like fulvestrant and a vehicle control (e.g., DMSO).
-
Cell Line Integrity: Confirm the identity of your cell line and check for mycoplasma contamination.
-
-
Consider Off-Target Effects:
-
If the phenotype persists after ruling out experimental artifacts, it may be due to an off-target effect of this compound.
-
Hypothesize Potential Off-Targets: Review the literature for known off-target effects of similar Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or raloxifene.[1][2][3][4][5][6][7] This can provide clues for potential off-targets.
-
Design Experiments to Test Hypotheses:
-
Use a structurally unrelated ER antagonist to see if the phenotype is ER-dependent.
-
If a specific off-target is suspected (e.g., a particular kinase), use a specific inhibitor for that target to see if it phenocopies or rescues the effect of this compound.
-
-
Logical Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Inconsistent Results in Animal Models
You are observing high variability or unexpected systemic effects in animal studies with this compound.
Potential Causes and Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Solubility and Stability: Ensure that the formulation of this compound is appropriate for the route of administration and that the compound remains in solution.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Consider if the dosing regimen is achieving the desired exposure at the target tissue.
-
-
Investigate Potential Systemic Off-Target Effects:
-
This compound and other SERMs can have effects on various physiological systems.
-
Cardiovascular Effects: Be aware of potential effects on vascular reactivity and platelet aggregation.[1]
-
Metabolic Effects: Note any changes in lipid profiles.
-
Tissue-Specific Agonism/Antagonism: Remember that SERMs can have mixed agonist/antagonist effects in different tissues.
-
Frequently Asked Questions (FAQs)
Q1: Is there a known off-target binding profile for this compound?
A1: Currently, a comprehensive, publicly available off-target binding profile for this compound against a broad panel of receptors and kinases is not available in major bioactivity databases like PubChem or ChEMBL. Therefore, researchers should be cautious and consider the possibility of off-target effects when interpreting unexpected results.
Q2: What are some known off-target effects of other SERMs that I should be aware of when using this compound?
A2: While direct extrapolation is not always accurate, data from other SERMs can be informative. For example, tamoxifen has been shown to inhibit protein kinase C (PKC).[1][2][7] Raloxifene has reported side effects including hot flashes and an increased risk of venous thromboembolic events.[3][4][5][6][8]
Q3: My cells are showing increased proliferation in the presence of this compound, which is contrary to its expected antagonist effect. What could be the reason?
A3: This could be due to several factors:
-
Partial Agonism: In certain cell types or under specific experimental conditions, SERMs can exhibit partial agonist activity.
-
Off-Target Effect: The proliferative effect might be mediated by an off-target that is involved in a pro-proliferative signaling pathway.
-
Experimental Artifact: As outlined in the troubleshooting guide, it is crucial to rule out issues with your experimental setup, such as reagent concentration or cell line identity.
Q4: I am observing effects on nitric oxide (NO) signaling in my experiments with this compound. Is there a known interaction?
A4: Yes, some studies suggest that the effects of this compound on the cardiovascular system may be mediated through both NO-dependent and -independent mechanisms. Therefore, an interaction with the nitric oxide synthase (NOS) pathway is plausible.
Data on Off-Target Effects of Related SERMs
Since specific quantitative off-target data for this compound is limited, the following table summarizes some reported off-target activities for other SERMs to provide a general reference.
| Compound | Target | Activity (IC50) | Reference |
| Tamoxifen | Protein Kinase C (PKC) | 40 µM | [1][2] |
Note: This data is for related compounds and may not be representative of this compound's activity. Researchers are encouraged to perform their own off-target profiling.
Experimental Protocols
To investigate potential off-target effects of this compound, researchers can perform various assays. Below are generalized protocols for key experiments.
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Recombinant human kinases (commercial panel)
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Multi-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Workflow:
Caption: General workflow for kinase inhibitor profiling.
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the assay buffer, the specific kinase, and its substrate.
-
Add the diluted this compound or control (e.g., a known inhibitor or vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for the recommended time and temperature.
-
Stop the reaction using a stop buffer.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any hits.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a method to assess the effect of this compound on NOS activity.
Objective: To determine if this compound modulates the activity of nitric oxide synthase.
Materials:
-
This compound
-
Cell lysates or purified NOS enzyme
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Griess Reagent System (for nitrite determination)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Multi-well plate
-
Plate reader
Signaling Pathway Context: Potential Interaction of this compound with NO Signaling
Caption: Potential interaction of this compound with the nitric oxide signaling pathway.
Procedure:
-
Prepare cell lysates or use purified NOS enzyme.
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the NOS assay buffer, L-arginine, and NADPH.
-
Add the cell lysate or purified enzyme to the wells.
-
Add the diluted this compound or control to the wells.
-
Incubate for the desired time to allow for NO production.
-
If measuring total NO production, add nitrate reductase to convert nitrate to nitrite.
-
Add the Griess reagents to the wells and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically ~540 nm).
-
Calculate the amount of nitrite produced and determine the effect of this compound on NOS activity.
References
- 1. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]
- 5. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. mdpi.com [mdpi.com]
- 8. Raloxifene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
How to minimize toxicity of LY117018 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of LY117018 during animal studies. Given the limited direct toxicological data on this compound, this guidance is substantially based on data from its close structural and functional analog, raloxifene. Researchers should interpret these recommendations with this consideration and always conduct preliminary dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities of this compound in animal studies?
While specific data for this compound is limited, based on its analog raloxifene, potential toxicities in animal studies may include:
-
Reproductive Toxicity: Studies on raloxifene have shown dose-related disruptions in the estrous cycle, increased pre- and post-implantation loss, and extended gestation periods in rats.[1][2] Maternal body weight and food consumption may also be depressed.[1]
-
Developmental Effects: In rats, raloxifene has been associated with delayed fetal development at higher doses.[3][4]
-
Thromboembolic Events: A serious adverse effect associated with raloxifene in clinical use is an increased risk of venous thromboembolism.[5] While not directly observed in all animal models, this remains a critical consideration.
-
Uterine Effects: Unlike some other SERMs, raloxifene does not appear to cause uterine hypertrophy in rats.[6][7]
-
General Health: Decreased body weight gain and food consumption have been observed in rodents treated with raloxifene.[1][8]
Q2: How can I determine a safe starting dose for this compound in my animal model?
A safe starting dose for this compound should be determined through a dose-range finding study. Based on studies with raloxifene in rats, oral doses have ranged from 0.1 to 10 mg/kg/day.[3][6] For acute toxicity, a single oral dose of 5000 mg/kg of raloxifene was not lethal in mice and rats.[8] It is crucial to start with a low dose and escalate gradually while closely monitoring for any adverse effects.
Q3: What is the recommended method of administration for this compound in animal studies?
Oral gavage is a common administration route for raloxifene in rodent studies.[3][9][10] A typical vehicle for oral administration of raloxifene consists of ethanol, PEG400, and 0.1% cellulose in a 1:2:7 ratio.[9] The specific formulation should be optimized based on the physicochemical properties of this compound to ensure stability and bioavailability.
Troubleshooting Guides
Issue 1: Observed Reproductive Toxicity
Symptoms:
-
Irregular estrous cycles.
-
Reduced litter size.
-
Increased gestation length.
-
Decreased maternal body weight and food intake.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Reduce the dose of this compound to the lowest effective dose based on your study's primary endpoints.
-
Optimize Dosing Schedule: Consider alternative dosing schedules, such as every other day, to reduce cumulative exposure.
-
Supportive Care: Ensure dams have ad libitum access to high-quality nutrition and hydration to mitigate weight loss.
-
Monitor Closely: Implement a detailed monitoring plan for pregnant animals, including daily body weight, food and water consumption, and observation for signs of distress.
Issue 2: Signs of General Toxicity or Poor Health
Symptoms:
-
Significant weight loss.
-
Reduced food and water intake.
-
Lethargy or changes in behavior.
-
Ruffled fur or poor grooming.
Troubleshooting Steps:
-
Immediate Dose Re-evaluation: Temporarily suspend dosing or significantly reduce the dose.
-
Veterinary Consultation: Seek immediate veterinary evaluation to rule out other causes and provide supportive care.
-
Refine Formulation: Ensure the vehicle used for administration is well-tolerated and not contributing to the adverse effects.
-
Bloodwork Analysis: Conduct hematology and serum chemistry panels to assess organ function and identify potential target organ toxicity.
Data Presentation
Table 1: Summary of Raloxifene Toxicity Data in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect | Reference |
| Acute Oral LD50 | Mouse, Rat | Oral | 5000 mg/kg | No mortality | [8] |
| Reproductive Effects | Rat | Oral | ≥ 1 mg/kg/day | Disrupted estrous cycles, decreased litter size | [1] |
| Maternal Toxicity | Rat | Oral | 1-10 mg/kg/day | Depressed body weight and food consumption during gestation | [3] |
| Fetal Development | Rat | Oral | 1-10 mg/kg/day | Fetal growth retardation | [4] |
| Uterine Effects | Rat | Oral | 0.1-10 mg/kg/day | No significant uterine hypertrophy | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is adapted from studies with raloxifene and should be optimized for this compound.
-
Preparation of Dosing Solution:
-
Based on the desired concentration, dissolve this compound in a vehicle such as ethanol:PEG400:0.1% cellulose (1:2:7).[9]
-
Ensure the solution is homogenous and stable.
-
-
Animal Handling:
-
Acclimatize animals to the facility for at least one week prior to the study.
-
Handle animals gently to minimize stress.
-
-
Administration:
-
Administer the this compound solution via oral gavage using a ball-tipped feeding needle appropriate for the size of the animal.
-
The volume administered should be based on the animal's most recent body weight.
-
-
Post-Administration Monitoring:
-
Observe animals closely for at least 2 hours post-dosing for any immediate adverse reactions.
-
Continue daily monitoring for general health, body weight, and food/water intake.
-
Mandatory Visualization
References
- 1. The selective estrogen receptor modulator, raloxifene: reproductive assessments following premating exposure in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator, raloxifene: reproductive assessments following preimplantation exposure in mated female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator, raloxifene: a segment II/III delivery study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator, raloxifene: segment II studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of raloxifene hydrochloride nanosuspensions partially attenuates bone loss in ovariectomized mice - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02535E [pubs.rsc.org]
How to minimize toxicity of LY117018 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of LY117018 during animal studies. Given the limited direct toxicological data on this compound, this guidance is substantially based on data from its close structural and functional analog, raloxifene. Researchers should interpret these recommendations with this consideration and always conduct preliminary dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities of this compound in animal studies?
While specific data for this compound is limited, based on its analog raloxifene, potential toxicities in animal studies may include:
-
Reproductive Toxicity: Studies on raloxifene have shown dose-related disruptions in the estrous cycle, increased pre- and post-implantation loss, and extended gestation periods in rats.[1][2] Maternal body weight and food consumption may also be depressed.[1]
-
Developmental Effects: In rats, raloxifene has been associated with delayed fetal development at higher doses.[3][4]
-
Thromboembolic Events: A serious adverse effect associated with raloxifene in clinical use is an increased risk of venous thromboembolism.[5] While not directly observed in all animal models, this remains a critical consideration.
-
Uterine Effects: Unlike some other SERMs, raloxifene does not appear to cause uterine hypertrophy in rats.[6][7]
-
General Health: Decreased body weight gain and food consumption have been observed in rodents treated with raloxifene.[1][8]
Q2: How can I determine a safe starting dose for this compound in my animal model?
A safe starting dose for this compound should be determined through a dose-range finding study. Based on studies with raloxifene in rats, oral doses have ranged from 0.1 to 10 mg/kg/day.[3][6] For acute toxicity, a single oral dose of 5000 mg/kg of raloxifene was not lethal in mice and rats.[8] It is crucial to start with a low dose and escalate gradually while closely monitoring for any adverse effects.
Q3: What is the recommended method of administration for this compound in animal studies?
Oral gavage is a common administration route for raloxifene in rodent studies.[3][9][10] A typical vehicle for oral administration of raloxifene consists of ethanol, PEG400, and 0.1% cellulose in a 1:2:7 ratio.[9] The specific formulation should be optimized based on the physicochemical properties of this compound to ensure stability and bioavailability.
Troubleshooting Guides
Issue 1: Observed Reproductive Toxicity
Symptoms:
-
Irregular estrous cycles.
-
Reduced litter size.
-
Increased gestation length.
-
Decreased maternal body weight and food intake.
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Reduce the dose of this compound to the lowest effective dose based on your study's primary endpoints.
-
Optimize Dosing Schedule: Consider alternative dosing schedules, such as every other day, to reduce cumulative exposure.
-
Supportive Care: Ensure dams have ad libitum access to high-quality nutrition and hydration to mitigate weight loss.
-
Monitor Closely: Implement a detailed monitoring plan for pregnant animals, including daily body weight, food and water consumption, and observation for signs of distress.
Issue 2: Signs of General Toxicity or Poor Health
Symptoms:
-
Significant weight loss.
-
Reduced food and water intake.
-
Lethargy or changes in behavior.
-
Ruffled fur or poor grooming.
Troubleshooting Steps:
-
Immediate Dose Re-evaluation: Temporarily suspend dosing or significantly reduce the dose.
-
Veterinary Consultation: Seek immediate veterinary evaluation to rule out other causes and provide supportive care.
-
Refine Formulation: Ensure the vehicle used for administration is well-tolerated and not contributing to the adverse effects.
-
Bloodwork Analysis: Conduct hematology and serum chemistry panels to assess organ function and identify potential target organ toxicity.
Data Presentation
Table 1: Summary of Raloxifene Toxicity Data in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect | Reference |
| Acute Oral LD50 | Mouse, Rat | Oral | 5000 mg/kg | No mortality | [8] |
| Reproductive Effects | Rat | Oral | ≥ 1 mg/kg/day | Disrupted estrous cycles, decreased litter size | [1] |
| Maternal Toxicity | Rat | Oral | 1-10 mg/kg/day | Depressed body weight and food consumption during gestation | [3] |
| Fetal Development | Rat | Oral | 1-10 mg/kg/day | Fetal growth retardation | [4] |
| Uterine Effects | Rat | Oral | 0.1-10 mg/kg/day | No significant uterine hypertrophy | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is adapted from studies with raloxifene and should be optimized for this compound.
-
Preparation of Dosing Solution:
-
Based on the desired concentration, dissolve this compound in a vehicle such as ethanol:PEG400:0.1% cellulose (1:2:7).[9]
-
Ensure the solution is homogenous and stable.
-
-
Animal Handling:
-
Acclimatize animals to the facility for at least one week prior to the study.
-
Handle animals gently to minimize stress.
-
-
Administration:
-
Administer the this compound solution via oral gavage using a ball-tipped feeding needle appropriate for the size of the animal.
-
The volume administered should be based on the animal's most recent body weight.
-
-
Post-Administration Monitoring:
-
Observe animals closely for at least 2 hours post-dosing for any immediate adverse reactions.
-
Continue daily monitoring for general health, body weight, and food/water intake.
-
Mandatory Visualization
References
- 1. The selective estrogen receptor modulator, raloxifene: reproductive assessments following premating exposure in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator, raloxifene: reproductive assessments following preimplantation exposure in mated female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator, raloxifene: a segment II/III delivery study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator, raloxifene: segment II studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of raloxifene hydrochloride nanosuspensions partially attenuates bone loss in ovariectomized mice - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02535E [pubs.rsc.org]
Technical Support Center: Cell Viability Assays for LY117018 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LY117018, a selective estrogen receptor modulator (SERM), in cell viability and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM), analogous to raloxifene.[1] It exerts its effects by binding to estrogen receptors (ERs) and can act as either an estrogen agonist or antagonist depending on the target tissue. In breast cancer cell lines, this compound typically exhibits antiproliferative effects.[1][2] Its mechanism involves modulating the expression and phosphorylation state of key cell cycle regulators like the tumor suppressor proteins p53 and the retinoblastoma protein (pRb).[1][2] Specifically, it can inhibit estrogen-induced cell proliferation.[2]
Q2: What is a cell viability assay and how does it differ from a cytotoxicity assay? A2: A cell viability assay quantifies the number of healthy, living cells in a population.[3] These assays typically measure markers of healthy cell function, such as metabolic activity or ATP content.[4] A cytotoxicity assay, in contrast, measures the number of dead or damaged cells, often by detecting markers of compromised membrane integrity, like the release of lactate dehydrogenase (LDH).[5] While a decrease in cell viability can suggest a cytotoxic effect, viability assays alone do not distinguish between a reduction in cell proliferation (cytostatic effect) and direct cell killing (cytotoxic effect).
Q3: Which cell viability assay should I choose for my experiments with this compound? A3: The choice of assay depends on your specific research question, cell type, and experimental conditions.
-
Metabolic Assays (MTT, MTS, AlamarBlue/Resazurin): These are common, high-throughput assays that measure the metabolic activity of cells.[4] They are suitable for assessing the overall impact of this compound on cell proliferation and health.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which deplete rapidly upon cell death. They are highly sensitive and have a broad linear range.[4]
-
Crystal Violet Assay: This simple and inexpensive assay is useful for adherent cells. It stains the DNA and proteins of attached, viable cells, providing a measure of the remaining cell biomass after treatment.[6]
Q4: Why is optimizing cell seeding density critical for my assay? A4: Optimizing cell seeding density is crucial for obtaining accurate and reproducible results.[7] If the density is too low, the signal may be too weak to detect.[7] If the density is too high, cells can become over-confluent, leading to contact inhibition, nutrient depletion, and altered metabolic states that can mask the true effects of the drug treatment.[7][8] The optimal density ensures cells are in the logarithmic (exponential) growth phase throughout the experiment, where they are most responsive to treatments.[7] This density must be determined empirically for each cell line.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem Code | Issue | Probable Cause(s) | Recommended Solution(s) |
| LY-V-01 | High variability between replicate wells | 1. Uneven cell plating: Improper mixing of cell suspension leading to clumps or density gradients.[11] 2. Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or reagents.[8] 3. Edge effects: Increased evaporation in the outer wells of the microplate, concentrating media components and the drug.[12] | 1. Improve cell handling: Ensure a homogenous single-cell suspension before plating. For suspension cells, gently mix the plate before adding the drug and before reading.[11] 2. Calibrate pipettes: Regularly check pipette calibration. Use a multichannel pipette carefully for additions to minimize variability.[8] 3. Minimize edge effects: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[12] |
| LY-V-02 | No observable effect of this compound treatment | 1. Sub-optimal drug concentration: The concentration range tested may be too low to elicit a response in your specific cell line. 2. Incorrect incubation time: The treatment duration may be too short for antiproliferative effects to become apparent.[12] 3. Cell line resistance: The chosen cell line may lack the necessary estrogen receptors or have other resistance mechanisms.[13] 4. Degraded compound: this compound may have degraded due to improper storage or handling.[13] | 1. Perform a dose-response study: Test a wider range of this compound concentrations (e.g., from nanomolar to micromolar).[13] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[12] 3. Verify cell line: Confirm the estrogen receptor status of your cell line. Consider using a known sensitive cell line (e.g., T47D, MCF-7) as a positive control.[2][14] 4. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment.[12] |
| LY-V-03 | Unexpected increase in viability at high this compound concentrations | 1. Compound interference with assay: this compound may directly interact with the assay reagent (e.g., non-enzymatic reduction of MTT or Resazurin).[15] 2. Compound precipitation: At high concentrations, this compound might precipitate, which can interfere with optical readings.[12] | 1. Run a cell-free control: Add this compound to media without cells and perform the assay to check for direct chemical reactions.[15] If interference is detected, consider washing the cells to remove the drug before adding the assay reagent or switch to a different assay (e.g., ATP-based).[16] 2. Check solubility: Visually inspect the wells under a microscope for precipitate. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[12] |
| LY-V-04 | High background signal in control wells (no cells) | 1. Media interference: Phenol red or other components in the culture medium can contribute to background absorbance/fluorescence.[15] 2. Reagent contamination: Microbial contamination in the culture or reagents can metabolize the assay substrate (e.g., AlamarBlue).[17] 3. Reagent instability: Improper storage of the assay reagent (e.g., exposure of AlamarBlue to light) can lead to breakdown and high background.[18] | 1. Use appropriate blanks: Subtract the absorbance/fluorescence of cell-free wells containing media and the assay reagent from all experimental wells. Consider using phenol red-free medium if interference is high. 2. Maintain sterility: Use aseptic techniques throughout the experiment. Check cultures and reagents for contamination.[17] 3. Store reagents correctly: Follow the manufacturer's instructions for reagent storage, protecting them from light and temperature fluctuations.[18] |
Key Experimental Protocols
Below are detailed methodologies for three common cell viability assays. Note that all volumes are for a 96-well plate format and should be optimized for your specific cell line and conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells at their predetermined optimal density in 100 µL of culture medium per well and incubate for 18-24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24-72 hours). Include vehicle-treated wells as a negative control.
-
Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[19] Be aware that prolonged incubation with MTT can be toxic to cells.[19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or shaking.
-
Read Absorbance: Measure the optical density at a wavelength of 570 nm using a microplate reader.
AlamarBlue® (Resazurin) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Add AlamarBlue® Reagent: Add AlamarBlue® reagent to each well, making up 10% of the total volume (e.g., add 10 µL to 100 µL of culture).[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[20] Incubation time can be extended for cells with low metabolic activity or low cell numbers to increase sensitivity.[20]
-
Read Fluorescence or Absorbance: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, measure absorbance at 570 nm.[20]
Crystal Violet Assay
This assay is suitable for adherent cells. The crystal violet dye stains the proteins and DNA of cells that remain attached to the plate after treatment.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Wash: Gently aspirate the medium. Wash the cells twice with PBS to remove dead, detached cells.[6]
-
Fixation: Add 100 µL of methanol to each well and incubate for 15-20 minutes at room temperature.[6]
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[6]
-
Wash and Dry: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.[6]
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or methanol) to each well and incubate on a shaker for 15-20 minutes to dissolve the dye.[6][21]
-
Read Absorbance: Measure the optical density at a wavelength of ~570-590 nm.[6]
Data Presentation: Comparison of Assays
| Feature | MTT Assay | AlamarBlue® (Resazurin) Assay | Crystal Violet Assay | ATP-Based Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Reduction of resazurin to fluorescent resorufin | Staining of adherent cell biomass | Quantification of intracellular ATP |
| Measurement | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Colorimetric (Absorbance) | Luminescence |
| Throughput | High | High | Medium-High | High |
| Advantages | Inexpensive, well-established | Non-toxic, allows for continuous monitoring, high sensitivity | Simple, inexpensive, robust | Very high sensitivity, fast, wide linear range |
| Disadvantages | Endpoint assay (toxic), potential for compound interference, requires solubilization step | Potential for compound interference, sensitive to light | Only for adherent cells, multiple wash steps can lead to cell loss | Reagents can be expensive |
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for a cell viability assay.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of cross-resistance of the selective estrogen receptor modulators arzoxifene (LY353381) and this compound in tamoxifen-stimulated breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. static.igem.org [static.igem.org]
Technical Support Center: Cell Viability Assays for LY117018 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LY117018, a selective estrogen receptor modulator (SERM), in cell viability and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM), analogous to raloxifene.[1] It exerts its effects by binding to estrogen receptors (ERs) and can act as either an estrogen agonist or antagonist depending on the target tissue. In breast cancer cell lines, this compound typically exhibits antiproliferative effects.[1][2] Its mechanism involves modulating the expression and phosphorylation state of key cell cycle regulators like the tumor suppressor proteins p53 and the retinoblastoma protein (pRb).[1][2] Specifically, it can inhibit estrogen-induced cell proliferation.[2]
Q2: What is a cell viability assay and how does it differ from a cytotoxicity assay? A2: A cell viability assay quantifies the number of healthy, living cells in a population.[3] These assays typically measure markers of healthy cell function, such as metabolic activity or ATP content.[4] A cytotoxicity assay, in contrast, measures the number of dead or damaged cells, often by detecting markers of compromised membrane integrity, like the release of lactate dehydrogenase (LDH).[5] While a decrease in cell viability can suggest a cytotoxic effect, viability assays alone do not distinguish between a reduction in cell proliferation (cytostatic effect) and direct cell killing (cytotoxic effect).
Q3: Which cell viability assay should I choose for my experiments with this compound? A3: The choice of assay depends on your specific research question, cell type, and experimental conditions.
-
Metabolic Assays (MTT, MTS, AlamarBlue/Resazurin): These are common, high-throughput assays that measure the metabolic activity of cells.[4] They are suitable for assessing the overall impact of this compound on cell proliferation and health.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which deplete rapidly upon cell death. They are highly sensitive and have a broad linear range.[4]
-
Crystal Violet Assay: This simple and inexpensive assay is useful for adherent cells. It stains the DNA and proteins of attached, viable cells, providing a measure of the remaining cell biomass after treatment.[6]
Q4: Why is optimizing cell seeding density critical for my assay? A4: Optimizing cell seeding density is crucial for obtaining accurate and reproducible results.[7] If the density is too low, the signal may be too weak to detect.[7] If the density is too high, cells can become over-confluent, leading to contact inhibition, nutrient depletion, and altered metabolic states that can mask the true effects of the drug treatment.[7][8] The optimal density ensures cells are in the logarithmic (exponential) growth phase throughout the experiment, where they are most responsive to treatments.[7] This density must be determined empirically for each cell line.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem Code | Issue | Probable Cause(s) | Recommended Solution(s) |
| LY-V-01 | High variability between replicate wells | 1. Uneven cell plating: Improper mixing of cell suspension leading to clumps or density gradients.[11] 2. Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or reagents.[8] 3. Edge effects: Increased evaporation in the outer wells of the microplate, concentrating media components and the drug.[12] | 1. Improve cell handling: Ensure a homogenous single-cell suspension before plating. For suspension cells, gently mix the plate before adding the drug and before reading.[11] 2. Calibrate pipettes: Regularly check pipette calibration. Use a multichannel pipette carefully for additions to minimize variability.[8] 3. Minimize edge effects: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[12] |
| LY-V-02 | No observable effect of this compound treatment | 1. Sub-optimal drug concentration: The concentration range tested may be too low to elicit a response in your specific cell line. 2. Incorrect incubation time: The treatment duration may be too short for antiproliferative effects to become apparent.[12] 3. Cell line resistance: The chosen cell line may lack the necessary estrogen receptors or have other resistance mechanisms.[13] 4. Degraded compound: this compound may have degraded due to improper storage or handling.[13] | 1. Perform a dose-response study: Test a wider range of this compound concentrations (e.g., from nanomolar to micromolar).[13] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[12] 3. Verify cell line: Confirm the estrogen receptor status of your cell line. Consider using a known sensitive cell line (e.g., T47D, MCF-7) as a positive control.[2][14] 4. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment.[12] |
| LY-V-03 | Unexpected increase in viability at high this compound concentrations | 1. Compound interference with assay: this compound may directly interact with the assay reagent (e.g., non-enzymatic reduction of MTT or Resazurin).[15] 2. Compound precipitation: At high concentrations, this compound might precipitate, which can interfere with optical readings.[12] | 1. Run a cell-free control: Add this compound to media without cells and perform the assay to check for direct chemical reactions.[15] If interference is detected, consider washing the cells to remove the drug before adding the assay reagent or switch to a different assay (e.g., ATP-based).[16] 2. Check solubility: Visually inspect the wells under a microscope for precipitate. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[12] |
| LY-V-04 | High background signal in control wells (no cells) | 1. Media interference: Phenol red or other components in the culture medium can contribute to background absorbance/fluorescence.[15] 2. Reagent contamination: Microbial contamination in the culture or reagents can metabolize the assay substrate (e.g., AlamarBlue).[17] 3. Reagent instability: Improper storage of the assay reagent (e.g., exposure of AlamarBlue to light) can lead to breakdown and high background.[18] | 1. Use appropriate blanks: Subtract the absorbance/fluorescence of cell-free wells containing media and the assay reagent from all experimental wells. Consider using phenol red-free medium if interference is high. 2. Maintain sterility: Use aseptic techniques throughout the experiment. Check cultures and reagents for contamination.[17] 3. Store reagents correctly: Follow the manufacturer's instructions for reagent storage, protecting them from light and temperature fluctuations.[18] |
Key Experimental Protocols
Below are detailed methodologies for three common cell viability assays. Note that all volumes are for a 96-well plate format and should be optimized for your specific cell line and conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells at their predetermined optimal density in 100 µL of culture medium per well and incubate for 18-24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24-72 hours). Include vehicle-treated wells as a negative control.
-
Add MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[19] Be aware that prolonged incubation with MTT can be toxic to cells.[19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or shaking.
-
Read Absorbance: Measure the optical density at a wavelength of 570 nm using a microplate reader.
AlamarBlue® (Resazurin) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Add AlamarBlue® Reagent: Add AlamarBlue® reagent to each well, making up 10% of the total volume (e.g., add 10 µL to 100 µL of culture).[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[20] Incubation time can be extended for cells with low metabolic activity or low cell numbers to increase sensitivity.[20]
-
Read Fluorescence or Absorbance: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, measure absorbance at 570 nm.[20]
Crystal Violet Assay
This assay is suitable for adherent cells. The crystal violet dye stains the proteins and DNA of cells that remain attached to the plate after treatment.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Wash: Gently aspirate the medium. Wash the cells twice with PBS to remove dead, detached cells.[6]
-
Fixation: Add 100 µL of methanol to each well and incubate for 15-20 minutes at room temperature.[6]
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[6]
-
Wash and Dry: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.[6]
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or methanol) to each well and incubate on a shaker for 15-20 minutes to dissolve the dye.[6][21]
-
Read Absorbance: Measure the optical density at a wavelength of ~570-590 nm.[6]
Data Presentation: Comparison of Assays
| Feature | MTT Assay | AlamarBlue® (Resazurin) Assay | Crystal Violet Assay | ATP-Based Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Reduction of resazurin to fluorescent resorufin | Staining of adherent cell biomass | Quantification of intracellular ATP |
| Measurement | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Colorimetric (Absorbance) | Luminescence |
| Throughput | High | High | Medium-High | High |
| Advantages | Inexpensive, well-established | Non-toxic, allows for continuous monitoring, high sensitivity | Simple, inexpensive, robust | Very high sensitivity, fast, wide linear range |
| Disadvantages | Endpoint assay (toxic), potential for compound interference, requires solubilization step | Potential for compound interference, sensitive to light | Only for adherent cells, multiple wash steps can lead to cell loss | Reagents can be expensive |
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for a cell viability assay.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of cross-resistance of the selective estrogen receptor modulators arzoxifene (LY353381) and this compound in tamoxifen-stimulated breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. static.igem.org [static.igem.org]
Technical Support Center: Overcoming Resistance to LY117018 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective estrogen receptor modulator (SERM), LY117018, in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Resistance to this compound in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines (e.g., MCF-7)
Possible Cause 1: Development of a Resistant Cell Population (e.g., LY2-like cells)
-
Observation: Gradual increase in the IC50 value of this compound over several passages. Cells continue to proliferate at concentrations of this compound that were previously cytotoxic.
-
Troubleshooting Steps:
-
Confirm Resistance Profile: Perform a dose-response curve using a cell viability assay (e.g., MTT or SRB assay) to determine the current IC50 of this compound in your cell line and compare it to the parental, sensitive cell line. A significant fold-increase in IC50 indicates resistance.
-
Assess Cross-Resistance: Test the sensitivity of the resistant cells to other antiestrogens, such as tamoxifen and 4-hydroxytamoxifen. The LY2 resistant cell line, for example, exhibits cross-resistance to these compounds.[1]
-
Analyze Protein Expression: Use Western blotting to assess the expression levels of the estrogen receptor (ER) and progesterone receptor (PR). A hallmark of the well-characterized this compound-resistant cell line, LY2, is the loss of detectable PR expression while retaining ER expression.[1]
-
Verify ER Functionality: Although resistant, the ER in LY2 cells is still functional in terms of binding to estradiol. Perform a competitive radioligand binding assay to confirm that this compound can still compete with radiolabeled estradiol for ER binding.
-
Possible Cause 2: Alterations in Downstream Signaling Pathways
-
Observation: Cells exhibit resistance to this compound despite the presence of a functional estrogen receptor.
-
Troubleshooting Steps:
-
Investigate PI3K/Akt/mTOR Pathway Activation: This pathway is a common mechanism of endocrine resistance.[2][3][4][5][6] Use Western blotting to examine the phosphorylation status of key proteins in this pathway, such as Akt and mTOR. Hyperactivation of this pathway can drive cell proliferation independently of ER signaling.
-
Examine MAPK/ERK Pathway Activation: The MAPK/ERK pathway can also contribute to antiestrogen resistance by promoting cell survival and proliferation.[7][8][9] Analyze the phosphorylation levels of ERK1/2 via Western blot.
-
Consider Combination Therapy: If activation of these pathways is detected, consider combination therapies. The use of PI3K/Akt/mTOR inhibitors or MEK/ERK inhibitors in conjunction with this compound may restore sensitivity.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in the LY2 breast cancer cell line model?
A1: The primary mechanism of resistance in the LY2 cell line, derived from MCF-7 cells, is not due to a mutation in the estrogen receptor (ER) itself. Instead, resistance is strongly associated with the loss of progesterone receptor (PR) expression .[1] While the ER remains functional in binding estrogens and antiestrogens, the downstream signaling is altered in a way that the cells are no longer inhibited by this compound.
Q2: My this compound-resistant cells have lost PR expression. What are the downstream consequences of this?
A2: The loss of PR in ER-positive breast cancer is often associated with more aggressive tumor characteristics and resistance to endocrine therapies.[13][14][15] The absence of PR can be linked to hyperactive growth factor signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[13][16] This "crosstalk" between ER and growth factor signaling can lead to estrogen-independent cell proliferation, rendering antiestrogens like this compound ineffective.[13]
Q3: What strategies can I explore to overcome this compound resistance in my PR-negative, ER-positive cells?
A3: Several strategies can be investigated:
-
Targeting Downstream Pathways: As mentioned, resistance is often linked to the activation of survival pathways. The use of specific inhibitors for PI3K, Akt, mTOR, or MEK/ERK in combination with this compound may restore sensitivity.[3][6][10][12][17][18]
-
Restoring PR Expression: Epigenetic modifications can lead to the silencing of the PR gene.[19][20][21] Treatment with histone deacetylase (HDAC) inhibitors has been shown to restore PR expression in some cancer cells, which could potentially re-sensitize them to antiestrogen therapy.[22][23][24][25][26]
-
Combination with Other Endocrine Therapies: Although LY2 cells show cross-resistance to tamoxifen, exploring combinations with other classes of endocrine therapies, such as selective estrogen receptor degraders (SERDs), could be a possibility.
Q4: I am observing inconsistent results with my this compound experiments. What are some common pitfalls?
A4:
-
Cell Line Authenticity and Passage Number: Ensure your MCF-7 cells are from a reliable source and have not been passaged excessively, which can lead to phenotypic drift.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell cultures for contamination.
-
Reagent Quality: Ensure the this compound you are using is of high purity and is stored correctly. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Standardize your experimental conditions, including cell seeding density, treatment duration, and the specific parameters of your chosen cell viability assay.
Quantitative Data Summary
| Cell Line | Drug | IC50 | Fold Resistance | Key Characteristics | Reference |
| MCF-7 | This compound | ~10-10 M | 1x (Sensitive) | ER-positive, PR-positive | [1] |
| LY2 | This compound | >10-6 M | >10,000x (Resistant) | ER-positive, PR-negative | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.
Materials:
-
MCF-7 and LY2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired treatment period (e.g., 72-96 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protein Expression Analysis: Western Blotting for ER and PR
Materials:
-
Cell lysates from MCF-7 and LY2 cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, PR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression levels.
Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Cellosaurus cell line MCF-7/LY2 (CVCL_9579) [cellosaurus.org]
- 2. Phosphatidylinositol 3-Kinase and Antiestrogen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 4. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer [mdpi.com]
- 8. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of PI3K/ERK1/2/p38 MAPK Show Preferential Activity Against Endocrine-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biology of progesterone receptor loss in breast cancer and its implications for endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of an Unfavorable Subset of Breast Cancer: Estrogen Receptor Positive Progesterone Receptor Negative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hormone Receptor Loss in Breast Cancer: Molecular Mechanisms, Clinical Settings, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Endocrine-Resistant Breast Cancer: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Selective inhibition of histone deacetylase 2 silences progesterone receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Histone Deacetylase Inhibitors: A Promising Therapeutic Alternative for Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LY117018 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective estrogen receptor modulator (SERM), LY117018, in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Resistance to this compound in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines (e.g., MCF-7)
Possible Cause 1: Development of a Resistant Cell Population (e.g., LY2-like cells)
-
Observation: Gradual increase in the IC50 value of this compound over several passages. Cells continue to proliferate at concentrations of this compound that were previously cytotoxic.
-
Troubleshooting Steps:
-
Confirm Resistance Profile: Perform a dose-response curve using a cell viability assay (e.g., MTT or SRB assay) to determine the current IC50 of this compound in your cell line and compare it to the parental, sensitive cell line. A significant fold-increase in IC50 indicates resistance.
-
Assess Cross-Resistance: Test the sensitivity of the resistant cells to other antiestrogens, such as tamoxifen and 4-hydroxytamoxifen. The LY2 resistant cell line, for example, exhibits cross-resistance to these compounds.[1]
-
Analyze Protein Expression: Use Western blotting to assess the expression levels of the estrogen receptor (ER) and progesterone receptor (PR). A hallmark of the well-characterized this compound-resistant cell line, LY2, is the loss of detectable PR expression while retaining ER expression.[1]
-
Verify ER Functionality: Although resistant, the ER in LY2 cells is still functional in terms of binding to estradiol. Perform a competitive radioligand binding assay to confirm that this compound can still compete with radiolabeled estradiol for ER binding.
-
Possible Cause 2: Alterations in Downstream Signaling Pathways
-
Observation: Cells exhibit resistance to this compound despite the presence of a functional estrogen receptor.
-
Troubleshooting Steps:
-
Investigate PI3K/Akt/mTOR Pathway Activation: This pathway is a common mechanism of endocrine resistance.[2][3][4][5][6] Use Western blotting to examine the phosphorylation status of key proteins in this pathway, such as Akt and mTOR. Hyperactivation of this pathway can drive cell proliferation independently of ER signaling.
-
Examine MAPK/ERK Pathway Activation: The MAPK/ERK pathway can also contribute to antiestrogen resistance by promoting cell survival and proliferation.[7][8][9] Analyze the phosphorylation levels of ERK1/2 via Western blot.
-
Consider Combination Therapy: If activation of these pathways is detected, consider combination therapies. The use of PI3K/Akt/mTOR inhibitors or MEK/ERK inhibitors in conjunction with this compound may restore sensitivity.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in the LY2 breast cancer cell line model?
A1: The primary mechanism of resistance in the LY2 cell line, derived from MCF-7 cells, is not due to a mutation in the estrogen receptor (ER) itself. Instead, resistance is strongly associated with the loss of progesterone receptor (PR) expression .[1] While the ER remains functional in binding estrogens and antiestrogens, the downstream signaling is altered in a way that the cells are no longer inhibited by this compound.
Q2: My this compound-resistant cells have lost PR expression. What are the downstream consequences of this?
A2: The loss of PR in ER-positive breast cancer is often associated with more aggressive tumor characteristics and resistance to endocrine therapies.[13][14][15] The absence of PR can be linked to hyperactive growth factor signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[13][16] This "crosstalk" between ER and growth factor signaling can lead to estrogen-independent cell proliferation, rendering antiestrogens like this compound ineffective.[13]
Q3: What strategies can I explore to overcome this compound resistance in my PR-negative, ER-positive cells?
A3: Several strategies can be investigated:
-
Targeting Downstream Pathways: As mentioned, resistance is often linked to the activation of survival pathways. The use of specific inhibitors for PI3K, Akt, mTOR, or MEK/ERK in combination with this compound may restore sensitivity.[3][6][10][12][17][18]
-
Restoring PR Expression: Epigenetic modifications can lead to the silencing of the PR gene.[19][20][21] Treatment with histone deacetylase (HDAC) inhibitors has been shown to restore PR expression in some cancer cells, which could potentially re-sensitize them to antiestrogen therapy.[22][23][24][25][26]
-
Combination with Other Endocrine Therapies: Although LY2 cells show cross-resistance to tamoxifen, exploring combinations with other classes of endocrine therapies, such as selective estrogen receptor degraders (SERDs), could be a possibility.
Q4: I am observing inconsistent results with my this compound experiments. What are some common pitfalls?
A4:
-
Cell Line Authenticity and Passage Number: Ensure your MCF-7 cells are from a reliable source and have not been passaged excessively, which can lead to phenotypic drift.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell cultures for contamination.
-
Reagent Quality: Ensure the this compound you are using is of high purity and is stored correctly. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Standardize your experimental conditions, including cell seeding density, treatment duration, and the specific parameters of your chosen cell viability assay.
Quantitative Data Summary
| Cell Line | Drug | IC50 | Fold Resistance | Key Characteristics | Reference |
| MCF-7 | This compound | ~10-10 M | 1x (Sensitive) | ER-positive, PR-positive | [1] |
| LY2 | This compound | >10-6 M | >10,000x (Resistant) | ER-positive, PR-negative | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.
Materials:
-
MCF-7 and LY2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired treatment period (e.g., 72-96 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protein Expression Analysis: Western Blotting for ER and PR
Materials:
-
Cell lysates from MCF-7 and LY2 cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, PR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression levels.
Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Cellosaurus cell line MCF-7/LY2 (CVCL_9579) [cellosaurus.org]
- 2. Phosphatidylinositol 3-Kinase and Antiestrogen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 4. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer [mdpi.com]
- 8. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of PI3K/ERK1/2/p38 MAPK Show Preferential Activity Against Endocrine-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biology of progesterone receptor loss in breast cancer and its implications for endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of an Unfavorable Subset of Breast Cancer: Estrogen Receptor Positive Progesterone Receptor Negative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hormone Receptor Loss in Breast Cancer: Molecular Mechanisms, Clinical Settings, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Endocrine-Resistant Breast Cancer: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Selective inhibition of histone deacetylase 2 silences progesterone receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Histone Deacetylase Inhibitors: A Promising Therapeutic Alternative for Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of LY117018
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of LY117018 (a raloxifene analog).
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the integrity of your experimental results.
Storage Conditions Summary
| Condition | Temperature | Duration | Form | Additional Notes |
| Long-Term | -20°C | Months to years | Solid (powder) | Store in a dry, dark environment. |
| Short-Term | 0 - 4°C | Days to weeks | Solid (powder) or in solution | Protect from light. |
| Room Temperature | 20 - 25°C (68 - 77°F) | Not recommended for long-term storage | Solid (powder) | Permissible for short periods, such as during shipment or routine handling.[1] |
| Stock Solution | 0 - 4°C or -20°C | Days to weeks (0-4°C), Months (-20°C) | In DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Key Recommendations:
-
Solid Form: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
In Solution: When dissolved in a solvent such as DMSO, it is advisable to store stock solutions in aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, solutions can be kept at 0-4°C.[2][3]
-
Shipping: this compound is generally stable at ambient temperatures for the duration of shipping.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no activity of this compound in my cell-based assays.
-
Possible Cause 1: Improper Storage. Check that the compound has been stored according to the recommended conditions (-20°C for long-term). Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution 1: Use a fresh aliquot of your stock solution. If the problem persists, consider preparing a new stock solution from the solid compound.
-
Possible Cause 2: Low Solubility. this compound is practically insoluble in water but soluble in DMSO.[4] If not properly dissolved, the effective concentration in your assay will be lower than expected.
-
Solution 2: Ensure the compound is fully dissolved in DMSO before further dilution in your culture medium. You may need to gently warm the solution or vortex it to ensure complete dissolution.
-
Possible Cause 3: Cell Line Specificity. The effects of this compound are dependent on the expression of estrogen receptors (ERα and ERβ) in the cell line being used.[5][6][7]
-
Solution 3: Confirm the estrogen receptor status of your cell line. The agonistic or antagonistic effects of this compound can vary between different cell types.
Q2: I am seeing unexpected agonistic (estrogen-like) effects of this compound in a cell line where I expect antagonism.
-
Possible Cause: Tissue-specific activity is a hallmark of Selective Estrogen Receptor Modulators (SERMs) like this compound.[8] In some tissues or cell types, SERMs can exhibit partial or full agonist activity.
-
Solution: This may be a genuine biological effect. Review the literature for the known effects of raloxifene or similar SERMs in your specific experimental system. Consider using a pure anti-estrogen, like fulvestrant (ICI 182,780), as a control to confirm ER-mediated effects.
Q3: My cells are developing resistance to this compound over time.
-
Possible Cause: Prolonged treatment with SERMs can lead to the development of acquired resistance. This can be due to alterations in the estrogen receptor signaling pathway, including receptor mutations or changes in the expression of co-activators and co-repressors.
-
Solution: This is a known phenomenon in cancer cell lines. Characterize the resistant cells to understand the mechanism of resistance. It may be necessary to switch to a different class of therapeutic agent or use combination therapies to overcome resistance.
Troubleshooting Workflow
Experimental Protocols
Protocol: In Vitro Assessment of this compound Activity in a Breast Cancer Cell Line (e.g., MCF-7)
This protocol outlines a cell viability assay to determine the effect of this compound on the proliferation of an estrogen receptor-positive breast cancer cell line.
Materials:
-
MCF-7 cells (or other suitable ER+ cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phenol red-free medium
-
This compound
-
DMSO (cell culture grade)
-
Estradiol (E2)
-
MTT or other cell viability reagent
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium. For the experiment, switch to phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours to reduce the influence of endogenous estrogens.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock solution of estradiol in ethanol.
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in phenol red-free medium. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Prepare a working solution of estradiol (e.g., 1 nM final concentration).
-
Treat cells with:
-
Vehicle control (DMSO)
-
Estradiol alone
-
This compound at various concentrations
-
This compound at various concentrations in the presence of estradiol
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance on a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 (for antagonistic effects) or EC50 (for agonistic effects).
Signaling Pathways
This compound, as a selective estrogen receptor modulator, primarily functions by binding to estrogen receptors (ERα and ERβ) and modulating their activity. This can lead to either the activation or inhibition of downstream signaling pathways, depending on the cellular context.
Estrogen Receptor Signaling Pathway Modulation by this compound
In this pathway, this compound enters the cell and binds to the estrogen receptor, causing it to dissociate from heat shock proteins and dimerize. The this compound-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. Depending on the conformation induced by this compound binding and the cellular context, this complex will recruit either co-activators, leading to an agonist (estrogen-like) effect, or co-repressors, resulting in an antagonist (anti-estrogen) effect.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of LY117018
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of LY117018 (a raloxifene analog).
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the integrity of your experimental results.
Storage Conditions Summary
| Condition | Temperature | Duration | Form | Additional Notes |
| Long-Term | -20°C | Months to years | Solid (powder) | Store in a dry, dark environment. |
| Short-Term | 0 - 4°C | Days to weeks | Solid (powder) or in solution | Protect from light. |
| Room Temperature | 20 - 25°C (68 - 77°F) | Not recommended for long-term storage | Solid (powder) | Permissible for short periods, such as during shipment or routine handling.[1] |
| Stock Solution | 0 - 4°C or -20°C | Days to weeks (0-4°C), Months (-20°C) | In DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Key Recommendations:
-
Solid Form: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
In Solution: When dissolved in a solvent such as DMSO, it is advisable to store stock solutions in aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, solutions can be kept at 0-4°C.[2][3]
-
Shipping: this compound is generally stable at ambient temperatures for the duration of shipping.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no activity of this compound in my cell-based assays.
-
Possible Cause 1: Improper Storage. Check that the compound has been stored according to the recommended conditions (-20°C for long-term). Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution 1: Use a fresh aliquot of your stock solution. If the problem persists, consider preparing a new stock solution from the solid compound.
-
Possible Cause 2: Low Solubility. this compound is practically insoluble in water but soluble in DMSO.[4] If not properly dissolved, the effective concentration in your assay will be lower than expected.
-
Solution 2: Ensure the compound is fully dissolved in DMSO before further dilution in your culture medium. You may need to gently warm the solution or vortex it to ensure complete dissolution.
-
Possible Cause 3: Cell Line Specificity. The effects of this compound are dependent on the expression of estrogen receptors (ERα and ERβ) in the cell line being used.[5][6][7]
-
Solution 3: Confirm the estrogen receptor status of your cell line. The agonistic or antagonistic effects of this compound can vary between different cell types.
Q2: I am seeing unexpected agonistic (estrogen-like) effects of this compound in a cell line where I expect antagonism.
-
Possible Cause: Tissue-specific activity is a hallmark of Selective Estrogen Receptor Modulators (SERMs) like this compound.[8] In some tissues or cell types, SERMs can exhibit partial or full agonist activity.
-
Solution: This may be a genuine biological effect. Review the literature for the known effects of raloxifene or similar SERMs in your specific experimental system. Consider using a pure anti-estrogen, like fulvestrant (ICI 182,780), as a control to confirm ER-mediated effects.
Q3: My cells are developing resistance to this compound over time.
-
Possible Cause: Prolonged treatment with SERMs can lead to the development of acquired resistance. This can be due to alterations in the estrogen receptor signaling pathway, including receptor mutations or changes in the expression of co-activators and co-repressors.
-
Solution: This is a known phenomenon in cancer cell lines. Characterize the resistant cells to understand the mechanism of resistance. It may be necessary to switch to a different class of therapeutic agent or use combination therapies to overcome resistance.
Troubleshooting Workflow
Experimental Protocols
Protocol: In Vitro Assessment of this compound Activity in a Breast Cancer Cell Line (e.g., MCF-7)
This protocol outlines a cell viability assay to determine the effect of this compound on the proliferation of an estrogen receptor-positive breast cancer cell line.
Materials:
-
MCF-7 cells (or other suitable ER+ cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phenol red-free medium
-
This compound
-
DMSO (cell culture grade)
-
Estradiol (E2)
-
MTT or other cell viability reagent
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium. For the experiment, switch to phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours to reduce the influence of endogenous estrogens.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock solution of estradiol in ethanol.
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in phenol red-free medium. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Prepare a working solution of estradiol (e.g., 1 nM final concentration).
-
Treat cells with:
-
Vehicle control (DMSO)
-
Estradiol alone
-
This compound at various concentrations
-
This compound at various concentrations in the presence of estradiol
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance on a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 (for antagonistic effects) or EC50 (for agonistic effects).
Signaling Pathways
This compound, as a selective estrogen receptor modulator, primarily functions by binding to estrogen receptors (ERα and ERβ) and modulating their activity. This can lead to either the activation or inhibition of downstream signaling pathways, depending on the cellular context.
Estrogen Receptor Signaling Pathway Modulation by this compound
In this pathway, this compound enters the cell and binds to the estrogen receptor, causing it to dissociate from heat shock proteins and dimerize. The this compound-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. Depending on the conformation induced by this compound binding and the cellular context, this complex will recruit either co-activators, leading to an agonist (estrogen-like) effect, or co-repressors, resulting in an antagonist (anti-estrogen) effect.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: LY117018 vs. Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selective estrogen receptor modulators (SERMs) LY117018 and tamoxifen, focusing on their performance in breast cancer cell models. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these two compounds.
Introduction
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as a competitive inhibitor of estrogen binding to the estrogen receptor, thereby modulating gene expression and inhibiting cancer cell proliferation. This compound, a nonsteroidal antiestrogen, also functions as a SERM and has been investigated for its potential in breast cancer therapy. While both compounds target the estrogen receptor, evidence suggests they exhibit distinct biological activities and mechanisms of action.
Mechanism of Action: Competitive Inhibition of the Estrogen Receptor
Both this compound and tamoxifen exert their primary effects by competitively binding to the estrogen receptor (ERα and/or ERβ). This binding prevents the natural ligand, estradiol, from associating with the receptor, thus blocking the downstream signaling pathways that promote tumor cell growth. Upon binding, the SERM-ER complex undergoes a conformational change, leading to the recruitment of corepressors instead of coactivators to estrogen-responsive genes, ultimately inhibiting transcription of genes involved in cell proliferation.
Comparative Performance Data
The following table summarizes key quantitative data comparing the activity of this compound and tamoxifen in breast cancer cells. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Parameter | This compound | Tamoxifen | Cell Line | Comments | Reference |
| Antiproliferative Activity (IC50) | Reported to be 100-1000x more potent than tamoxifen | ~12.1 µM (4.506 µg/mL) | MCF-7 | Direct comparative IC50 values are not readily available in the searched literature. Tamoxifen IC50 is from a specific study. | [1] |
| Antiproliferative Activity (IC50) | Not Available | 27 µM (as 4-hydroxytamoxifen) | MCF-7 | This study used the active metabolite of tamoxifen. | |
| Arachidonic Acid Release | ~5 times less effective than tamoxifen | More effective | Various, including breast cancer cells | Tamoxifen is more potent in stimulating the release of arachidonic acid. | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of SERMs on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Tamoxifen stock solutions (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and tamoxifen in complete DMEM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Differential Effects on Gene Expression and Signaling
While both this compound and tamoxifen are SERMs, they can elicit different downstream effects on gene expression and signaling pathways. One notable difference is their impact on arachidonic acid release, where tamoxifen is significantly more potent.[2] This suggests that tamoxifen may have a broader range of cellular effects beyond direct ER antagonism.
Furthermore, studies have shown that tamoxifen can uniquely regulate a set of genes that are not affected by other SERMs like raloxifene (a compound structurally similar to this compound). The expression of some of these tamoxifen-regulated genes has been correlated with clinical outcomes in patients.
The differential binding characteristics of this compound and tamoxifen to the estrogen receptor may also contribute to their distinct biological activities. For instance, the this compound-ER complex has been shown to have greater stability at physiological temperatures compared to the tamoxifen-ER complex.[3] This could lead to a more sustained antagonism of ER signaling by this compound.
Conclusion
Both this compound and tamoxifen are effective inhibitors of estrogen receptor signaling in breast cancer cells. The available data suggests that this compound may be a more potent antiestrogen in terms of inhibiting cell proliferation. However, tamoxifen exhibits distinct effects, such as a greater capacity to induce arachidonic acid release, which may contribute to its overall therapeutic profile. The differences in their binding to the estrogen receptor and their downstream effects on gene expression highlight the complex nature of SERM activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to the well-established efficacy of tamoxifen in the treatment of breast cancer.
References
A Comparative Guide: LY117018 vs. Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selective estrogen receptor modulators (SERMs) LY117018 and tamoxifen, focusing on their performance in breast cancer cell models. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these two compounds.
Introduction
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as a competitive inhibitor of estrogen binding to the estrogen receptor, thereby modulating gene expression and inhibiting cancer cell proliferation. This compound, a nonsteroidal antiestrogen, also functions as a SERM and has been investigated for its potential in breast cancer therapy. While both compounds target the estrogen receptor, evidence suggests they exhibit distinct biological activities and mechanisms of action.
Mechanism of Action: Competitive Inhibition of the Estrogen Receptor
Both this compound and tamoxifen exert their primary effects by competitively binding to the estrogen receptor (ERα and/or ERβ). This binding prevents the natural ligand, estradiol, from associating with the receptor, thus blocking the downstream signaling pathways that promote tumor cell growth. Upon binding, the SERM-ER complex undergoes a conformational change, leading to the recruitment of corepressors instead of coactivators to estrogen-responsive genes, ultimately inhibiting transcription of genes involved in cell proliferation.
Comparative Performance Data
The following table summarizes key quantitative data comparing the activity of this compound and tamoxifen in breast cancer cells. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Parameter | This compound | Tamoxifen | Cell Line | Comments | Reference |
| Antiproliferative Activity (IC50) | Reported to be 100-1000x more potent than tamoxifen | ~12.1 µM (4.506 µg/mL) | MCF-7 | Direct comparative IC50 values are not readily available in the searched literature. Tamoxifen IC50 is from a specific study. | [1] |
| Antiproliferative Activity (IC50) | Not Available | 27 µM (as 4-hydroxytamoxifen) | MCF-7 | This study used the active metabolite of tamoxifen. | |
| Arachidonic Acid Release | ~5 times less effective than tamoxifen | More effective | Various, including breast cancer cells | Tamoxifen is more potent in stimulating the release of arachidonic acid. | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of SERMs on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Tamoxifen stock solutions (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and tamoxifen in complete DMEM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Differential Effects on Gene Expression and Signaling
While both this compound and tamoxifen are SERMs, they can elicit different downstream effects on gene expression and signaling pathways. One notable difference is their impact on arachidonic acid release, where tamoxifen is significantly more potent.[2] This suggests that tamoxifen may have a broader range of cellular effects beyond direct ER antagonism.
Furthermore, studies have shown that tamoxifen can uniquely regulate a set of genes that are not affected by other SERMs like raloxifene (a compound structurally similar to this compound). The expression of some of these tamoxifen-regulated genes has been correlated with clinical outcomes in patients.
The differential binding characteristics of this compound and tamoxifen to the estrogen receptor may also contribute to their distinct biological activities. For instance, the this compound-ER complex has been shown to have greater stability at physiological temperatures compared to the tamoxifen-ER complex.[3] This could lead to a more sustained antagonism of ER signaling by this compound.
Conclusion
Both this compound and tamoxifen are effective inhibitors of estrogen receptor signaling in breast cancer cells. The available data suggests that this compound may be a more potent antiestrogen in terms of inhibiting cell proliferation. However, tamoxifen exhibits distinct effects, such as a greater capacity to induce arachidonic acid release, which may contribute to its overall therapeutic profile. The differences in their binding to the estrogen receptor and their downstream effects on gene expression highlight the complex nature of SERM activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to the well-established efficacy of tamoxifen in the treatment of breast cancer.
References
A Comparative Analysis of the Efficacy of LY117018 and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two selective estrogen receptor modulators (SERMs), LY117018 and raloxifene. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and Raloxifene
This compound and raloxifene are both nonsteroidal benzothiophene derivatives that belong to the class of selective estrogen receptor modulators (SERMs).[1][2] They exhibit tissue-specific estrogen agonist and antagonist effects, which allows them to provide the benefits of estrogen in certain tissues, such as bone, while minimizing the adverse effects in other tissues, like the uterus and breast. Raloxifene is an established drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. This compound is an analog of raloxifene and has been studied for its similar therapeutic potential.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and raloxifene. Direct comparative studies providing IC50 or Ki values for estrogen receptor binding and antiproliferative effects in the same experimental setup are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor Subtype | Reported Affinity (IC50/Ki) | Reference |
| This compound | ERα | Higher than tamoxifen | Not directly quantified in comparative studies found |
| Raloxifene | ERα | IC50 values are relatively high, with some studies showing lower binding affinity for certain mutated ERα | [3] |
| Raloxifene | ERα and ERβ | Binds to both subtypes | [4] |
Note: A direct head-to-head comparison of the binding affinities of this compound and raloxifene to ERα and ERβ in the same study was not found in the reviewed literature. General statements suggest both are high-affinity ligands.
Table 2: In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Parameter | Value | Reference |
| This compound | Effect on Proliferation | Inhibits estrogen-induced cell proliferation | [5] |
| Raloxifene | Effect on Proliferation | Induces a decrease in Ki67, a marker of proliferation, in ER-positive breast cancer | [6] |
| Raloxifene | IC50 | Not consistently reported in direct comparison with this compound |
Note: While both compounds demonstrate antiproliferative effects on estrogen receptor-positive breast cancer cells, a direct comparison of their IC50 values from a single study is not available in the reviewed literature.
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
| Compound | Dosage | Effect on Bone Mineral Density (BMD) | Uterine Effects | Reference |
| This compound | 1 mg/kg/day | Offsets the reduction in BMD | Less uterine weight increase compared to 17α-ethinyl estradiol | [1] |
| This compound | 3 mg/kg/day | Maintained BMD, but not significantly improved over OVX controls alone | Not specified | [7] |
| Raloxifene | 5 mg/kg/day | Increased bone mass/body mass ratio to the level of sham-operated controls | Counteracted OVX-induced changes | [8] |
| Raloxifene | 11.07 mg/kg BW | Higher total BMD, BV/TV, and BV compared to OVX rats | Did not affect organ weight in OVX rats | [9] |
Note: The studies cited used different dosages and treatment durations, making a direct quantitative comparison challenging. However, both compounds consistently demonstrate a protective effect on bone density in the OVX rat model.
Signaling Pathways and Mechanisms of Action
Both this compound and raloxifene exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to the estrogen receptor induces a conformational change in the receptor. This altered receptor-ligand complex can then recruit different co-regulatory proteins (co-activators or co-repressors) to the promoter regions of target genes. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist activities of SERMs.
In bone tissue, both this compound and raloxifene act as estrogen agonists, promoting the expression of genes that lead to a decrease in bone resorption and a preservation or increase in bone mineral density. In breast and uterine tissue, they generally act as estrogen antagonists, blocking the proliferative effects of endogenous estrogens.
Caption: General signaling pathway for SERMs like this compound and raloxifene.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and raloxifene are provided below. These protocols are based on standard procedures in the field.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Caption: Workflow for a competitive estrogen receptor binding assay.
Detailed Steps:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or raloxifene). A control group with only [³H]-E2 and a non-specific binding group with a large excess of unlabeled estradiol are also included.
-
Separation of Bound and Free Ligand: The reaction mixtures are treated with a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity of the hydroxylapatite-bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of [³H]-E2 is plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2, is then determined.
MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for an MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or raloxifene and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can then be determined.
In Vivo Assessment of Bone Mineral Density in Ovariectomized (OVX) Rats
This animal model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of potential treatments.
Caption: Workflow for assessing bone mineral density in an OVX rat model.
Detailed Steps:
-
Animal Model: Female rats are surgically ovariectomized to induce a state of estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment Administration: Following a recovery period, the OVX rats are treated with daily doses of this compound, raloxifene, or a vehicle control for a predetermined duration (e.g., several weeks or months).
-
Bone Mineral Density (BMD) Measurement: BMD of specific skeletal sites, such as the femur and lumbar spine, is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Data Analysis: The changes in BMD are calculated for each treatment group and compared to the vehicle-treated OVX group and the sham-operated group to determine the efficacy of the compounds in preventing or reversing bone loss.
Conclusion
Both this compound and raloxifene are potent selective estrogen receptor modulators with demonstrated efficacy in preclinical models relevant to postmenopausal osteoporosis and breast cancer. While direct comparative quantitative data is not always available in the published literature, the existing evidence suggests that both compounds share a similar mechanism of action and exhibit comparable protective effects on bone and antiproliferative effects on breast cancer cells. Further head-to-head clinical studies would be necessary to definitively establish the relative efficacy and safety profiles of these two compounds for therapeutic use. This guide provides a foundational understanding based on the current scientific literature to aid researchers in their ongoing investigations.
References
- 1. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene analog LY 117018 effects on central and peripheral beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of LY117018 and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two selective estrogen receptor modulators (SERMs), LY117018 and raloxifene. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and Raloxifene
This compound and raloxifene are both nonsteroidal benzothiophene derivatives that belong to the class of selective estrogen receptor modulators (SERMs).[1][2] They exhibit tissue-specific estrogen agonist and antagonist effects, which allows them to provide the benefits of estrogen in certain tissues, such as bone, while minimizing the adverse effects in other tissues, like the uterus and breast. Raloxifene is an established drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. This compound is an analog of raloxifene and has been studied for its similar therapeutic potential.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and raloxifene. Direct comparative studies providing IC50 or Ki values for estrogen receptor binding and antiproliferative effects in the same experimental setup are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor Subtype | Reported Affinity (IC50/Ki) | Reference |
| This compound | ERα | Higher than tamoxifen | Not directly quantified in comparative studies found |
| Raloxifene | ERα | IC50 values are relatively high, with some studies showing lower binding affinity for certain mutated ERα | [3] |
| Raloxifene | ERα and ERβ | Binds to both subtypes | [4] |
Note: A direct head-to-head comparison of the binding affinities of this compound and raloxifene to ERα and ERβ in the same study was not found in the reviewed literature. General statements suggest both are high-affinity ligands.
Table 2: In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Parameter | Value | Reference |
| This compound | Effect on Proliferation | Inhibits estrogen-induced cell proliferation | [5] |
| Raloxifene | Effect on Proliferation | Induces a decrease in Ki67, a marker of proliferation, in ER-positive breast cancer | [6] |
| Raloxifene | IC50 | Not consistently reported in direct comparison with this compound |
Note: While both compounds demonstrate antiproliferative effects on estrogen receptor-positive breast cancer cells, a direct comparison of their IC50 values from a single study is not available in the reviewed literature.
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
| Compound | Dosage | Effect on Bone Mineral Density (BMD) | Uterine Effects | Reference |
| This compound | 1 mg/kg/day | Offsets the reduction in BMD | Less uterine weight increase compared to 17α-ethinyl estradiol | [1] |
| This compound | 3 mg/kg/day | Maintained BMD, but not significantly improved over OVX controls alone | Not specified | [7] |
| Raloxifene | 5 mg/kg/day | Increased bone mass/body mass ratio to the level of sham-operated controls | Counteracted OVX-induced changes | [8] |
| Raloxifene | 11.07 mg/kg BW | Higher total BMD, BV/TV, and BV compared to OVX rats | Did not affect organ weight in OVX rats | [9] |
Note: The studies cited used different dosages and treatment durations, making a direct quantitative comparison challenging. However, both compounds consistently demonstrate a protective effect on bone density in the OVX rat model.
Signaling Pathways and Mechanisms of Action
Both this compound and raloxifene exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to the estrogen receptor induces a conformational change in the receptor. This altered receptor-ligand complex can then recruit different co-regulatory proteins (co-activators or co-repressors) to the promoter regions of target genes. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist activities of SERMs.
In bone tissue, both this compound and raloxifene act as estrogen agonists, promoting the expression of genes that lead to a decrease in bone resorption and a preservation or increase in bone mineral density. In breast and uterine tissue, they generally act as estrogen antagonists, blocking the proliferative effects of endogenous estrogens.
Caption: General signaling pathway for SERMs like this compound and raloxifene.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and raloxifene are provided below. These protocols are based on standard procedures in the field.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Caption: Workflow for a competitive estrogen receptor binding assay.
Detailed Steps:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or raloxifene). A control group with only [³H]-E2 and a non-specific binding group with a large excess of unlabeled estradiol are also included.
-
Separation of Bound and Free Ligand: The reaction mixtures are treated with a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity of the hydroxylapatite-bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of [³H]-E2 is plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2, is then determined.
MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for an MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or raloxifene and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can then be determined.
In Vivo Assessment of Bone Mineral Density in Ovariectomized (OVX) Rats
This animal model is widely used to study postmenopausal osteoporosis and to evaluate the efficacy of potential treatments.
Caption: Workflow for assessing bone mineral density in an OVX rat model.
Detailed Steps:
-
Animal Model: Female rats are surgically ovariectomized to induce a state of estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment Administration: Following a recovery period, the OVX rats are treated with daily doses of this compound, raloxifene, or a vehicle control for a predetermined duration (e.g., several weeks or months).
-
Bone Mineral Density (BMD) Measurement: BMD of specific skeletal sites, such as the femur and lumbar spine, is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Data Analysis: The changes in BMD are calculated for each treatment group and compared to the vehicle-treated OVX group and the sham-operated group to determine the efficacy of the compounds in preventing or reversing bone loss.
Conclusion
Both this compound and raloxifene are potent selective estrogen receptor modulators with demonstrated efficacy in preclinical models relevant to postmenopausal osteoporosis and breast cancer. While direct comparative quantitative data is not always available in the published literature, the existing evidence suggests that both compounds share a similar mechanism of action and exhibit comparable protective effects on bone and antiproliferative effects on breast cancer cells. Further head-to-head clinical studies would be necessary to definitively establish the relative efficacy and safety profiles of these two compounds for therapeutic use. This guide provides a foundational understanding based on the current scientific literature to aid researchers in their ongoing investigations.
References
- 1. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene analog LY 117018 effects on central and peripheral beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
LY117018: A Potent Antiestrogen for Research and Drug Development
A comprehensive comparison of LY117018 with other selective estrogen receptor modulators (SERMs), supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound, a nonsteroidal compound, has demonstrated significant antiestrogenic activity, positioning it as a valuable tool for researchers in endocrinology and oncology. This guide provides an in-depth comparison of this compound with other well-known selective estrogen receptor modulators (SERMs), namely tamoxifen and raloxifene. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a clear overview of its relative potency and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the antiestrogenic activity of this compound, tamoxifen, and raloxifene.
Table 1: In Vitro Antiestrogenic Activity
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor α (%) | Inhibition of MCF-7 Cell Proliferation (IC50) | Estrogenic Activity (Progesterone Receptor Induction in MCF-7 cells) |
| This compound | ~100 (equal to estradiol)[1] | 1 µM[2] | None detected[3][4] |
| Tamoxifen | ~1-2[1] | ~10-100 µM (estimated based on relative potency) | Present[3][4] |
| Raloxifene | Data not readily available in direct comparison | ~10 µM[5] | Antagonist[6] |
Table 2: In Vivo Antiestrogenic Activity
| Compound | Uterine Weight in Immature Rats (Antagonist Effect) | Inhibition of Estradiol-Induced Uterine Growth |
| This compound | More potent antagonist than tamoxifen[7] | Effectively reverses estradiol-induced growth[8] |
| Tamoxifen | Partial agonist activity observed | Less effective at reversing estradiol-induced growth compared to this compound[7][8] |
| Raloxifene | Antagonist[6] | Effective in reducing the risk of invasive breast cancer[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor (ER) by measuring its ability to compete with radiolabeled estradiol for binding to the receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol containing the estrogen receptor.
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound.
-
Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture MCF-7 cells in standard medium until they reach approximately 70-80% confluency.
-
Hormone-deprive the cells by culturing them in phenol red-free medium with charcoal-stripped FBS for 2-3 days to minimize the influence of estrogens present in the serum.
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound, tamoxifen, raloxifene) in the presence of a low concentration of estradiol to stimulate proliferation. Include appropriate controls (vehicle control, estradiol alone).
-
Incubate the plates for a period of 4-6 days.
-
At the end of the incubation period, add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Plot the absorbance (as a percentage of the control) against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Mandatory Visualization
The following diagrams illustrate the mechanism of action and signaling pathways affected by this compound and other SERMs.
Caption: Mechanism of action of SERMs at the estrogen receptor.
Caption: Experimental workflow for in vitro anti-proliferation assay.
References
- 1. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
LY117018: A Potent Antiestrogen for Research and Drug Development
A comprehensive comparison of LY117018 with other selective estrogen receptor modulators (SERMs), supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound, a nonsteroidal compound, has demonstrated significant antiestrogenic activity, positioning it as a valuable tool for researchers in endocrinology and oncology. This guide provides an in-depth comparison of this compound with other well-known selective estrogen receptor modulators (SERMs), namely tamoxifen and raloxifene. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a clear overview of its relative potency and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the antiestrogenic activity of this compound, tamoxifen, and raloxifene.
Table 1: In Vitro Antiestrogenic Activity
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor α (%) | Inhibition of MCF-7 Cell Proliferation (IC50) | Estrogenic Activity (Progesterone Receptor Induction in MCF-7 cells) |
| This compound | ~100 (equal to estradiol)[1] | 1 µM[2] | None detected[3][4] |
| Tamoxifen | ~1-2[1] | ~10-100 µM (estimated based on relative potency) | Present[3][4] |
| Raloxifene | Data not readily available in direct comparison | ~10 µM[5] | Antagonist[6] |
Table 2: In Vivo Antiestrogenic Activity
| Compound | Uterine Weight in Immature Rats (Antagonist Effect) | Inhibition of Estradiol-Induced Uterine Growth |
| This compound | More potent antagonist than tamoxifen[7] | Effectively reverses estradiol-induced growth[8] |
| Tamoxifen | Partial agonist activity observed | Less effective at reversing estradiol-induced growth compared to this compound[7][8] |
| Raloxifene | Antagonist[6] | Effective in reducing the risk of invasive breast cancer[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor (ER) by measuring its ability to compete with radiolabeled estradiol for binding to the receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol containing the estrogen receptor.
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound.
-
Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture MCF-7 cells in standard medium until they reach approximately 70-80% confluency.
-
Hormone-deprive the cells by culturing them in phenol red-free medium with charcoal-stripped FBS for 2-3 days to minimize the influence of estrogens present in the serum.
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound, tamoxifen, raloxifene) in the presence of a low concentration of estradiol to stimulate proliferation. Include appropriate controls (vehicle control, estradiol alone).
-
Incubate the plates for a period of 4-6 days.
-
At the end of the incubation period, add a cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Plot the absorbance (as a percentage of the control) against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Mandatory Visualization
The following diagrams illustrate the mechanism of action and signaling pathways affected by this compound and other SERMs.
Caption: Mechanism of action of SERMs at the estrogen receptor.
Caption: Experimental workflow for in vitro anti-proliferation assay.
References
- 1. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of LY117018 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective estrogen receptor modulator (SERM) LY117018, cross-validating its effects in various cell lines and comparing its performance against other well-known SERMs, tamoxifen and raloxifene. The information is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Comparative Effects of SERMs on Cell Lines
The following tables summarize the observed effects of this compound and other SERMs on different cell lines, focusing on cell proliferation and other biological responses.
Table 1: Comparative Effects on Cell Proliferation
| Cell Line | Compound | Effect | Potency/Concentration | Citation |
| MCF-7 (ER+) | This compound | Inhibition of cell growth | 100-1000 times more potent than tamoxifen | [1] |
| This compound | IC50 of ~1 µM | [2] | ||
| Tamoxifen | Inhibition of cell growth | - | [1] | |
| T47D (ER+) | This compound | Inhibition of estradiol-induced cell proliferation | Not specified | [2] |
| Estradiol (E2) | Increased cell proliferation | 1 nM | [2] | |
| HCT8 (Colon Adenocarcinoma) | This compound | Reduced cell growth | Not specified | [3] |
| Desmoid Tumor Cells | This compound | Inhibited cell proliferation | Not specified | [3] |
| Colorectal Cancer Fibroblasts | This compound | Reduced cell growth | Not specified | [3] |
| MDA-MB-231 (ER-) | Tamoxifen | Inhibition of glutamine uptake, leading to suppressed proliferation | Dose-dependent | [4] |
| Raloxifene | Inhibition of glutamine uptake, leading to suppressed proliferation | Dose-dependent | [4] |
Table 2: Comparative Effects on Other Biological Parameters
| Cell Line/System | Compound | Parameter | Effect | Citation |
| MCF-7 | This compound | Estrogen Receptor (ER) Affinity | Higher than tamoxifen | [1] |
| This compound | Progesterone Receptor (PR) Induction | No induction | [1] | |
| Tamoxifen | Progesterone Receptor (PR) Induction | Induces PR | [1] | |
| ES-1 (MCF-7 variant) | This compound | Estradiol-induced t-PA expression | Blocks expression (100x more potent than tamoxifen) | [5] |
| T47D | This compound | p53 Level | 2- to 3-fold increase | [2] |
| This compound | pRb Phosphorylation | Hyperphosphorylation | [2] | |
| Estradiol (E2) | p53 Level | 2- to 3-fold increase | [2] | |
| Estradi | ||||
| ol (E2) | pRb Phosphorylation | Hyperphosphorylation | [2] | |
| Rat Liver Cells, Rat Glial Cells, Human Colon Carcinoma Cells, Human Breast Carcinoma Cells | This compound | Arachidonic Acid Release | Less effective than tamoxifen (approx. 5 times) | [3] |
| Tamoxifen | Arachidonic Acid Release | More effective than this compound | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Proliferation Assay (e.g., MTT or WST-8 Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, tamoxifen, or raloxifene. Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a drug that gives half-maximal response).
Western Blot Analysis for Signaling Proteins (e.g., p53, pRb)
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-phospho-pRb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Celecoxib and this compound Combination on Human Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen and the Rafoxifene analog this compound: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of LY117018 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective estrogen receptor modulator (SERM) LY117018, cross-validating its effects in various cell lines and comparing its performance against other well-known SERMs, tamoxifen and raloxifene. The information is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Comparative Effects of SERMs on Cell Lines
The following tables summarize the observed effects of this compound and other SERMs on different cell lines, focusing on cell proliferation and other biological responses.
Table 1: Comparative Effects on Cell Proliferation
| Cell Line | Compound | Effect | Potency/Concentration | Citation |
| MCF-7 (ER+) | This compound | Inhibition of cell growth | 100-1000 times more potent than tamoxifen | [1] |
| This compound | IC50 of ~1 µM | [2] | ||
| Tamoxifen | Inhibition of cell growth | - | [1] | |
| T47D (ER+) | This compound | Inhibition of estradiol-induced cell proliferation | Not specified | [2] |
| Estradiol (E2) | Increased cell proliferation | 1 nM | [2] | |
| HCT8 (Colon Adenocarcinoma) | This compound | Reduced cell growth | Not specified | [3] |
| Desmoid Tumor Cells | This compound | Inhibited cell proliferation | Not specified | [3] |
| Colorectal Cancer Fibroblasts | This compound | Reduced cell growth | Not specified | [3] |
| MDA-MB-231 (ER-) | Tamoxifen | Inhibition of glutamine uptake, leading to suppressed proliferation | Dose-dependent | [4] |
| Raloxifene | Inhibition of glutamine uptake, leading to suppressed proliferation | Dose-dependent | [4] |
Table 2: Comparative Effects on Other Biological Parameters
| Cell Line/System | Compound | Parameter | Effect | Citation |
| MCF-7 | This compound | Estrogen Receptor (ER) Affinity | Higher than tamoxifen | [1] |
| This compound | Progesterone Receptor (PR) Induction | No induction | [1] | |
| Tamoxifen | Progesterone Receptor (PR) Induction | Induces PR | [1] | |
| ES-1 (MCF-7 variant) | This compound | Estradiol-induced t-PA expression | Blocks expression (100x more potent than tamoxifen) | [5] |
| T47D | This compound | p53 Level | 2- to 3-fold increase | [2] |
| This compound | pRb Phosphorylation | Hyperphosphorylation | [2] | |
| Estradiol (E2) | p53 Level | 2- to 3-fold increase | [2] | |
| Estradi | ||||
| ol (E2) | pRb Phosphorylation | Hyperphosphorylation | [2] | |
| Rat Liver Cells, Rat Glial Cells, Human Colon Carcinoma Cells, Human Breast Carcinoma Cells | This compound | Arachidonic Acid Release | Less effective than tamoxifen (approx. 5 times) | [3] |
| Tamoxifen | Arachidonic Acid Release | More effective than this compound | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Proliferation Assay (e.g., MTT or WST-8 Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, tamoxifen, or raloxifene. Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a drug that gives half-maximal response).
Western Blot Analysis for Signaling Proteins (e.g., p53, pRb)
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-phospho-pRb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Celecoxib and this compound Combination on Human Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen and the Rafoxifene analog this compound: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of LY117018 and Fulvestrant: Two Estrogen Receptor Antagonists
In the landscape of endocrine therapies for estrogen receptor (ER)-positive breast cancer, the selective estrogen receptor modulator (SERM) LY117018 and the selective estrogen receptor degrader (SERD) fulvestrant represent two distinct classes of ER antagonists. This guide provides a comparative analysis of their mechanisms of action, biochemical properties, and preclinical anti-cancer activity, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and endocrine-based therapeutics.
Introduction to this compound and Fulvestrant
This compound , an analog of raloxifene, is a non-steroidal selective estrogen receptor modulator (SERM). SERMs are characterized by their tissue-selective estrogenic and anti-estrogenic effects. In breast cancer cells, this compound acts as an estrogen antagonist, inhibiting the proliferative effects of estradiol.
Fulvestrant , marketed as Faslodex®, is a steroidal pure antiestrogen and the first-in-class selective estrogen receptor degrader (SERD).[1][2] Unlike SERMs, fulvestrant lacks any known estrogenic agonist effects.[1] Its primary mechanism involves binding to the estrogen receptor and promoting its degradation, thereby ablating ER signaling.[1][3]
Chemical Structures
The chemical structures of this compound and fulvestrant are fundamentally different, underlying their distinct pharmacological profiles.
| Compound | Chemical Structure | Class |
| This compound | (6-hydroxy-2-(p-hydroxyphenyl)-benzo[b]thien-3-yl)(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)methanone | Non-steroidal SERM |
| Fulvestrant | 7α-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol | Steroidal SERD |
Mechanism of Action
The distinct mechanisms of action of this compound and fulvestrant at the molecular level are crucial to understanding their different biological effects.
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound competitively binds to the estrogen receptor, acting as an antagonist in breast tissue. This binding prevents the conformational changes in the ER that are necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, thereby inhibiting estrogen-driven cell proliferation.[4]
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant not only competitively binds to the estrogen receptor but also induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[1][3] This dual action of antagonism and degradation results in a more complete blockade of estrogen signaling compared to SERMs.[1][5]
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following tables summarize available quantitative data for this compound and fulvestrant from various preclinical studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (=100%) | Reference |
| This compound | 100% | [4] |
| Fulvestrant | 89% | [1][2][3] |
In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 (Concentration for 50% inhibition of cell growth) | Reference |
| This compound | Data not available in direct nM concentration. Reported to be 100-1000 times more potent than tamoxifen. | [4] |
| Fulvestrant | 0.29 nM | [5] |
| Fulvestrant | 0.8 nM | [5] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between individual studies.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or fulvestrant).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification of Binding: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to determine the effect of a compound on the proliferation of ER-positive MCF-7 breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a multi-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or fulvestrant) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 5-7 days) to allow for cell proliferation.
-
Fixation and Staining: The media is removed, and the cells are fixed with a solution like methanol. Subsequently, the fixed cells are stained with a crystal violet solution, which stains the cell nuclei.
-
Washing and Solubilization: Excess stain is washed away, and the stained cells are air-dried. The bound crystal violet is then solubilized with a solvent (e.g., Sorenson's buffer or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
In Vivo Antitumor Efficacy
Conclusion
This compound and fulvestrant are both potent antiestrogens that inhibit the growth of ER-positive breast cancer cells. However, they achieve this through distinct mechanisms. This compound acts as a classical SERM, competitively antagonizing estrogen binding to the ER. In contrast, fulvestrant is a SERD that not only blocks the ER but also promotes its degradation, leading to a more profound and sustained inhibition of ER signaling.
The available data suggests that both compounds have a high affinity for the estrogen receptor. While a direct comparison of their anti-proliferative potency is challenging without head-to-head studies, fulvestrant has demonstrated very potent inhibition of MCF-7 cell growth with IC50 values in the sub-nanomolar range. The choice between a SERM and a SERD for therapeutic development depends on various factors, including the specific molecular profile of the tumor, the potential for resistance development, and the desired tissue-specific effects. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of antiestrogens.
References
- 1. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of LY117018 and Fulvestrant: Two Estrogen Receptor Antagonists
In the landscape of endocrine therapies for estrogen receptor (ER)-positive breast cancer, the selective estrogen receptor modulator (SERM) LY117018 and the selective estrogen receptor degrader (SERD) fulvestrant represent two distinct classes of ER antagonists. This guide provides a comparative analysis of their mechanisms of action, biochemical properties, and preclinical anti-cancer activity, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and endocrine-based therapeutics.
Introduction to this compound and Fulvestrant
This compound , an analog of raloxifene, is a non-steroidal selective estrogen receptor modulator (SERM). SERMs are characterized by their tissue-selective estrogenic and anti-estrogenic effects. In breast cancer cells, this compound acts as an estrogen antagonist, inhibiting the proliferative effects of estradiol.
Fulvestrant , marketed as Faslodex®, is a steroidal pure antiestrogen and the first-in-class selective estrogen receptor degrader (SERD).[1][2] Unlike SERMs, fulvestrant lacks any known estrogenic agonist effects.[1] Its primary mechanism involves binding to the estrogen receptor and promoting its degradation, thereby ablating ER signaling.[1][3]
Chemical Structures
The chemical structures of this compound and fulvestrant are fundamentally different, underlying their distinct pharmacological profiles.
| Compound | Chemical Structure | Class |
| This compound | (6-hydroxy-2-(p-hydroxyphenyl)-benzo[b]thien-3-yl)(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)methanone | Non-steroidal SERM |
| Fulvestrant | 7α-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol | Steroidal SERD |
Mechanism of Action
The distinct mechanisms of action of this compound and fulvestrant at the molecular level are crucial to understanding their different biological effects.
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound competitively binds to the estrogen receptor, acting as an antagonist in breast tissue. This binding prevents the conformational changes in the ER that are necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, thereby inhibiting estrogen-driven cell proliferation.[4]
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant not only competitively binds to the estrogen receptor but also induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[1][3] This dual action of antagonism and degradation results in a more complete blockade of estrogen signaling compared to SERMs.[1][5]
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following tables summarize available quantitative data for this compound and fulvestrant from various preclinical studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (=100%) | Reference |
| This compound | 100% | [4] |
| Fulvestrant | 89% | [1][2][3] |
In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 (Concentration for 50% inhibition of cell growth) | Reference |
| This compound | Data not available in direct nM concentration. Reported to be 100-1000 times more potent than tamoxifen. | [4] |
| Fulvestrant | 0.29 nM | [5] |
| Fulvestrant | 0.8 nM | [5] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between individual studies.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or fulvestrant).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification of Binding: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to determine the effect of a compound on the proliferation of ER-positive MCF-7 breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a multi-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or fulvestrant) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 5-7 days) to allow for cell proliferation.
-
Fixation and Staining: The media is removed, and the cells are fixed with a solution like methanol. Subsequently, the fixed cells are stained with a crystal violet solution, which stains the cell nuclei.
-
Washing and Solubilization: Excess stain is washed away, and the stained cells are air-dried. The bound crystal violet is then solubilized with a solvent (e.g., Sorenson's buffer or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
In Vivo Antitumor Efficacy
Conclusion
This compound and fulvestrant are both potent antiestrogens that inhibit the growth of ER-positive breast cancer cells. However, they achieve this through distinct mechanisms. This compound acts as a classical SERM, competitively antagonizing estrogen binding to the ER. In contrast, fulvestrant is a SERD that not only blocks the ER but also promotes its degradation, leading to a more profound and sustained inhibition of ER signaling.
The available data suggests that both compounds have a high affinity for the estrogen receptor. While a direct comparison of their anti-proliferative potency is challenging without head-to-head studies, fulvestrant has demonstrated very potent inhibition of MCF-7 cell growth with IC50 values in the sub-nanomolar range. The choice between a SERM and a SERD for therapeutic development depends on various factors, including the specific molecular profile of the tumor, the potential for resistance development, and the desired tissue-specific effects. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of antiestrogens.
References
- 1. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
A Head-to-Head Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs), Featuring LY117018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) LY117018 with other prominent SERMs, primarily tamoxifen and raloxifene. The information is compiled from various in vitro and in vivo studies to facilitate a comprehensive understanding of their relative performance. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided.
Comparative Efficacy and Binding Affinity
Selective Estrogen Receptor Modulators (SERMs) exhibit tissue-specific estrogen agonist and antagonist effects. Their therapeutic utility is defined by their unique activity profiles in different tissues. This section compares this compound to other SERMs based on their binding affinity to the estrogen receptor (ER) and their efficacy in preclinical models.
In Vitro Studies
In human breast cancer cell lines, this compound has demonstrated potent antiestrogenic effects. One study found that in MCF-7 cells, this compound has a greater affinity for the estrogen receptor than tamoxifen and is 100-1000 times more potent at inhibiting cell growth.[1] Unlike tamoxifen, which can have some estrogenic effects like inducing progesterone receptor (PR) expression, this compound is reported to be devoid of such stimulatory effects.[1] Another study confirmed the high affinity of this compound for the ER, which was comparable to that of estradiol and about 100 times higher than that of tamoxifen.[2] This higher affinity may contribute to its potent antagonist activity.
| Compound | Cell Line | Parameter | Result | Citation |
| This compound | MCF-7 | ER Binding Affinity vs. Tamoxifen | Greater | [1] |
| This compound | MCF-7 | Inhibition of Cell Growth vs. Tamoxifen | 100-1000x more potent | [1] |
| This compound | MCF-7 | Progesterone Receptor (PR) Induction | No induction | [1] |
| Tamoxifen | MCF-7 | Progesterone Receptor (PR) Induction | Induces PR | [1] |
| This compound | ES-1 (MCF-7 variant) | ER Binding Affinity vs. Estradiol | Equal | [2] |
| This compound | ES-1 (MCF-7 variant) | ER Binding Affinity vs. Tamoxifen | ~100x higher | [2] |
In Vivo Studies: Uterine Effects and Bone Density
In animal models, this compound demonstrates a distinct profile compared to estradiol and tamoxifen. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound was shown to offset the reduction in bone mineral density.[3] While 17alpha-ethinyl estradiol also prevented bone loss, it caused a greater increase in uterine weight compared to this compound.[3] This suggests a favorable tissue-selective profile for this compound, with estrogenic effects on bone and anti-estrogenic or neutral effects on the uterus.
Further studies in immature ovariectomized rats showed that this compound could block and even reverse the uterotropic (uterine growth-stimulating) effects of estradiol.[4] Interestingly, this compound could not antagonize the uterotropic action of tamoxifen, suggesting these two SERMs might act through different molecular mechanisms.[4]
| Compound | Animal Model | Tissue | Effect | Citation |
| This compound | Oophorectomized Rat | Bone Mineral Density | Offsets reduction | [3] |
| 17alpha-ethinyl estradiol | Oophorectomized Rat | Bone Mineral Density | Prevents loss | [3] |
| This compound | Oophorectomized Rat | Uterus Weight | Less increase than estradiol | [3] |
| This compound | Immature Ovariectomized Rat | Uterus | Blocks and regresses estradiol-induced growth | [4] |
| This compound | Immature Ovariectomized Rat | Uterus | Does not antagonize tamoxifen-induced growth | [4] |
Signaling Pathways and Mechanisms of Action
The differential effects of SERMs are rooted in their ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different co-regulatory proteins (coactivators or corepressors) to target gene promoters.
This compound, like other SERMs, exerts its effects by binding to the estrogen receptor. This binding displaces heat shock proteins and induces a conformational change in the receptor, leading to dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. The specific conformation induced by the SERM determines whether coactivator or corepressor proteins are recruited, resulting in tissue-specific agonist or antagonist activity.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to allow for a critical evaluation of the data.
In Vitro Cell Proliferation and Receptor Binding Assays
-
Cell Lines: MCF-7 human breast adenocarcinoma cells, known to be estrogen-responsive, were commonly used.[1] An estradiol-sensitive variant, ES-1, was also utilized.[2]
-
Culture Conditions: Cells were typically maintained in a base medium supplemented with fetal bovine serum. For experiments, cells were often grown in medium with charcoal-stripped serum to remove endogenous steroids.
-
Cell Growth Inhibition Assay: Cells were plated and treated with varying concentrations of this compound or other SERMs, with or without estradiol. Cell proliferation was assessed after a defined period (e.g., 24 hours) by measuring DNA replication or cell count.[1][5]
-
Estrogen Receptor Binding Assay: The relative binding affinity of SERMs to the estrogen receptor was determined using competitive binding assays. This typically involved incubating cell lysates or purified ER with a radiolabeled estrogen (e.g., [3H]17β-estradiol) in the presence of increasing concentrations of the unlabeled competitor SERM. The concentration of the SERM that inhibits 50% of the radiolabeled estrogen binding (IC50) is used to calculate the relative binding affinity.[1][2]
-
Progesterone Receptor Induction Assay: To assess the estrogenic activity of the compounds, MCF-7 cells were treated with the SERMs, and the induction of progesterone receptor, an estrogen-regulated gene, was measured.[1]
In Vivo Animal Studies
-
Animal Models: Oophorectomized (also referred to as ovariectomized) female rats were frequently used as a model of postmenopausal conditions, particularly for studying osteoporosis and uterine effects.[3] Immature female rats were also used to assess the uterotropic and anti-uterotropic effects of the compounds.[4]
-
Treatment Administration: Compounds were administered through various routes, including oral gavage or subcutaneous injection, over a specified duration (e.g., 3 months).[3]
-
Bone Mineral Density (BMD) Measurement: BMD was determined in specific bones, such as the lumbar spine and femur, using techniques like dual-energy X-ray absorptiometry (DXA).[3]
-
Bone Remodeling Markers: Serum levels of bone formation markers (e.g., osteocalcin, alkaline phosphatase) and bone resorption markers (e.g., type I collagen carboxyterminal telopeptide) were measured to assess bone turnover.[3]
-
Uterine Weight Measurement: At the end of the study, animals were euthanized, and the uteri were excised and weighed to determine the uterotropic or anti-uterotropic effects of the treatments.[3][4]
Conclusion
The available preclinical data indicates that this compound is a potent SERM with a distinct pharmacological profile compared to tamoxifen and estradiol. Its high affinity for the estrogen receptor translates to potent anti-proliferative effects in breast cancer cells, seemingly without the partial agonist activity on the progesterone receptor that is observed with tamoxifen.[1] In vivo, this compound demonstrates beneficial estrogenic effects on bone while exhibiting antagonistic properties in the uterus, a desirable profile for the treatment of postmenopausal osteoporosis and potentially for breast cancer with a reduced risk of uterine stimulation.[3][4] The observation that this compound does not antagonize the uterotropic effects of tamoxifen suggests different mechanisms of action that warrant further investigation.[4] This compilation of head-to-head data provides a valuable resource for researchers in the field of endocrinology and oncology for the continued development and evaluation of novel SERMs.
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for biological action of the antiestrogens this compound and tamoxifen by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs), Featuring LY117018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) LY117018 with other prominent SERMs, primarily tamoxifen and raloxifene. The information is compiled from various in vitro and in vivo studies to facilitate a comprehensive understanding of their relative performance. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided.
Comparative Efficacy and Binding Affinity
Selective Estrogen Receptor Modulators (SERMs) exhibit tissue-specific estrogen agonist and antagonist effects. Their therapeutic utility is defined by their unique activity profiles in different tissues. This section compares this compound to other SERMs based on their binding affinity to the estrogen receptor (ER) and their efficacy in preclinical models.
In Vitro Studies
In human breast cancer cell lines, this compound has demonstrated potent antiestrogenic effects. One study found that in MCF-7 cells, this compound has a greater affinity for the estrogen receptor than tamoxifen and is 100-1000 times more potent at inhibiting cell growth.[1] Unlike tamoxifen, which can have some estrogenic effects like inducing progesterone receptor (PR) expression, this compound is reported to be devoid of such stimulatory effects.[1] Another study confirmed the high affinity of this compound for the ER, which was comparable to that of estradiol and about 100 times higher than that of tamoxifen.[2] This higher affinity may contribute to its potent antagonist activity.
| Compound | Cell Line | Parameter | Result | Citation |
| This compound | MCF-7 | ER Binding Affinity vs. Tamoxifen | Greater | [1] |
| This compound | MCF-7 | Inhibition of Cell Growth vs. Tamoxifen | 100-1000x more potent | [1] |
| This compound | MCF-7 | Progesterone Receptor (PR) Induction | No induction | [1] |
| Tamoxifen | MCF-7 | Progesterone Receptor (PR) Induction | Induces PR | [1] |
| This compound | ES-1 (MCF-7 variant) | ER Binding Affinity vs. Estradiol | Equal | [2] |
| This compound | ES-1 (MCF-7 variant) | ER Binding Affinity vs. Tamoxifen | ~100x higher | [2] |
In Vivo Studies: Uterine Effects and Bone Density
In animal models, this compound demonstrates a distinct profile compared to estradiol and tamoxifen. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound was shown to offset the reduction in bone mineral density.[3] While 17alpha-ethinyl estradiol also prevented bone loss, it caused a greater increase in uterine weight compared to this compound.[3] This suggests a favorable tissue-selective profile for this compound, with estrogenic effects on bone and anti-estrogenic or neutral effects on the uterus.
Further studies in immature ovariectomized rats showed that this compound could block and even reverse the uterotropic (uterine growth-stimulating) effects of estradiol.[4] Interestingly, this compound could not antagonize the uterotropic action of tamoxifen, suggesting these two SERMs might act through different molecular mechanisms.[4]
| Compound | Animal Model | Tissue | Effect | Citation |
| This compound | Oophorectomized Rat | Bone Mineral Density | Offsets reduction | [3] |
| 17alpha-ethinyl estradiol | Oophorectomized Rat | Bone Mineral Density | Prevents loss | [3] |
| This compound | Oophorectomized Rat | Uterus Weight | Less increase than estradiol | [3] |
| This compound | Immature Ovariectomized Rat | Uterus | Blocks and regresses estradiol-induced growth | [4] |
| This compound | Immature Ovariectomized Rat | Uterus | Does not antagonize tamoxifen-induced growth | [4] |
Signaling Pathways and Mechanisms of Action
The differential effects of SERMs are rooted in their ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different co-regulatory proteins (coactivators or corepressors) to target gene promoters.
This compound, like other SERMs, exerts its effects by binding to the estrogen receptor. This binding displaces heat shock proteins and induces a conformational change in the receptor, leading to dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. The specific conformation induced by the SERM determines whether coactivator or corepressor proteins are recruited, resulting in tissue-specific agonist or antagonist activity.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to allow for a critical evaluation of the data.
In Vitro Cell Proliferation and Receptor Binding Assays
-
Cell Lines: MCF-7 human breast adenocarcinoma cells, known to be estrogen-responsive, were commonly used.[1] An estradiol-sensitive variant, ES-1, was also utilized.[2]
-
Culture Conditions: Cells were typically maintained in a base medium supplemented with fetal bovine serum. For experiments, cells were often grown in medium with charcoal-stripped serum to remove endogenous steroids.
-
Cell Growth Inhibition Assay: Cells were plated and treated with varying concentrations of this compound or other SERMs, with or without estradiol. Cell proliferation was assessed after a defined period (e.g., 24 hours) by measuring DNA replication or cell count.[1][5]
-
Estrogen Receptor Binding Assay: The relative binding affinity of SERMs to the estrogen receptor was determined using competitive binding assays. This typically involved incubating cell lysates or purified ER with a radiolabeled estrogen (e.g., [3H]17β-estradiol) in the presence of increasing concentrations of the unlabeled competitor SERM. The concentration of the SERM that inhibits 50% of the radiolabeled estrogen binding (IC50) is used to calculate the relative binding affinity.[1][2]
-
Progesterone Receptor Induction Assay: To assess the estrogenic activity of the compounds, MCF-7 cells were treated with the SERMs, and the induction of progesterone receptor, an estrogen-regulated gene, was measured.[1]
In Vivo Animal Studies
-
Animal Models: Oophorectomized (also referred to as ovariectomized) female rats were frequently used as a model of postmenopausal conditions, particularly for studying osteoporosis and uterine effects.[3] Immature female rats were also used to assess the uterotropic and anti-uterotropic effects of the compounds.[4]
-
Treatment Administration: Compounds were administered through various routes, including oral gavage or subcutaneous injection, over a specified duration (e.g., 3 months).[3]
-
Bone Mineral Density (BMD) Measurement: BMD was determined in specific bones, such as the lumbar spine and femur, using techniques like dual-energy X-ray absorptiometry (DXA).[3]
-
Bone Remodeling Markers: Serum levels of bone formation markers (e.g., osteocalcin, alkaline phosphatase) and bone resorption markers (e.g., type I collagen carboxyterminal telopeptide) were measured to assess bone turnover.[3]
-
Uterine Weight Measurement: At the end of the study, animals were euthanized, and the uteri were excised and weighed to determine the uterotropic or anti-uterotropic effects of the treatments.[3][4]
Conclusion
The available preclinical data indicates that this compound is a potent SERM with a distinct pharmacological profile compared to tamoxifen and estradiol. Its high affinity for the estrogen receptor translates to potent anti-proliferative effects in breast cancer cells, seemingly without the partial agonist activity on the progesterone receptor that is observed with tamoxifen.[1] In vivo, this compound demonstrates beneficial estrogenic effects on bone while exhibiting antagonistic properties in the uterus, a desirable profile for the treatment of postmenopausal osteoporosis and potentially for breast cancer with a reduced risk of uterine stimulation.[3][4] The observation that this compound does not antagonize the uterotropic effects of tamoxifen suggests different mechanisms of action that warrant further investigation.[4] This compilation of head-to-head data provides a valuable resource for researchers in the field of endocrinology and oncology for the continued development and evaluation of novel SERMs.
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for biological action of the antiestrogens this compound and tamoxifen by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of LY117018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY117018 with other selective estrogen receptor modulators (SERMs), focusing on its molecular targets and performance based on available experimental data. This compound, a nonsteroidal benzothiophene derivative, is a potent antiestrogen that has been evaluated for its efficacy in estrogen receptor-positive breast cancer.[1][2] This document summarizes its binding affinity, cellular effects, and potential off-target interactions in comparison to other well-established SERMs, tamoxifen and raloxifene.
Comparative Analysis of SERM Performance
The primary molecular target of this compound is the estrogen receptor (ER), where it acts as a competitive antagonist to estradiol.[1] Its efficacy is often compared to that of tamoxifen, a first-generation SERM, and raloxifene, another benzothiophene derivative.
Estrogen Receptor Binding Affinity
While direct comparative studies providing precise Ki values for this compound, tamoxifen, and raloxifene from a single study are limited in the available literature, qualitative and relative comparisons consistently indicate the high affinity of this compound for the estrogen receptor.
| Compound | Relative Binding Affinity (Estradiol = 100%) | Notes |
| This compound | Higher than tamoxifen; reported to be equal to estradiol in MCF-7 and ES-1 cells.[1][3] | Studies indicate a significantly greater affinity for the ER compared to tamoxifen.[1] |
| Tamoxifen | Lower than 4-hydroxytamoxifen (active metabolite). | The affinity of tamoxifen itself is modest, but its active metabolite, 4-hydroxytamoxifen, has a much higher affinity, comparable to estradiol.[4][5] |
| Raloxifene | Similar to estradiol.[6][7] | Binds with high affinity to both ERα and ERβ.[6] |
Anti-proliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)
The inhibitory concentration (IC50) for cell proliferation is a key metric for evaluating the potency of antiestrogens. The following table summarizes reported IC50 values for this compound and its alternatives in the MCF-7 breast cancer cell line. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | Reported IC50 Range in MCF-7 Cells (µM) | Notes |
| This compound | 100-1000 times more potent than tamoxifen.[1] | Specific IC50 values from direct comparative studies are not readily available. |
| Tamoxifen | 0.5 - 27 | A wide range of IC50 values has been reported, reflecting inter-study variability.[2][8][9][10][11] |
| Raloxifene | ~0.08 - 68.3 | Potent inhibition has been observed, with some studies reporting very low IC50 values.[3][12][13] |
Potential Off-Target Effects and Alternative Signaling Pathways
While the primary mechanism of this compound is ER antagonism, some studies suggest the possibility of other molecular interactions.
-
Distinct Binding Sites: In desmoid tumor cells, this compound inhibited cell proliferation without displacing estradiol binding, suggesting the existence of distinct binding sites in this cell type.
-
ERK1/2 Signaling: this compound has been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.
-
Nitric Oxide (NO) Production: The effects of this compound may be mediated through both NO-dependent and -independent mechanisms, suggesting an interaction with the nitric oxide synthase (NOS) pathway.[13]
Further research, including comprehensive kinome screening, is required to fully elucidate the off-target profile of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estradiol.
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and estradiol (for standard curve).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture at 4°C to reach binding equilibrium.
-
Add dextran-coated charcoal suspension to each tube to adsorb unbound steroids.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound, tamoxifen, raloxifene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot for p53 and pRb Phosphorylation
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation.
Materials:
-
MCF-7 or T47D cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-phospho-pRb, anti-total pRb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway of Estrogen and SERMs
Caption: Simplified signaling pathway of estrogen and the antagonistic action of SERMs like this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for confirming the molecular targets and characterizing the activity of this compound.
Logical Relationship of SERM Comparison
Caption: Logical relationship for the comparative analysis of this compound against other SERMs.
References
- 1. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epi-allelic Erk1 and Erk2 knockdown series for quantitative analysis of T cell Erk regulation and IL-2 production [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors with Antiepileptic Properties Identified with a Novel in Vitro Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen and the Rafoxifene analog this compound: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming the Molecular Targets of LY117018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY117018 with other selective estrogen receptor modulators (SERMs), focusing on its molecular targets and performance based on available experimental data. This compound, a nonsteroidal benzothiophene derivative, is a potent antiestrogen that has been evaluated for its efficacy in estrogen receptor-positive breast cancer.[1][2] This document summarizes its binding affinity, cellular effects, and potential off-target interactions in comparison to other well-established SERMs, tamoxifen and raloxifene.
Comparative Analysis of SERM Performance
The primary molecular target of this compound is the estrogen receptor (ER), where it acts as a competitive antagonist to estradiol.[1] Its efficacy is often compared to that of tamoxifen, a first-generation SERM, and raloxifene, another benzothiophene derivative.
Estrogen Receptor Binding Affinity
While direct comparative studies providing precise Ki values for this compound, tamoxifen, and raloxifene from a single study are limited in the available literature, qualitative and relative comparisons consistently indicate the high affinity of this compound for the estrogen receptor.
| Compound | Relative Binding Affinity (Estradiol = 100%) | Notes |
| This compound | Higher than tamoxifen; reported to be equal to estradiol in MCF-7 and ES-1 cells.[1][3] | Studies indicate a significantly greater affinity for the ER compared to tamoxifen.[1] |
| Tamoxifen | Lower than 4-hydroxytamoxifen (active metabolite). | The affinity of tamoxifen itself is modest, but its active metabolite, 4-hydroxytamoxifen, has a much higher affinity, comparable to estradiol.[4][5] |
| Raloxifene | Similar to estradiol.[6][7] | Binds with high affinity to both ERα and ERβ.[6] |
Anti-proliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)
The inhibitory concentration (IC50) for cell proliferation is a key metric for evaluating the potency of antiestrogens. The following table summarizes reported IC50 values for this compound and its alternatives in the MCF-7 breast cancer cell line. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | Reported IC50 Range in MCF-7 Cells (µM) | Notes |
| This compound | 100-1000 times more potent than tamoxifen.[1] | Specific IC50 values from direct comparative studies are not readily available. |
| Tamoxifen | 0.5 - 27 | A wide range of IC50 values has been reported, reflecting inter-study variability.[2][8][9][10][11] |
| Raloxifene | ~0.08 - 68.3 | Potent inhibition has been observed, with some studies reporting very low IC50 values.[3][12][13] |
Potential Off-Target Effects and Alternative Signaling Pathways
While the primary mechanism of this compound is ER antagonism, some studies suggest the possibility of other molecular interactions.
-
Distinct Binding Sites: In desmoid tumor cells, this compound inhibited cell proliferation without displacing estradiol binding, suggesting the existence of distinct binding sites in this cell type.
-
ERK1/2 Signaling: this compound has been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.
-
Nitric Oxide (NO) Production: The effects of this compound may be mediated through both NO-dependent and -independent mechanisms, suggesting an interaction with the nitric oxide synthase (NOS) pathway.[13]
Further research, including comprehensive kinome screening, is required to fully elucidate the off-target profile of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estradiol.
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, tamoxifen, raloxifene)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and estradiol (for standard curve).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture at 4°C to reach binding equilibrium.
-
Add dextran-coated charcoal suspension to each tube to adsorb unbound steroids.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound, tamoxifen, raloxifene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot for p53 and pRb Phosphorylation
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation.
Materials:
-
MCF-7 or T47D cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-phospho-pRb, anti-total pRb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway of Estrogen and SERMs
Caption: Simplified signaling pathway of estrogen and the antagonistic action of SERMs like this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for confirming the molecular targets and characterizing the activity of this compound.
Logical Relationship of SERM Comparison
Caption: Logical relationship for the comparative analysis of this compound against other SERMs.
References
- 1. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epi-allelic Erk1 and Erk2 knockdown series for quantitative analysis of T cell Erk regulation and IL-2 production [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors with Antiepileptic Properties Identified with a Novel in Vitro Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen and the Rafoxifene analog this compound: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Replicating Key Findings from LY117018 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective estrogen receptor modulator (SERM) LY117018 with the well-established alternative, tamoxifen. The information is curated from preclinical research to support further investigation and drug development efforts.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to tamoxifen, based on available preclinical data. It is important to note that direct head-to-head quantitative comparisons in single studies are limited; therefore, data from multiple sources have been compiled.
| Parameter | This compound | Tamoxifen | 4-Hydroxytamoxifen (Active Metabolite) | Source |
| Cell Growth Inhibition (MCF-7 Cells) | 100-1000x more potent than Tamoxifen | IC50: 17.26 µM | IC50: 27 µM | [1] |
| Estrogen Receptor (ER) Binding Affinity | ~100x higher affinity than Tamoxifen | Lower affinity | 25-50x higher affinity than Tamoxifen | [2] |
Note: The IC50 values for Tamoxifen and 4-Hydroxytamoxifen are from separate studies and are provided for comparative context. The potency of this compound is described relative to Tamoxifen.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
MCF-7 Cell Proliferation Assay
This protocol outlines the steps to assess the anti-proliferative effects of this compound and tamoxifen on the estrogen receptor-positive human breast cancer cell line, MCF-7.
1. Cell Culture and Maintenance:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic effects from the medium.
2. Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and tamoxifen in the estrogen-free medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubate the plates for 6 days.
-
Assess cell viability using a suitable method, such as the MTT assay or a crystal violet staining assay.
-
Measure the absorbance or fluorescence to determine the percentage of cell growth inhibition relative to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Estrogen Receptor Competitive Binding Assay
This protocol describes how to determine the relative binding affinity of this compound and tamoxifen for the estrogen receptor.
1. Preparation of Uterine Cytosol:
-
Prepare cytosol from the uteri of ovariectomized rats, which serves as a source of estrogen receptors.
-
Homogenize the uterine tissue in a buffer (e.g., Tris-EDTA buffer) and centrifuge to obtain the cytosolic fraction.
2. Binding Assay:
-
In assay tubes, combine a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) with increasing concentrations of the unlabeled competitor compounds (this compound or tamoxifen).
-
Add the uterine cytosol to each tube and incubate to allow competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of radioligand binding against the logarithm of the competitor concentration.
-
Determine the concentration of the competitor that inhibits 50% of the radioligand binding (IC50).
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).
Mandatory Visualization
Signaling Pathway of this compound as a SERM
The following diagram illustrates the mechanism of action of this compound as a selective estrogen receptor modulator.
Caption: Mechanism of this compound as a competitive antagonist of the estrogen receptor.
Experimental Workflow: MCF-7 Proliferation Assay
The following diagram outlines the workflow for the MCF-7 cell proliferation assay.
Caption: Workflow for assessing cell proliferation in MCF-7 cells.
Clinical Trial Information
A thorough search of publicly available clinical trial databases did not yield any significant results for clinical trials specifically investigating this compound for the treatment of breast cancer. This suggests that the compound may not have progressed to later stages of clinical development for this indication or that the data is not publicly disclosed.
Conclusion
The preclinical data strongly suggest that this compound is a potent selective estrogen receptor modulator with significantly higher anti-proliferative activity and binding affinity for the estrogen receptor compared to tamoxifen in in-vitro models. However, the lack of available clinical trial data for breast cancer treatment warrants further investigation to determine its clinical efficacy and safety profile. The provided experimental protocols and diagrams are intended to aid researchers in replicating and building upon these foundational findings.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from LY117018 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective estrogen receptor modulator (SERM) LY117018 with the well-established alternative, tamoxifen. The information is curated from preclinical research to support further investigation and drug development efforts.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to tamoxifen, based on available preclinical data. It is important to note that direct head-to-head quantitative comparisons in single studies are limited; therefore, data from multiple sources have been compiled.
| Parameter | This compound | Tamoxifen | 4-Hydroxytamoxifen (Active Metabolite) | Source |
| Cell Growth Inhibition (MCF-7 Cells) | 100-1000x more potent than Tamoxifen | IC50: 17.26 µM | IC50: 27 µM | [1] |
| Estrogen Receptor (ER) Binding Affinity | ~100x higher affinity than Tamoxifen | Lower affinity | 25-50x higher affinity than Tamoxifen | [2] |
Note: The IC50 values for Tamoxifen and 4-Hydroxytamoxifen are from separate studies and are provided for comparative context. The potency of this compound is described relative to Tamoxifen.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
MCF-7 Cell Proliferation Assay
This protocol outlines the steps to assess the anti-proliferative effects of this compound and tamoxifen on the estrogen receptor-positive human breast cancer cell line, MCF-7.
1. Cell Culture and Maintenance:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic effects from the medium.
2. Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and tamoxifen in the estrogen-free medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubate the plates for 6 days.
-
Assess cell viability using a suitable method, such as the MTT assay or a crystal violet staining assay.
-
Measure the absorbance or fluorescence to determine the percentage of cell growth inhibition relative to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Estrogen Receptor Competitive Binding Assay
This protocol describes how to determine the relative binding affinity of this compound and tamoxifen for the estrogen receptor.
1. Preparation of Uterine Cytosol:
-
Prepare cytosol from the uteri of ovariectomized rats, which serves as a source of estrogen receptors.
-
Homogenize the uterine tissue in a buffer (e.g., Tris-EDTA buffer) and centrifuge to obtain the cytosolic fraction.
2. Binding Assay:
-
In assay tubes, combine a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) with increasing concentrations of the unlabeled competitor compounds (this compound or tamoxifen).
-
Add the uterine cytosol to each tube and incubate to allow competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of radioligand binding against the logarithm of the competitor concentration.
-
Determine the concentration of the competitor that inhibits 50% of the radioligand binding (IC50).
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).
Mandatory Visualization
Signaling Pathway of this compound as a SERM
The following diagram illustrates the mechanism of action of this compound as a selective estrogen receptor modulator.
Caption: Mechanism of this compound as a competitive antagonist of the estrogen receptor.
Experimental Workflow: MCF-7 Proliferation Assay
The following diagram outlines the workflow for the MCF-7 cell proliferation assay.
Caption: Workflow for assessing cell proliferation in MCF-7 cells.
Clinical Trial Information
A thorough search of publicly available clinical trial databases did not yield any significant results for clinical trials specifically investigating this compound for the treatment of breast cancer. This suggests that the compound may not have progressed to later stages of clinical development for this indication or that the data is not publicly disclosed.
Conclusion
The preclinical data strongly suggest that this compound is a potent selective estrogen receptor modulator with significantly higher anti-proliferative activity and binding affinity for the estrogen receptor compared to tamoxifen in in-vitro models. However, the lack of available clinical trial data for breast cancer treatment warrants further investigation to determine its clinical efficacy and safety profile. The provided experimental protocols and diagrams are intended to aid researchers in replicating and building upon these foundational findings.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LY117018's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the selective estrogen receptor modulator (SERM) LY117018 with other relevant SERMs: tamoxifen, raloxifene, and bazedoxifene. The information is supported by experimental data from publicly available scientific literature.
Comparative Potency of Selected SERMs
The potency of a SERM is primarily determined by its binding affinity to the estrogen receptor (ER) and its ability to inhibit estrogen-induced cell proliferation. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Relative to Estradiol) | Dissociation Constant (Ki) |
| This compound | Equal to Estradiol[1] | Not explicitly reported, but has a greater affinity for the estrogen receptor than tamoxifen[2] |
| Tamoxifen | Lower than this compound[2] | ~2.8 nM (for 4-hydroxytamoxifen, an active metabolite) |
| Raloxifene | High | Not explicitly reported |
| Bazedoxifene | High | Not explicitly reported |
Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Breast Cancer Cells
| Compound | IC50 (Concentration for 50% inhibition) | Relative Potency |
| This compound | Not explicitly reported, but 100-1000 times more potent than tamoxifen[2] | High |
| Tamoxifen | Varies (micromolar range) | Standard |
| Raloxifene | Varies (nanomolar to micromolar range) | High |
| Bazedoxifene | Varies (nanomolar range) | High |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive estrogen receptor binding assays and cell proliferation assays using estrogen-responsive cell lines like MCF-7.
Competitive Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]estradiol, for binding to the receptor.
General Protocol:
-
Preparation of ER-containing extracts: Cytosolic extracts containing estrogen receptors are prepared from estrogen-sensitive tissues (e.g., rat uterus) or cell lines (e.g., MCF-7).
-
Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the ER-containing extract in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or other SERMs).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This is commonly achieved using methods like dextran-coated charcoal, hydroxylapatite, or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and is known as the IC50 value. The dissociation constant (Ki) can then be calculated from the IC50 value. The Relative Binding Affinity (RBA) is often calculated by comparing the IC50 of the test compound to the IC50 of estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the ability of a compound to inhibit the estrogen-stimulated growth of the human breast cancer cell line MCF-7, which is an estrogen-receptor positive cell line.
General Protocol:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium. Prior to the experiment, the cells are typically deprived of estrogens by culturing them in a medium containing charcoal-stripped serum.
-
Treatment: The cells are then treated with a constant, proliferation-stimulating concentration of estradiol in the presence of varying concentrations of the test compound (e.g., this compound). Control groups include cells treated with vehicle, estradiol alone, and the test compound alone.
-
Incubation: The cells are incubated for a period of several days (typically 6-7 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: The number of viable cells is determined using various methods, such as:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
Colorimetric assays: Such as the MTT or SRB assays, which measure metabolic activity or total protein content, respectively, as an indicator of cell number.
-
DNA quantification: Using fluorescent dyes that bind to DNA.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation is determined as the IC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Estrogen Receptor Signaling Pathway.
References
Independent Verification of LY117018's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the selective estrogen receptor modulator (SERM) LY117018 with other relevant SERMs: tamoxifen, raloxifene, and bazedoxifene. The information is supported by experimental data from publicly available scientific literature.
Comparative Potency of Selected SERMs
The potency of a SERM is primarily determined by its binding affinity to the estrogen receptor (ER) and its ability to inhibit estrogen-induced cell proliferation. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Relative to Estradiol) | Dissociation Constant (Ki) |
| This compound | Equal to Estradiol[1] | Not explicitly reported, but has a greater affinity for the estrogen receptor than tamoxifen[2] |
| Tamoxifen | Lower than this compound[2] | ~2.8 nM (for 4-hydroxytamoxifen, an active metabolite) |
| Raloxifene | High | Not explicitly reported |
| Bazedoxifene | High | Not explicitly reported |
Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Breast Cancer Cells
| Compound | IC50 (Concentration for 50% inhibition) | Relative Potency |
| This compound | Not explicitly reported, but 100-1000 times more potent than tamoxifen[2] | High |
| Tamoxifen | Varies (micromolar range) | Standard |
| Raloxifene | Varies (nanomolar to micromolar range) | High |
| Bazedoxifene | Varies (nanomolar range) | High |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive estrogen receptor binding assays and cell proliferation assays using estrogen-responsive cell lines like MCF-7.
Competitive Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]estradiol, for binding to the receptor.
General Protocol:
-
Preparation of ER-containing extracts: Cytosolic extracts containing estrogen receptors are prepared from estrogen-sensitive tissues (e.g., rat uterus) or cell lines (e.g., MCF-7).
-
Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the ER-containing extract in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or other SERMs).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This is commonly achieved using methods like dextran-coated charcoal, hydroxylapatite, or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and is known as the IC50 value. The dissociation constant (Ki) can then be calculated from the IC50 value. The Relative Binding Affinity (RBA) is often calculated by comparing the IC50 of the test compound to the IC50 of estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the ability of a compound to inhibit the estrogen-stimulated growth of the human breast cancer cell line MCF-7, which is an estrogen-receptor positive cell line.
General Protocol:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium. Prior to the experiment, the cells are typically deprived of estrogens by culturing them in a medium containing charcoal-stripped serum.
-
Treatment: The cells are then treated with a constant, proliferation-stimulating concentration of estradiol in the presence of varying concentrations of the test compound (e.g., this compound). Control groups include cells treated with vehicle, estradiol alone, and the test compound alone.
-
Incubation: The cells are incubated for a period of several days (typically 6-7 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: The number of viable cells is determined using various methods, such as:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
Colorimetric assays: Such as the MTT or SRB assays, which measure metabolic activity or total protein content, respectively, as an indicator of cell number.
-
DNA quantification: Using fluorescent dyes that bind to DNA.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation is determined as the IC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Estrogen Receptor Signaling Pathway.
References
A Comparative Analysis of LY117018 and Estradiol: Differential Effects on Estrogen Receptor Signaling and Target Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) LY117018 and the endogenous estrogen, 17β-estradiol. We delve into their differential effects on estrogen receptors, downstream signaling pathways, and target tissue responses, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Action
| Feature | This compound | 17β-Estradiol |
| Classification | Selective Estrogen Receptor Modulator (SERM) | Natural Estrogen |
| Primary Mechanism | Mixed agonist/antagonist of Estrogen Receptors (ERs) | Agonist of Estrogen Receptors (ERs) |
| Receptor Binding | Binds to both ERα and ERβ | Binds to both ERα and ERβ |
| Effect on Breast Tissue | Primarily antagonistic (anti-estrogenic) | Primarily agonistic (estrogenic) |
| Effect on Uterine Tissue | Primarily antagonistic (anti-estrogenic) | Primarily agonistic (estrogenic) |
| Effect on Bone Tissue | Primarily agonistic (estrogenic) | Agonistic (estrogenic) |
| Effect on Cardiovascular System | Complex; can have beneficial effects on lipid profiles and nitric oxide release | Generally protective, but can have prothrombotic effects |
Data Presentation: A Quantitative Comparison
Estrogen Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and action. The following table summarizes the relative binding affinities (RBA) of this compound and estradiol for the two main estrogen receptor subtypes, ERα and ERβ.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. [3H]-Estradiol | Reference |
| This compound | ERα | High, comparable to estradiol | [1] |
| ERβ | High | [2] | |
| 17β-Estradiol | ERα | 100% (by definition) | [1] |
| ERβ | 100% (by definition) | [2] |
Note: this compound is a close analog of raloxifene, and much of the publicly available quantitative data is for raloxifene. Studies indicate that this compound has a high affinity for the estrogen receptor, comparable to that of estradiol.[1]
In Vitro Proliferation of MCF-7 Breast Cancer Cells
The MCF-7 cell line is an estrogen-responsive human breast adenocarcinoma cell line widely used to assess the estrogenic or anti-estrogenic potential of compounds.
| Treatment | Concentration | Effect on MCF-7 Cell Proliferation | Reference |
| 17β-Estradiol | 10-10 M | Stimulation of proliferation | |
| This compound | 10-8 M - 10-6 M | Inhibition of estradiol-induced proliferation | |
| This compound (alone) | Wide range | Devoid of estrogenic (proliferative) effects |
In Vivo Uterine Response in Ovariectomized Rats
The uterotrophic assay in ovariectomized (OVX) rodents is a standard in vivo test to determine the estrogenic or anti-estrogenic effects of a substance on the uterus.
| Treatment | Animal Model | Effect on Uterine Weight | Reference |
| 17β-Estradiol | Immature OVX Rats | Significant increase (uterotrophic effect) | [3] |
| This compound | Immature OVX Rats | Blocks or regresses estradiol-induced uterine growth | [3] |
| This compound (alone) | Immature OVX Rats | Weakly estrogenic at high doses, but primarily antagonistic | [4] |
Signaling Pathways: A Tale of Two Ligands
Estradiol and this compound both exert their effects by binding to estrogen receptors, but the resulting conformational changes in the receptor lead to differential recruitment of co-activator and co-repressor proteins, ultimately influencing gene transcription in a tissue-specific manner.
Estradiol Signaling Pathway
Estradiol, as a natural agonist, primarily activates estrogenic signaling pathways.
References
A Comparative Analysis of LY117018 and Estradiol: Differential Effects on Estrogen Receptor Signaling and Target Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) LY117018 and the endogenous estrogen, 17β-estradiol. We delve into their differential effects on estrogen receptors, downstream signaling pathways, and target tissue responses, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Action
| Feature | This compound | 17β-Estradiol |
| Classification | Selective Estrogen Receptor Modulator (SERM) | Natural Estrogen |
| Primary Mechanism | Mixed agonist/antagonist of Estrogen Receptors (ERs) | Agonist of Estrogen Receptors (ERs) |
| Receptor Binding | Binds to both ERα and ERβ | Binds to both ERα and ERβ |
| Effect on Breast Tissue | Primarily antagonistic (anti-estrogenic) | Primarily agonistic (estrogenic) |
| Effect on Uterine Tissue | Primarily antagonistic (anti-estrogenic) | Primarily agonistic (estrogenic) |
| Effect on Bone Tissue | Primarily agonistic (estrogenic) | Agonistic (estrogenic) |
| Effect on Cardiovascular System | Complex; can have beneficial effects on lipid profiles and nitric oxide release | Generally protective, but can have prothrombotic effects |
Data Presentation: A Quantitative Comparison
Estrogen Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and action. The following table summarizes the relative binding affinities (RBA) of this compound and estradiol for the two main estrogen receptor subtypes, ERα and ERβ.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. [3H]-Estradiol | Reference |
| This compound | ERα | High, comparable to estradiol | [1] |
| ERβ | High | [2] | |
| 17β-Estradiol | ERα | 100% (by definition) | [1] |
| ERβ | 100% (by definition) | [2] |
Note: this compound is a close analog of raloxifene, and much of the publicly available quantitative data is for raloxifene. Studies indicate that this compound has a high affinity for the estrogen receptor, comparable to that of estradiol.[1]
In Vitro Proliferation of MCF-7 Breast Cancer Cells
The MCF-7 cell line is an estrogen-responsive human breast adenocarcinoma cell line widely used to assess the estrogenic or anti-estrogenic potential of compounds.
| Treatment | Concentration | Effect on MCF-7 Cell Proliferation | Reference |
| 17β-Estradiol | 10-10 M | Stimulation of proliferation | |
| This compound | 10-8 M - 10-6 M | Inhibition of estradiol-induced proliferation | |
| This compound (alone) | Wide range | Devoid of estrogenic (proliferative) effects |
In Vivo Uterine Response in Ovariectomized Rats
The uterotrophic assay in ovariectomized (OVX) rodents is a standard in vivo test to determine the estrogenic or anti-estrogenic effects of a substance on the uterus.
| Treatment | Animal Model | Effect on Uterine Weight | Reference |
| 17β-Estradiol | Immature OVX Rats | Significant increase (uterotrophic effect) | [3] |
| This compound | Immature OVX Rats | Blocks or regresses estradiol-induced uterine growth | [3] |
| This compound (alone) | Immature OVX Rats | Weakly estrogenic at high doses, but primarily antagonistic | [4] |
Signaling Pathways: A Tale of Two Ligands
Estradiol and this compound both exert their effects by binding to estrogen receptors, but the resulting conformational changes in the receptor lead to differential recruitment of co-activator and co-repressor proteins, ultimately influencing gene transcription in a tissue-specific manner.
Estradiol Signaling Pathway
Estradiol, as a natural agonist, primarily activates estrogenic signaling pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of LY117018: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of LY117018, a selective estrogen receptor modulator (SERM) closely related to Raloxifene. The following procedures are based on the disposal guidelines for Raloxifene and should be followed in the absence of specific protocols for this compound, always in accordance with local, state, and federal regulations.
I. Waste Characterization and Handling
Before disposal, it is crucial to characterize the waste. This compound, like its analog Raloxifene, should be treated as an environmentally hazardous substance.[1][2] Avoid discharging it into drains, water courses, or onto the ground.[1][3]
Key Handling Precautions:
-
Ventilation: Handle this compound in a well-ventilated area, such as a laboratory fume hood, especially during procedures that may generate dust.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[2][3][4]
-
Avoid Dust Generation: Minimize the creation of dust when handling solid waste.[2][3]
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[3] | To prevent skin contact with the hazardous substance. |
| Eye/Face Protection | Safety glasses with side-shields are recommended.[2] Goggles or a face shield may be necessary if there is a splash potential.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing.[4] Fire/flame resistant and impervious clothing should be worn where appropriate.[3] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or dust is generated.[5] | To prevent inhalation of fine particles. |
III. Step-by-Step Disposal Procedure
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated labware, unused product, and spill cleanup materials.
-
Containment:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and durable container.[4] For sharps contaminated with this compound, use a designated sharps container.[6]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of accordingly.[3]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[3]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with regulatory requirements.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Do not touch damaged containers or spilled material without appropriate protective clothing.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Disposal of LY117018: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of LY117018, a selective estrogen receptor modulator (SERM) closely related to Raloxifene. The following procedures are based on the disposal guidelines for Raloxifene and should be followed in the absence of specific protocols for this compound, always in accordance with local, state, and federal regulations.
I. Waste Characterization and Handling
Before disposal, it is crucial to characterize the waste. This compound, like its analog Raloxifene, should be treated as an environmentally hazardous substance.[1][2] Avoid discharging it into drains, water courses, or onto the ground.[1][3]
Key Handling Precautions:
-
Ventilation: Handle this compound in a well-ventilated area, such as a laboratory fume hood, especially during procedures that may generate dust.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[2][3][4]
-
Avoid Dust Generation: Minimize the creation of dust when handling solid waste.[2][3]
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[3] | To prevent skin contact with the hazardous substance. |
| Eye/Face Protection | Safety glasses with side-shields are recommended.[2] Goggles or a face shield may be necessary if there is a splash potential.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing.[4] Fire/flame resistant and impervious clothing should be worn where appropriate.[3] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or dust is generated.[5] | To prevent inhalation of fine particles. |
III. Step-by-Step Disposal Procedure
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated labware, unused product, and spill cleanup materials.
-
Containment:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and durable container.[4] For sharps contaminated with this compound, use a designated sharps container.[6]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of accordingly.[3]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[3]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with regulatory requirements.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Do not touch damaged containers or spilled material without appropriate protective clothing.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling LY117018
Disclaimer: There is no specific Safety Data Sheet (SDS) available for LY117018. The following safety and handling recommendations are based on the safety profile of its structural and functional analogue, Raloxifene. Researchers must exercise caution and handle this compound as a potent compound with potential health hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Occupational Exposure Limits (Based on Raloxifene)
The following table summarizes the occupational exposure limits (OELs) for Raloxifene. These should be used as a conservative guideline for handling this compound to minimize exposure.
| Exposure Limit Type | Value |
| TWA (8-hour Time-Weighted Average) | 8 µg/m³[1] |
| TWA (12-hour Time-Weighted Average) | 5 µg/m³[1] |
| Excursion Limit | 130 µg/m³[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure the safety of laboratory personnel. The following PPE is mandatory when handling this compound in powder or solution form.
-
Eye and Face Protection: Wear safety glasses with side shields.[1] If there is a splash hazard or if handling dusty material, wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, consider an impermeable body covering.[1]
-
Respiratory Protection: If the occupational exposure level is likely to be exceeded, such as when weighing or handling the powder outside of a contained system, a NIOSH-approved respirator with a sufficient protection factor is required.[1] Even when working in a fume hood, redundant respiratory protection should be considered.[1]
Operational and Disposal Plans
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling this compound, ensure you are wearing all the required PPE as detailed above.
-
Prepare a designated work area, preferably a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.[1]
-
-
Receiving and Storage:
-
Upon receipt, log the compound in your chemical inventory.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
-
Weighing and Solution Preparation:
-
Open handling of the powder is not recommended.[1]
-
Weigh the solid compound within a ventilated enclosure or glove box to prevent dust formation.[1]
-
Avoid creating dust.[3] If a vacuum is not available for cleanup, lightly mist the material with a suitable solvent before wiping.[1]
-
Dissolve this compound in the desired solvent within the ventilated area.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
-
If ingested: Do NOT induce vomiting. Give large quantities of water to drink and seek immediate medical attention.[1]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams.
-
-
Waste Disposal:
-
Dispose of the waste through your institution's hazardous waste management program.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
Signaling Pathway and Logical Relationships
Due to the nature of this topic focusing on safety and handling procedures, a signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical relationships in the safe handling process.
References
Essential Safety and Logistical Information for Handling LY117018
Disclaimer: There is no specific Safety Data Sheet (SDS) available for LY117018. The following safety and handling recommendations are based on the safety profile of its structural and functional analogue, Raloxifene. Researchers must exercise caution and handle this compound as a potent compound with potential health hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Occupational Exposure Limits (Based on Raloxifene)
The following table summarizes the occupational exposure limits (OELs) for Raloxifene. These should be used as a conservative guideline for handling this compound to minimize exposure.
| Exposure Limit Type | Value |
| TWA (8-hour Time-Weighted Average) | 8 µg/m³[1] |
| TWA (12-hour Time-Weighted Average) | 5 µg/m³[1] |
| Excursion Limit | 130 µg/m³[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure the safety of laboratory personnel. The following PPE is mandatory when handling this compound in powder or solution form.
-
Eye and Face Protection: Wear safety glasses with side shields.[1] If there is a splash hazard or if handling dusty material, wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, consider an impermeable body covering.[1]
-
Respiratory Protection: If the occupational exposure level is likely to be exceeded, such as when weighing or handling the powder outside of a contained system, a NIOSH-approved respirator with a sufficient protection factor is required.[1] Even when working in a fume hood, redundant respiratory protection should be considered.[1]
Operational and Disposal Plans
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling this compound, ensure you are wearing all the required PPE as detailed above.
-
Prepare a designated work area, preferably a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.[1]
-
-
Receiving and Storage:
-
Upon receipt, log the compound in your chemical inventory.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
-
Weighing and Solution Preparation:
-
Open handling of the powder is not recommended.[1]
-
Weigh the solid compound within a ventilated enclosure or glove box to prevent dust formation.[1]
-
Avoid creating dust.[3] If a vacuum is not available for cleanup, lightly mist the material with a suitable solvent before wiping.[1]
-
Dissolve this compound in the desired solvent within the ventilated area.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
-
If ingested: Do NOT induce vomiting. Give large quantities of water to drink and seek immediate medical attention.[1]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams.
-
-
Waste Disposal:
-
Dispose of the waste through your institution's hazardous waste management program.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
Signaling Pathway and Logical Relationships
Due to the nature of this topic focusing on safety and handling procedures, a signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical relationships in the safe handling process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
